2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTDXJDJQQYOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366211 | |
| Record name | 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306955-85-1 | |
| Record name | 2-{[3-(Trifluoromethyl)benzene-1-sulfonyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a molecule of significant interest in biochemical research and pharmaceutical development. The document delves into the strategic considerations for its synthesis, focusing on two primary routes: the formation of a sulfonamide bond followed by N-arylation, and an alternative pathway involving initial N-arylation followed by sulfonylation. Detailed experimental protocols, mechanistic insights, and a comparative analysis of key C-N bond-forming reactions—namely the Ullmann condensation and the Buchwald-Hartwig amination—are presented. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights to enable successful and efficient synthesis.
Introduction
This compound is a multifaceted organic compound characterized by a benzoic acid core linked to a sulfonamide group, which in turn bears a 3-(trifluoromethyl)phenyl moiety.[1] Its molecular structure, featuring the electron-withdrawing trifluoromethyl group and the versatile sulfonamide linkage, imparts unique physicochemical properties that are highly desirable in medicinal chemistry.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[2] Concurrently, the sulfonamide functional group is a well-established pharmacophore present in a wide array of clinically significant drugs, often acting as an enzyme inhibitor.[1][3]
The convergence of these structural features makes this compound a valuable scaffold in the design of novel therapeutic agents, particularly those targeting enzymes involved in inflammation and cell signaling pathways.[1] Its synthesis, however, presents a sophisticated challenge in organic chemistry, necessitating a careful selection of synthetic strategies and reaction conditions to achieve high purity and yield.[1] This guide aims to provide a detailed technical roadmap for its synthesis, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the forward synthetic strategy. The most apparent disconnections are the C-N bond of the diarylamine and the S-N bond of the sulfonamide.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two convergent synthetic approaches:
-
Pathway A: Formation of the sulfonamide, 3-(trifluoromethyl)benzenesulfonamide, followed by a C-N cross-coupling reaction with a 2-halobenzoic acid derivative.
-
Pathway B: Initial C-N bond formation between 2-aminobenzoic acid and a 1-halo-3-(trifluoromethyl)benzene, followed by sulfonylation of the resulting diarylamine.
Both pathways are viable and the choice between them will depend on factors such as the availability of starting materials, desired scale, and the specific challenges associated with each step, such as functional group compatibility and potential side reactions.
Synthesis of Key Intermediates
A critical precursor for both synthetic pathways is 3-(trifluoromethyl)benzenesulfonyl chloride.
Preparation of 3-(Trifluoromethyl)benzenesulfonyl chloride
This intermediate is typically synthesized from 3-(trifluoromethyl)aniline (m-aminobenzotrifluoride) via a Sandmeyer-type reaction. The process involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[4]
Experimental Protocol: [4]
-
Diazotization: 3-(Trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid. The mixture is cooled to -10°C, and a solution of sodium nitrite in water is added dropwise, maintaining the temperature below -5°C to form the diazonium salt.
-
Sulfonylation: A separate solution of sulfur dioxide in glacial acetic acid is prepared and saturated with sulfur dioxide gas. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, keeping the temperature between 25°C and 30°C.
-
Workup and Purification: After the addition is complete, the reaction mixture is stirred for a period, and then ice is added. The product is extracted with an organic solvent like ether. The organic layer is washed with saturated sodium bicarbonate solution until neutral, then with water, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 3-(trifluoromethyl)benzenesulfonyl chloride as a colorless to slightly yellow liquid.[4][5]
Detailed Synthetic Pathways
Pathway A: Sulfonamide Formation Followed by N-Arylation
This pathway commences with the synthesis of 3-(trifluoromethyl)benzenesulfonamide, which is then coupled with a 2-halobenzoic acid.
4.1.1. Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
3-(Trifluoromethyl)benzenesulfonyl chloride is reacted with aqueous ammonia to afford the corresponding sulfonamide.
Experimental Protocol:
-
To a stirred solution of aqueous ammonia, 3-(trifluoromethyl)benzenesulfonyl chloride is added dropwise at a controlled temperature (typically 0-10°C).
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
The resulting solid precipitate, 3-(trifluoromethyl)benzenesulfonamide, is collected by vacuum filtration, washed with cold water, and dried.
4.1.2. N-Arylation of 3-(Trifluoromethyl)benzenesulfonamide
The crucial C-N bond formation is achieved by coupling the sulfonamide with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid). Two prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Comparative Analysis of N-Arylation Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temp. | High (often >150-220°C) | Milder (often 25-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu) |
| Substrate Scope | Favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower | Higher due to precious metal catalyst and specialized ligands |
Ullmann Condensation: This copper-catalyzed nucleophilic aromatic substitution is a classic method for forming C-N bonds.[6][7][8] While traditionally requiring harsh conditions, modern modifications have made it more versatile.[6][7]
Experimental Protocol (Ullmann-type):
-
In a reaction vessel, 3-(trifluoromethyl)benzenesulfonamide, 2-halobenzoic acid, a copper catalyst (e.g., CuI or copper powder), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a high-boiling polar solvent such as DMF or NMP.[7][9]
-
The mixture is heated to a high temperature (e.g., 150-200°C) and stirred for several hours to overnight.[7]
-
After cooling, the reaction mixture is diluted with water and acidified to precipitate the product.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[9][10][11] It typically employs a palladium precursor and a bulky, electron-rich phosphine ligand.[9]
Experimental Protocol (Buchwald-Hartwig-type):
-
A reaction vessel is charged with 3-(trifluoromethyl)benzenesulfonamide, 2-halobenzoic acid, a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., Cs₂CO₃ or K₃PO₄) under an inert atmosphere.[12]
-
An aprotic solvent such as dioxane or toluene is added.[9]
-
The mixture is heated to a moderate temperature (e.g., 80-120°C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.[9][10]
-
The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.
-
The residue is then subjected to an aqueous workup and purification by either recrystallization or column chromatography to yield the final product.
Pathway B: N-Arylation Followed by Sulfonylation
This alternative route begins with the formation of the diarylamine intermediate, 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid, which is subsequently sulfonylated.
4.2.1. Synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid
This intermediate is synthesized via a C-N cross-coupling reaction between 2-aminobenzoic acid and a 1-halo-3-(trifluoromethyl)benzene (e.g., 1-bromo-3-(trifluoromethyl)benzene). Again, both Ullmann and Buchwald-Hartwig conditions are applicable.
Experimental Protocol (Buchwald-Hartwig-type): [13]
-
In an inert atmosphere, a reaction flask is charged with 2-aminobenzoic acid, 1-halo-3-(trifluoromethyl)benzene, a palladium catalyst, a suitable phosphine ligand, and a base.
-
The appropriate solvent is added, and the mixture is heated with stirring for several hours.
-
Upon completion, the reaction is worked up as described previously for Buchwald-Hartwig reactions to isolate 2-((3-(trifluoromethyl)phenyl)amino)benzoic acid.
4.2.2. Sulfonylation of 2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid
The final step involves the reaction of the diarylamine with 3-(trifluoromethyl)benzenesulfonyl chloride.
Experimental Protocol:
-
2-((3-(Trifluoromethyl)phenyl)amino)benzoic acid is dissolved in a suitable solvent, such as pyridine or dichloromethane, containing a base (e.g., triethylamine or pyridine itself).
-
The solution is cooled in an ice bath, and 3-(trifluoromethyl)benzenesulfonyl chloride is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then quenched with water and acidified.
-
The product is extracted into an organic solvent, washed, dried, and the solvent is removed.
-
Purification by recrystallization or column chromatography affords the target molecule.
Caption: Comparative overview of the two primary synthetic pathways.
Safety Considerations
The synthesis of this compound involves the use of potentially hazardous materials.[1]
-
3-(Trifluoromethyl)benzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Solvents: Many of the solvents used, such as DMF, NMP, dioxane, and toluene, are flammable and have associated health risks. Work should be conducted in a fume hood, and sources of ignition should be avoided.
-
Reagents: Strong acids, bases, and reactive intermediates require careful handling.
It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used and to adhere to standard laboratory safety protocols.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the experienced organic chemist. The choice between the two primary synthetic pathways will be dictated by practical considerations, but both routes offer viable access to this important molecule. The advent of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, has significantly improved the efficiency and mildness of the C-N bond-forming steps. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable compound for research and development in the pharmaceutical industry.
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- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (n.d.).
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synthesis of 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
An In-depth Technical Guide to the Synthesis of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and materials science. The document details a robust and reproducible laboratory-scale synthetic protocol, grounded in the principles of nucleophilic substitution. It offers in-depth explanations of the reaction mechanism, experimental choices, purification techniques, and comprehensive analytical validation. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary expertise to successfully synthesize and characterize this target compound.
Introduction and Strategic Overview
This compound is an aromatic compound featuring a benzoic acid core linked to a 3-(trifluoromethyl)phenyl group via a sulfonamide bridge.[1] This unique architecture combines three critical pharmacophores:
-
Anthranilic Acid Backbone: A privileged scaffold in medicinal chemistry, known for its role in numerous bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
-
Sulfonamide Linker: A cornerstone functional group in pharmaceuticals, renowned for its role in antibacterial drugs and enzyme inhibitors.[1]
-
Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4]
The convergence of these features makes the title compound a valuable building block for the development of novel therapeutics and functional materials.[1] The primary synthetic challenge lies in the formation of the robust N-S (amide) bond of the sulfonamide linker. The most direct and widely adopted strategy is the base-catalyzed sulfonylation of 2-aminobenzoic acid (anthranilic acid) with 3-(trifluoromethyl)benzenesulfonyl chloride. This guide will focus on a detailed, validated protocol for this transformation.
Synthesis Pathway and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of anthranilic acid acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The presence of the strongly electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the sulfur center, facilitating the reaction.
Reaction Mechanism
The reaction follows a well-established two-step mechanism, analogous to nucleophilic acyl substitution:
-
Nucleophilic Attack: The amino group of anthranilic acid attacks the sulfur atom of 3-(trifluoromethyl)benzenesulfonyl chloride.
-
Elimination of Leaving Group: The resulting intermediate collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Reaction mechanism for sulfonamide bond formation.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Aminobenzoic acid (Anthranilic acid) | ≥99% | Sigma-Aldrich |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | ≥98% | Combi-Blocks |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Deionized Water (H₂O) | Type II | In-house |
| Ethanol (EtOH) | 200 Proof, ACS | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | LabChem |
| Magnetic stirrer with hotplate | - | IKA |
| Round-bottom flask (250 mL) | - | Pyrex |
| Dropping funnel | - | Kimble |
| Büchner funnel and filter flask | - | CoorsTek |
| Standard laboratory glassware | - | - |
Step-by-Step Procedure
Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. 3-(Trifluoromethyl)benzenesulfonyl chloride is corrosive and moisture-sensitive.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g (36.5 mmol) of 2-aminobenzoic acid and 6.1 g (72.6 mmol, 2.0 equiv) of sodium bicarbonate in 100 mL of deionized water. Stir the mixture at room temperature until all solids are dissolved. This creates a basic aqueous solution that will neutralize the HCl byproduct.[5]
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C. This is crucial to control the initial exotherm of the reaction.
-
Sulfonyl Chloride Addition: Dissolve 9.8 g (40.1 mmol, 1.1 equiv) of 3-(trifluoromethyl)benzenesulfonyl chloride in ~20 mL of a suitable organic solvent like THF or acetone. Add this solution dropwise to the stirred aqueous mixture over 30-45 minutes using a dropping funnel. Maintaining a slow addition rate is key to preventing unwanted side reactions and ensuring temperature control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid.
-
Product Precipitation (Work-up): Once the reaction is complete, carefully acidify the mixture to pH ~2 by slowly adding 1 M HCl. This step protonates the carboxylate, rendering the final product insoluble in water. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is in the range of 85-95%.
Purification
The most effective method for purifying the final product is recrystallization.
-
Solvent Selection: A mixture of ethanol and water is an excellent solvent system for this compound.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol (near boiling). Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collection: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.[1]
Workflow Visualization
Caption: Experimental workflow for the synthesis.
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₀F₃NO₄S |
| Molecular Weight | 345.30 g/mol |
| Yield (Purified) | 75-85% |
| Melting Point | Specific to the compound, should be a sharp range after recrystallization. |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should display characteristic signals for the aromatic protons. Protons on the benzoic acid ring will appear as multiplets between δ 7.0-8.0 ppm. Protons on the trifluoromethylphenyl ring will appear as multiplets between δ 7.5-8.2 ppm. The acidic proton of the carboxylic acid will be a broad singlet at δ > 12 ppm, and the N-H proton of the sulfonamide will be a singlet around δ 10-11 ppm.[6][7]
-
FT-IR (ATR): Key vibrational frequencies (cm⁻¹) are expected. A broad peak from 2500-3300 for the O-H stretch of the carboxylic acid, a sharp peak around 3250 for the N-H stretch, a strong carbonyl (C=O) stretch around 1700, two strong S=O stretches (asymmetric and symmetric) around 1350 and 1160, and strong C-F stretching bands between 1100-1300.[8][9][10]
-
Mass Spectrometry (ESI-MS): In negative ion mode, the spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 344.0. Fragmentation may show loss of CO₂ or the SO₂(C₆H₄)CF₃ group.[11][12]
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Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694. [Link]
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El-Sakka, S. S., Hashash, M. A. E., El-Gawad, I. I. A., & Ahmed, G. E. (2009). Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry, 25(2). [Link]
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Zhang, X., & Guo, Y. L. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 24(10), 1535-1543. [Link]
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EXCLI Journal. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]
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Sharma, P., et al. (2020). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 95, 103522. [Link]
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Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]
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National Institutes of Health. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 178–183. [Link]
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Wikipedia. (n.d.). Anthranilic acid. [Link]
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Jasiński, M., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7489. [Link]
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Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3312-3320. [Link]
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Wilson, D. J., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(12), 1258-1263. [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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Snoek, L. C., et al. (2008). Vibrational and photoionization spectroscopy of biomolecules: aliphatic amino acid structures. Physical Chemistry Chemical Physics, 10(28), 4217-4226. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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The Royal Society of Chemistry. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. [Link]
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An In-depth Technical Guide to 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This guide covers its nomenclature, structural and physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its potential pharmacological applications as an enzyme inhibitor. The strategic incorporation of a trifluoromethyl group and a sulfonamide linkage suggests a strong potential for this compound in the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer research.
Nomenclature and Chemical Structure
-
IUPAC Name: 2-[[3-(Trifluoromethyl)phenyl]sulfonylamino]benzoic acid[1]
-
Synonyms: N-(3-Trifluoromethylphenyl)sulfonyl-anthranilic acid
-
CAS Number: 306955-85-1[1]
-
Molecular Formula: C₁₄H₁₀F₃NO₄S[1]
-
Molecular Weight: 345.3 g/mol [1]
Chemical Structure
The structure of this compound is characterized by a benzoic acid core where the amino group at position 2 is linked to a 3-(trifluoromethyl)phenyl group via a sulfonamide bridge.
2D Structure:
Caption: 2D Chemical Structure of the title compound.
Physicochemical Properties
| Property | Value (Estimated or from Analogues) | Source/Analogue |
| Melting Point | 219-220 °C | |
| pKa | ~3.7 | |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited solubility in water. | |
| LogP | ~3.5-4.5 (Calculated) | Based on similar structures |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 2-aminobenzoic acid and 3-(trifluoromethyl)phenylsulfonyl chloride.[2] This approach is a common and effective method for the formation of sulfonamides.
Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
-
2-Aminobenzoic acid (1 equivalent)
-
3-(Trifluoromethyl)phenylsulfonyl chloride (1.1 equivalents)
-
Pyridine or Triethylamine (2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate/Hexane for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid in anhydrous DCM or THF.
-
Addition of Base: Add pyridine or triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 3-(trifluoromethyl)phenylsulfonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both phenyl rings (complex multiplets), a broad singlet for the sulfonamide N-H, and a singlet for the carboxylic acid O-H. The trifluoromethyl group will not show a proton signal but may cause splitting of adjacent aromatic protons. |
| ¹³C NMR | Carbon signals for the two aromatic rings, the carboxylic acid carbonyl, and the trifluoromethyl carbon (a quartet due to C-F coupling). |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400), C=O stretching of the carboxylic acid (~1700), S=O stretching of the sulfonamide (~1350 and ~1160), and C-F stretching of the trifluoromethyl group (~1300-1100). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| HPLC | A single sharp peak indicating the purity of the compound. |
Pharmacological Profile and Mechanism of Action
The presence of the sulfonamide moiety and the trifluoromethyl group suggests that this compound has the potential to be a potent enzyme inhibitor. Structurally similar compounds have shown inhibitory activity against several classes of enzymes.
Potential Enzyme Inhibition
Caption: Potential enzyme classes inhibited by the title compound.
-
Kinase Inhibition: The trifluoromethylphenyl group can enhance binding to the hydrophobic pockets of kinase active sites. Analogues have shown activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BCR-ABL kinase, which are crucial in angiogenesis and cancer progression.[1][3]
-
Protease Inhibition: Sulfonamide-based compounds are known to act as inhibitors of various proteases, including serine proteases.[4] The mechanism often involves the sulfonamide group mimicking the tetrahedral transition state of peptide bond hydrolysis.
-
Cyclooxygenase (COX) Inhibition: Some sulfonamide-containing molecules are potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[1] The trifluoromethyl group can contribute to the selectivity and potency of this inhibition.
Further research, including in vitro enzyme assays and in silico molecular docking studies, is necessary to elucidate the specific enzyme targets and the precise mechanism of action of this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a strong potential for enzyme inhibition. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the chemical and biological properties of this intriguing molecule.
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to Leflunomide and its Active Metabolite, Teriflunomide
A Note on Chemical Formula: The topic of interest, C₁₄H₁₀F₃NO₄S, appears to be a misrepresentation of the well-documented immunosuppressive agent Leflunomide and its active metabolite, Teriflunomide. This guide will focus on these two compounds, which are of significant interest to researchers in drug development.
Introduction
Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) that operates as a pyrimidine synthesis inhibitor.[1][2] It is recognized for its immunomodulatory properties and is primarily utilized in the treatment of active moderate-to-severe rheumatoid arthritis and psoriatic arthritis.[2] A critical aspect of Leflunomide's pharmacology is its in vivo conversion to its active metabolite, Teriflunomide, which is principally responsible for its therapeutic effects.[3][4] Teriflunomide itself is also marketed as a treatment for relapsing forms of multiple sclerosis.[3][5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for Leflunomide and Teriflunomide.
Chemical Properties and Characteristics
Leflunomide and Teriflunomide, while closely related, possess distinct chemical structures and properties. Leflunomide is the prodrug, which, upon oral administration, undergoes rapid conversion to Teriflunomide through the opening of its isoxazole ring.[4]
| Property | Leflunomide | Teriflunomide |
| IUPAC Name | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide[1] | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
| Synonyms | Arava, HWA-486[2] | Aubagio |
| CAS Number | 75706-12-6[1] | 163451-81-8[6] |
| Molecular Formula | C₁₂H₉F₃N₂O₂[1] | C₁₂H₉F₃N₂O₂[6] |
| Molecular Weight | 270.21 g/mol [2] | 270.21 g/mol [6] |
| Appearance | White crystalline powder | White to almost white powder[6] |
| Solubility | Practically insoluble in water, freely soluble in methanol.[7] | Sparingly soluble in acetone, slightly soluble in ethanol, practically insoluble in water.[6] |
| Melting Point | Not specified | 227.0°C to 231.0°C[8] |
Mechanism of Action: Inhibition of de Novo Pyrimidine Synthesis
The primary mechanism of action for Leflunomide's active metabolite, Teriflunomide, is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[6] By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, thereby arresting the cell cycle of these lymphocytes and exerting an immunomodulatory effect.[6] Resting or slowly dividing cells, which utilize the pyrimidine salvage pathway, are less affected by Teriflunomide.[6]
In addition to its primary mode of action, Teriflunomide has also been shown to inhibit tyrosine kinases at high concentrations and block the transcription factor NF-κB, although the clinical significance of these secondary effects is less clear.[4]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. Based on its structural features—a benzoic acid core, a sulfonamide linker, and a trifluoromethylphenyl moiety—this document posits that its primary biological activity is the inhibition of the human urate transporter 1 (URAT1). This hypothesis is substantiated by evidence from structurally analogous compounds and is presented within a framework of verifiable experimental protocols. This guide is intended to serve as a foundational resource for researchers investigating this compound for its therapeutic potential, particularly in the context of hyperuricemia and gout.
Introduction: Unpacking the Molecular Architecture
This compound is a synthetic organic molecule with the chemical formula C₁₄H₁₀F₃NO₄S.[1] Its structure is characterized by three key functional domains:
-
A Benzoic Acid Core: This acidic moiety is a common feature in molecules that interact with organic anion transporters.
-
A Sulfonamide Linkage: The sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, frequently implicated in enzyme and transporter inhibition.[1]
-
A 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl substitution significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within its biological target.[1]
The convergence of these structural elements strongly suggests a potential interaction with biological transport systems, guiding our investigation toward a specific and testable hypothesis.
The Primary Postulated Mechanism of Action: Inhibition of URAT1
The most plausible primary mechanism of action for this compound is the inhibition of the human urate transporter 1 (URAT1). URAT1 is a critical protein in the renal regulation of uric acid, responsible for the majority of its reabsorption from the glomerular filtrate back into the bloodstream.[2][3] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout.[4][5]
Rationale Based on Structural Analogy
Numerous compounds with structural similarities to this compound have been identified as URAT1 inhibitors. The general structure of many known uricosuric agents, such as probenecid and benzbromarone, includes an acidic group (often a carboxylic acid) and an aromatic system.[6] More specifically, the presence of a sulfonamide or a related functional group is a recurring motif in modern URAT1 inhibitors.[5] A recent patent for 2-trifluoromethylbenzenesulfonamide derivatives as URAT1 inhibitors further strengthens this hypothesis.
The Molecular Interaction Model
It is proposed that this compound acts as a competitive or non-competitive inhibitor of URAT1. The benzoic acid moiety likely interacts with the same binding site as the endogenous substrate, uric acid. The trifluoromethylphenyl group could then extend into a hydrophobic pocket within the transporter, anchoring the molecule and preventing the conformational changes necessary for uric acid translocation.
Caption: Proposed inhibition of uric acid reabsorption by this compound at the URAT1 transporter in the renal proximal tubule.
Secondary and Ancillary Mechanisms: Anti-Inflammatory Effects
While URAT1 inhibition is the primary hypothesized mechanism, the structural motifs of the compound also suggest potential anti-inflammatory activities. Gout is intrinsically linked to inflammation, and a dual-action compound would be of significant therapeutic interest.
The trifluoromethylphenyl and benzoic acid moieties are present in some non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] It is conceivable that this compound could exert anti-inflammatory effects through the inhibition of enzymes such as cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways like NF-κB.[9]
Experimental Validation: A Step-by-Step Guide
To rigorously test the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for this validation.
In Vitro URAT1 Inhibition Assay
This assay directly measures the ability of the compound to inhibit uric acid uptake in cells expressing human URAT1.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid encoding human URAT1 (hURAT1) are cultured to 80-90% confluency in 24-well plates.[10] Non-transfected HEK293 cells are used as a negative control.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to a range of concentrations.
-
Uptake Assay:
-
Cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are then incubated with the various concentrations of the test compound or vehicle control for a predetermined time (e.g., 10 minutes).
-
A solution containing [¹⁴C]-labeled uric acid is added to each well, and the plates are incubated for a short period (e.g., 5 minutes) to allow for uptake.[10]
-
The uptake is terminated by aspirating the solution and washing the cells with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.[10]
-
The URAT1-specific uptake is calculated by subtracting the uptake in non-transfected cells from that in hURAT1-expressing cells.
-
The percentage of inhibition at each compound concentration is determined, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.
-
Caption: A streamlined workflow for the in vitro URAT1 inhibition assay.
In Vivo Model of Hyperuricemia
To assess the in vivo efficacy of the compound, a potassium oxonate-induced hyperuricemia model in rats can be utilized.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are administered potassium oxonate to induce hyperuricemia.
-
Drug Administration: The test compound is administered orally at various doses to different groups of hyperuricemic rats. A vehicle control group and a positive control group (e.g., treated with benzbromarone) are included.
-
Sample Collection: Blood samples are collected at specified time points after drug administration.
-
Biochemical Analysis: Serum uric acid levels are measured using a commercial assay kit.
-
Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.
Data Summary and Interpretation
The following table provides a hypothetical summary of expected data from the proposed experiments, which would be used to evaluate the compound's potency and efficacy.
| Assay | Parameter | Expected Value | Interpretation |
| In Vitro URAT1 Inhibition | IC₅₀ | Low micromolar to nanomolar range | A low IC₅₀ value would confirm potent inhibition of the URAT1 transporter. |
| In Vivo Hyperuricemia Model | % Reduction in Serum Uric Acid | Dose-dependent reduction in serum uric acid | A significant, dose-dependent decrease in serum uric acid would validate the in vivo efficacy of the compound. |
Conclusion
The structural characteristics of this compound provide a strong scientific basis for the hypothesis that its primary mechanism of action is the inhibition of the URAT1 transporter. The experimental protocols detailed in this guide offer a clear and robust pathway to validate this hypothesis and quantify the compound's potency and in vivo efficacy. Further investigation into its potential secondary anti-inflammatory effects is also warranted, as a dual-action therapeutic could offer significant advantages in the treatment of gout and other hyperuricemia-related conditions.
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An In-Depth Technical Guide to the Biological Activity of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities of the synthetic compound 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. Drawing from available scientific literature and established principles of medicinal chemistry, this document explores the compound's potential as an enzyme inhibitor, its likely involvement in key cellular signaling pathways, and its prospective therapeutic applications. Detailed experimental protocols are provided to enable researchers to rigorously evaluate its biological effects. The guide is intended to serve as a foundational resource for scientists and drug development professionals interested in the further investigation and potential clinical translation of this and structurally related molecules.
Introduction: Compound Profile and Rationale for Investigation
This compound is a synthetic organic molecule characterized by a benzoic acid scaffold linked to a 3-(trifluoromethyl)phenyl group via a sulfonamide bridge.[1] The unique structural features of this compound, namely the trifluoromethyl group and the sulfonamide moiety, are well-recognized pharmacophores in medicinal chemistry, suggesting a high potential for biological activity.[1] The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the sulfonamide group is a common feature in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.
The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active sulfonamides provides a strong rationale for investigating its therapeutic potential. This guide will delve into the known and predicted biological activities of this compound, with a focus on its potential as an inhibitor of enzymes involved in inflammation and cancer, and as a modulator of critical cell signaling pathways.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the reaction of 2-aminobenzoic acid with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base.[2]
General Synthetic Scheme:
Caption: General synthetic route for this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 345.3 g/mol | - |
| LogP | 3.5 - 4.5 | Various computational models |
| pKa (acidic) | 3.0 - 4.0 | Various computational models |
| pKa (basic) | - | - |
| Water Solubility | Low | - |
Note: These are predicted values and should be confirmed experimentally.
Potential Biological Activities and Mechanisms of Action
Based on its structural characteristics and the biological activities of related compounds, this compound is hypothesized to exhibit several key biological activities.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Enzymes
The structural resemblance to NSAIDs suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] Additionally, the inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, is a plausible mechanism of action.[4]
3.1.1. Cyclooxygenase (COX) Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[6]
3.1.2. 5-Lipoxygenase (5-LOX) Inhibition
5-LOX is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases, including asthma and arthritis.[4][7] Inhibition of 5-LOX represents a valuable therapeutic strategy for controlling inflammation.[8]
Anticancer Activity: Modulation of Cell Signaling Pathways
Emerging evidence suggests that sulfonamide-containing compounds can exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.
3.2.1. Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[9] Structurally similar sulfonamides have been shown to inhibit Wnt/β-catenin signaling, making this a promising avenue of investigation for this compound.[10][11]
Caption: Hypothesized modulation of the Wnt/β-catenin signaling pathway.
3.2.2. Antiproliferative Effects on Cancer Cell Lines
The potential of this compound to inhibit key signaling pathways suggests that it may exhibit antiproliferative activity against various cancer cell lines. This can be assessed by evaluating its ability to reduce cell viability and induce apoptosis.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activities of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anti-inflammatory Assays
4.1.1. COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.[12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[13]
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to determine the IC50 value.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well. b. Add the test compound at various concentrations to the sample wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., celecoxib or indomethacin). c. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). d. Initiate the reaction by adding arachidonic acid to all wells. e. After a further incubation period, add the colorimetric or fluorometric probe. f. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
4.1.2. 5-LOX Inhibition Assay
This assay measures the inhibition of 5-LOX activity, which can be monitored by the formation of its product, leukotriene B4, or by measuring the consumption of the substrate, arachidonic acid.[14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer), 5-LOX enzyme solution, and linoleic acid or arachidonic acid as the substrate.[15][16]
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in a suitable solvent.
-
Assay Procedure: a. In a UV-compatible 96-well plate or cuvettes, add the reaction buffer and the 5-LOX enzyme. b. Add the test compound at various concentrations to the sample wells. Include a vehicle control and a positive control (a known 5-LOX inhibitor, e.g., zileuton). c. Pre-incubate the mixture at room temperature or 37°C for a defined period. d. Initiate the reaction by adding the substrate. e. Monitor the change in absorbance at 234 nm (corresponding to the formation of the conjugated diene product) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each concentration and determine the percentage of inhibition. Calculate the IC50 value using appropriate software.
In Vitro Anticancer Assays
4.2.1. Wnt/β-catenin Signaling Reporter Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element, which is activated by β-catenin.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture a TCF/LEF reporter cell line (e.g., HEK293T-TCF/LEF-Luc) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (a known Wnt inhibitor, e.g., IWR-1).
-
Wnt Pathway Activation: Stimulate the cells with a Wnt ligand (e.g., Wnt3a-conditioned medium or purified Wnt3a protein) to activate the pathway.[3][18]
-
Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit (e.g., Promega).[19][20]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition and the IC50 value.
4.2.2. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21][22][23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are limited, general principles can be inferred from the broader class of sulfonamide-containing compounds. The nature and position of substituents on both the phenylsulfonyl and benzoic acid rings can significantly influence biological activity. For instance, the trifluoromethyl group at the meta-position of the phenylsulfonyl ring is expected to enhance lipophilicity and potentially improve cell permeability and target engagement.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The in-depth experimental evaluation outlined in this guide will be instrumental in elucidating its precise mechanisms of action and quantifying its biological potency. Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values against a panel of kinases and other relevant enzymes to establish its selectivity profile.
-
In vivo efficacy studies: Evaluating the anti-inflammatory and anticancer effects in relevant animal models.
-
Pharmacokinetic and toxicological assessment: Characterizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.
-
Lead optimization: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.
By systematically applying the methodologies described herein, the scientific community can unlock the full therapeutic potential of this and related molecules, paving the way for the development of next-generation therapies for inflammatory diseases and cancer.
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Wihadmadyatami, H., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. Prostaglandins & Other Lipid Mediators. Available from: [Link]
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de Mello, F. F., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR Protocols. Available from: [Link]
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Desai, N. C., et al. (2011). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Indian Journal of Chemistry. Available from: [Link]
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Kumar, V., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. Available from: [Link]
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Zeb, A., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. ResearchGate. Available from: [Link]
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Al-Sayed, E., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available from: [Link]
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dos Santos, J. F. L., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available from: [Link]
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Sivakumar, P. M., et al. (2011). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience. Available from: [Link]
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Ghandadi, M., et al. (2023). 1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Molecules. Available from: [Link]
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Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. Stanford University. Available from: [Link]
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Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]
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Sharma, R., et al. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available from: [Link]
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Penning, T. D., et al. (2018). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. Molecules. Available from: [Link]
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A Technical Guide to the Physicochemical Characterization of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (CAS No. 306955-85-1), a molecule of interest in biochemical research and pharmaceutical development.[1] While specific experimental data for this compound is not extensively published, this document, written from the perspective of a senior application scientist, outlines the critical physicochemical properties, predictive analyses, and robust experimental protocols necessary to generate this essential data. We present detailed methodologies for solubility and stability assessments, grounded in regulatory expectations and best practices, to guide researchers in drug discovery and development. The protocols described herein are designed as self-validating systems to ensure data integrity and reliability.
Introduction and Molecular Overview
This compound is an N-sulfonyl derivative of anthranilic acid.[2] Its structure is characterized by three key functional domains: a benzoic acid moiety, a sulfonamide linker, and a 3-(trifluoromethyl)phenyl group.[1] These features suggest its potential as an enzyme inhibitor or a building block for more complex bioactive molecules.[1]
The trifluoromethyl (CF3) group is known to enhance metabolic stability and membrane permeability, while the sulfonamide and carboxylic acid groups are key pharmacophores that govern ionization, solubility, and potential biological target interactions.[3] A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research or development pipeline, as these properties fundamentally impact bioavailability, formulation, and shelf-life.[4][5]
This guide provides the strategic and technical "how-to" for establishing a comprehensive physicochemical profile for this molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | [1] |
| CAS Number | 306955-85-1 | [1] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Molecular Weight | 345.3 g/mol |[1] |
Predicted Physicochemical Properties and Analytical Rationale
The behavior of the title compound in solution is dictated by its acidic functional groups: the carboxylic acid and the sulfonamide N-H proton.
-
Carboxylic Acid Group: Similar to the parent anthranilic acid (pKa ≈ 2.14 for the conjugate acid of the amine, and ≈ 4.95 for the carboxylic acid), this group will be deprotonated at physiological pH, forming a carboxylate anion.[6][7] This ionization is the primary driver of aqueous solubility.
-
Sulfonamide Group: The sulfonamide proton is also acidic, with a pKa typically in the range of 8-10. At pH values above its pKa, this group will also deprotonate, forming a second anionic species.
-
Trifluoromethyl Group: This strongly electron-withdrawing group increases the lipophilicity (logP) of the molecule, which can counteract the solubility-enhancing effects of the ionizable groups.[3]
This dual-acidic nature means the compound's solubility will be highly pH-dependent, exhibiting a U-shaped solubility profile with minimum solubility near its isoelectric point and increasing solubility at both low pH (cation formation) and high pH (anion and dianion formation).
Caption: Relationship between pH, ionization, and solubility.
Framework for Comprehensive Solubility Assessment
A multi-faceted approach is required to fully characterize solubility. Both thermodynamic and kinetic solubility should be determined, as they answer different, yet equally important, questions in drug development.[8]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound.[4][9] This is crucial for formulation development and predicting oral absorption.
-
Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in aqueous buffer.[10][11] This is a high-throughput measurement that predicts potential issues in in-vitro biological assays.[8]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method to determine equilibrium solubility.[9][10]
Objective: To determine the saturation concentration of the compound in various aqueous buffers at equilibrium.
Methodology:
-
Preparation: Add an excess of solid this compound (approx. 1-2 mg) to a 1.5 mL glass vial.[9]
-
Solvent Addition: Add 1 mL of the desired test buffer (e.g., pH 2.0 HCl, pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Borate) to each vial.
-
Equilibration: Seal the vials and place them in a thermomixer or vial roller system. Agitate at a consistent speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9][12]
-
Sample Processing: After incubation, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove any undissolved solid.
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
-
Create a calibration curve by serially diluting the stock solution.
-
Dilute the filtered supernatant into the mobile phase or a suitable solvent.
-
Analyze the standards and samples via a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the calibration curve.[4]
-
Table 2: Example Data Summary for Thermodynamic Solubility
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| 0.01 N HCl | 2.0 | 25 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 5.0 | 25 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (PBS) | 7.4 | 25 | [Experimental Value] | [Calculated Value] |
| Borate Buffer | 9.0 | 25 | [Experimental Value] | [Calculated Value] |
Framework for Stability Profiling via Forced Degradation
Forced degradation (stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[5][13][14] The goal is to achieve 10-20% degradation of the parent compound to ensure that major degradants are formed without destroying the molecule entirely.[13]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of the compound under various stress conditions as mandated by ICH guidelines.[5]
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample diluted 1:1 with water.
-
Acid Hydrolysis: 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Keep at room temperature.
-
Thermal: Incubate the stock solution at 60°C. Also, store the dry powder at 60°C.
-
Photolytic: Expose the stock solution and dry powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Time Points: Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until target degradation is achieved.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
No quenching is needed for other samples.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. The method must be capable of separating all degradation products from the parent peak. Peak purity analysis (using a Diode Array Detector) is essential to confirm the absence of co-eluting impurities.[14]
Table 3: Example Data Summary for Forced Degradation
| Stress Condition | Duration (hr) | Parent Remaining (%) | No. of Degradants | RRT of Major Degradant(s) |
|---|---|---|---|---|
| 0.1 N HCl, 60°C | 24 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 0.1 N NaOH, 60°C | 8 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3% H₂O₂, RT | 48 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Thermal (Solution), 60°C | 48 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion and Recommendations
While published data on this compound is scarce, its structure provides a clear basis for predicting its physicochemical behavior. It is expected to be a poorly soluble, acidic compound with highly pH-dependent solubility. Its stability profile must be empirically determined.
The experimental frameworks detailed in this guide provide a robust, industry-standard pathway for generating the necessary solubility and stability data. Executing these protocols will not only characterize the molecule but also develop and validate the analytical methods required for any future development. It is strongly recommended that these studies be initiated early in the research process to inform compound selection, formulation strategies, and to de-risk subsequent development activities.
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An In-Depth Technical Guide to 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid (CAS 306955-85-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a molecule of significant interest in biochemical research and pharmaceutical development. Drawing upon its distinct structural features, this document will delve into its physicochemical properties, synthesis and purification protocols, and its established biological activities, offering insights for its application in contemporary research settings.
Core Molecular Identity and Physicochemical Properties
This compound, identified by the CAS number 306955-85-1, is a synthetic organic compound.[1] Its structure is characterized by a benzoic acid core linked to a 3-(trifluoromethyl)phenylsulfonyl group via a sulfonamide bridge.[1] This unique combination of a carboxylic acid, a sulfonamide, and a trifluoromethyl group imparts specific chemical and physical properties that are pivotal to its biological activity and potential therapeutic applications.[1]
The trifluoromethyl group is a key feature, known to enhance the lipophilicity of the molecule.[1] This property can improve its ability to cross biological membranes and interact with intracellular targets.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically significant drugs, suggesting the potential for this compound to act as an enzyme inhibitor.[1]
| Property | Value | Source |
| CAS Number | 306955-85-1 | [1] |
| IUPAC Name | 2-[[3-(Trifluoromethyl)phenyl]sulfonylamino]benzoic acid | [1] |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Molecular Weight | 345.3 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | [1] |
| InChI Key | STTDXJDJQQYOPK-UHFFFAOYSA-N | [1] |
A comprehensive search for experimentally determined physicochemical data such as melting point, boiling point, and solubility for this specific compound did not yield definitive results. However, related compounds provide some context. For instance, 4-[(([3-(trifluoromethyl)phenyl]sulfonyl)amino)methyl]benzoic acid has a reported melting point of 219-220 °C.
Synthesis and Purification: A Methodological Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The primary synthetic route involves the formation of a sulfonamide bond followed by purification.
Synthetic Pathway
The most common laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)phenylsulfonyl chloride with 2-aminobenzoic acid.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
3-(Trifluoromethyl)phenylsulfonyl chloride
-
2-Aminobenzoic acid
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzoic acid in dichloromethane.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)phenylsulfonyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical and often requires empirical determination. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for sulfonamides.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or isopropanol).[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.[3]
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.[3]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[3]
-
Dry the crystals under vacuum to remove residual solvent.
Purification Protocol: Column Chromatography
For higher purity or for separating closely related impurities, column chromatography is the method of choice.[4] The selection of the stationary and mobile phases is crucial for achieving good separation.[4]
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal gradient is determined by TLC analysis.
-
Collect the fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor.[1] The sulfonamide moiety is a known zinc-binding group and can interact with the active sites of various metalloenzymes.
Postulated Mechanism of Action
While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural similarity to known inhibitors suggests potential mechanisms. The sulfonamide group can coordinate with metal ions (e.g., zinc) in the active site of metalloenzymes, leading to competitive or non-competitive inhibition. The benzoic acid portion can form hydrogen bonds and engage in hydrophobic interactions within the enzyme's binding pocket, enhancing the compound's affinity and specificity.
Sources
2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid discovery and history
An In-depth Technical Guide to the Synthesis and Potential Significance of 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid
Introduction
2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid is a synthetic organic compound characterized by a trifluoromethylphenyl group linked to a benzoic acid moiety through a sulfonamide bridge. While a detailed historical record of the discovery of this specific molecule is not extensively documented in publicly available literature, its structural components are well-established pharmacophores in medicinal chemistry. The strategic combination of a benzoic acid derivative with a trifluoromethyl group suggests a rationale rooted in the principles of modern drug design.
Benzoic acid and its derivatives have a long history in pharmacology and are key components of numerous therapeutic agents.[1][2] The trifluoromethyl group is a crucial substituent in contemporary drug development, often introduced to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The sulfonamide group, another cornerstone of medicinal chemistry, is present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. This guide will provide a comprehensive overview of the plausible synthetic pathway for 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid, its likely developmental rationale, and a hypothetical mechanism of action based on the known properties of its constituent chemical motifs.
Synthetic Pathway and Experimental Protocol
The synthesis of 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid can be achieved through a standard nucleophilic substitution reaction. A common and efficient method involves the coupling of 2-aminobenzoic acid (anthranilic acid) with 3-(trifluoromethyl)phenylsulfonyl chloride under basic conditions.[4] This modular approach is widely used for the synthesis of a variety of sulfonamide derivatives.
Experimental Protocol: Synthesis of 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid
Materials:
-
2-Aminobenzoic acid
-
3-(Trifluoromethyl)phenylsulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate creates a basic environment to deprotonate the amine group of the anthranilic acid, increasing its nucleophilicity.
-
Addition of Sulfonyl Chloride: While stirring the solution at room temperature, slowly add a solution of 3-(trifluoromethyl)phenylsulfonyl chloride dissolved in acetone. The dropwise addition is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Acidification: Once the reaction is complete, remove the acetone under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2 using dilute hydrochloric acid. This step protonates the carboxylic acid, causing the product to precipitate out of the solution.
-
Extraction and Purification: The precipitate is then extracted with ethyl acetate. The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Visualization of the Synthetic Workflow
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Physicochemical and Pharmacological Data
For a novel compound such as this, a thorough characterization is essential. Below is a table summarizing the typical data that would be collected to validate its identity, purity, and preliminary biological activity.
| Parameter | Description | Expected Value/Method |
| Molecular Formula | The chemical formula of the compound. | C₁₄H₁₀F₃NO₄S |
| Molecular Weight | The mass of one mole of the compound. | 345.29 g/mol |
| Melting Point | The temperature at which the solid form of the compound becomes a liquid. | To be determined experimentally. |
| Purity | The percentage of the desired compound in the sample. | >98% (determined by HPLC) |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy to confirm the proton environment. | Spectral data to be acquired and interpreted. |
| ¹³C NMR | Nuclear Magnetic Resonance spectroscopy to confirm the carbon skeleton. | Spectral data to be acquired and interpreted. |
| Mass Spectrometry | To determine the mass-to-charge ratio and confirm the molecular weight. | High-Resolution Mass Spectrometry (HRMS). |
| IC₅₀ | The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | To be determined via in vitro assays (e.g., against COX-2 or a specific receptor). |
Conclusion
While the specific discovery and historical development of 2-(3-(Trifluoromethyl)phenylsulfonamido)benzoic acid are not prominently documented, its chemical structure represents a logical convergence of well-established principles in medicinal chemistry. The synthesis is straightforward, employing common and reliable chemical transformations. The compound's architecture, featuring a sulfonamide linker between a benzoic acid and a trifluoromethyl-substituted phenyl ring, suggests its potential as a modulator of biological pathways, particularly those involved in inflammation. Further investigation into its biological activity is warranted to explore its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals interested in the synthesis and evaluation of this and structurally related compounds.
References
Sources
Methodological & Application
Application Notes and Protocols for In-Vitro Evaluation of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Interest at the Crossroads of Inflammation and Ion Channel Modulation
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is a synthetic organic compound characterized by a benzoic acid core linked to a trifluoromethylphenyl group via a sulfonamide bridge. This unique structural arrangement, combining a known non-steroidal anti-inflammatory drug (NSAID) scaffold (anthranilic acid derivative) with a trifluoromethylphenyl sulfonamide moiety, positions it as a compelling candidate for investigation in multiple biological pathways. The presence of the sulfonamide group, a common pharmacophore, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity, suggests potential as an enzyme inhibitor or ion channel modulator.
This guide provides detailed application notes and protocols for the in-vitro evaluation of this compound, focusing on two primary areas of investigation: cyclooxygenase (COX) enzyme inhibition and modulation of Transient Receptor Potential Canonical (TRPC) ion channels.
Part 1: Cyclooxygenase (COX) Inhibition Assays
The structural similarity of this compound to fenamic acid NSAIDs suggests that it may act as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Scientific Rationale for COX Inhibition Assays
The sulfonamide moiety is a key feature of several selective COX-2 inhibitors, where it is proposed to bind to a specific side pocket in the COX-2 active site that is absent in COX-1. Therefore, it is hypothesized that this compound may exhibit inhibitory activity against COX enzymes, potentially with selectivity for COX-2. A structurally related compound, an N-4-(trifluoromethylbenzene)sulfonyl derivative, has been reported to inhibit COX-1 and COX-2 with IC50 values of 3.14 µM and 0.84 µM, respectively, demonstrating significant and selective COX-2 inhibition[1].
Experimental Workflow for COX Inhibition Assay
Caption: General workflow for an in-vitro COX inhibition assay.
Detailed Protocol: In-Vitro Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits and provides a robust method for determining the IC50 values of test compounds against COX-1 and COX-2.
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or other suitable fluorogenic probe
-
Potassium Hydroxide (KOH)
-
Dimethylsulfoxide (DMSO)
-
Test compound: this compound
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer (1X) and bring to room temperature.
-
Prepare working solutions of Heme, COX-1, and COX-2 enzymes in Assay Buffer on ice.
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare the Arachidonic Acid substrate solution by neutralizing with KOH and diluting to the final desired concentration in water.
-
Prepare the ADHP working solution in DMSO and Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
10 µL of the test compound dilution or reference inhibitor (for control wells, add 10 µL of DMSO).
-
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 10 µL of ADHP working solution to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well.
-
Incubate for 2 minutes at room temperature.
-
Read the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary (Hypothetical based on related compounds):
| Enzyme | Test Compound IC50 (µM) | Reference Inhibitor IC50 (µM) |
| COX-1 | To be determined | SC-560: ~0.01 |
| COX-2 | Expected in the range of 0.5 - 5 | Celecoxib: ~0.05 |
Part 2: TRPC Channel Modulation Assays
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels involved in various physiological processes, including calcium signaling. TRPC4 and TRPC5 are of particular interest as they are expressed in the nervous system and have been implicated in various neurological and psychiatric disorders. The structural features of this compound bear some resemblance to known modulators of TRP channels.
Scientific Rationale for TRPC Channel Assays
The modulation of TRPC channels often involves interactions with specific domains of the channel protein. The lipophilic nature of the trifluoromethylphenyl group and the hydrogen bonding potential of the sulfonamide and carboxylic acid moieties could facilitate binding to TRPC channels, leading to either activation or inhibition. Given the role of TRPC4 and TRPC5 in calcium influx, a cell-based assay measuring changes in intracellular calcium is a suitable method for screening for modulatory activity.
Experimental Workflow for TRPC Channel Calcium Influx Assay
Caption: Workflow for a fluorescence-based TRPC channel calcium influx assay.
Detailed Protocol: Fluorescence-Based Calcium Influx Assay in HEK293 Cells
This protocol describes a method to assess the modulatory effect of the test compound on TRPC4 and TRPC5 channels expressed in Human Embryonic Kidney (HEK) 293 cells using a fluorescent calcium indicator.
Materials and Reagents:
-
HEK293 cells stably or transiently expressing human TRPC4 or TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated 96-well black, clear-bottom plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Probenecid (optional, to prevent dye extrusion).
-
Test compound: this compound.
-
TRPC4/TRPC5 agonist (e.g., Englerin A, GSK1702934A, or a GPCR agonist if co-expressed).
-
TRPC4/TRPC5 inhibitor (e.g., ML204) as a positive control for inhibition.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FDSS).
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing TRPC4 or TRPC5 onto poly-D-lysine coated 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid (1-2.5 mM) can be included to improve dye retention.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
-
-
Assay Protocol (for screening inhibitors):
-
Place the plate in a fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).
-
Acquire a baseline fluorescence reading for approximately 20-30 seconds.
-
Add the test compound at various concentrations (typically a 2X or 5X solution is added to achieve the final desired concentration).
-
Incubate for a predefined period (e.g., 5-20 minutes).
-
Add a known TRPC4/TRPC5 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to monitor the fluorescence signal for several minutes to observe the effect of the test compound on agonist-induced calcium influx.
-
-
Assay Protocol (for screening activators):
-
Follow steps 1 and 2 for cell preparation and dye loading.
-
Acquire a baseline fluorescence reading.
-
Add the test compound at various concentrations.
-
Monitor the fluorescence signal for several minutes to detect any increase in intracellular calcium, which would indicate channel activation.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist or compound addition.
-
For inhibition assays, normalize the data to the response of the agonist alone (0% inhibition) and a known inhibitor (100% inhibition).
-
Plot the percentage of inhibition or activation against the logarithm of the test compound concentration.
-
Determine the IC50 (for inhibitors) or EC50 (for activators) value by fitting the data to a sigmoidal dose-response curve.
Expected Outcome:
The effect of this compound on TRPC4 and TRPC5 channels is currently unknown. The assay will determine if the compound acts as an inhibitor, activator, or has no effect on these channels.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The in-vitro assays described in this application note provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on both cyclooxygenase enzymes and TRPC ion channels, researchers can elucidate its mechanism of action and potential therapeutic applications. The provided protocols offer a starting point for these investigations, and further optimization may be required depending on specific experimental conditions and available instrumentation.
References
- Synthesis, structure, in vitro and in silico enzyme (COX-1/2 and VEGFR-2) inhibition studies of the 2-arylsulfonamidoacetophenones. Bioorganic & Medicinal Chemistry.
-
Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. [Link]
-
Natural and synthetic flavonoid modulation of TRPC5 channels. British Journal of Pharmacology. [Link]
Sources
protocol for dissolving 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid for cell culture
Application Notes & Protocols
Topic: Protocol for Dissolving 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid for Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical First Step in In-Vitro Analysis
This compound is an aryl sulfonamide derivative with a molecular structure suggesting potential as an enzyme inhibitor for research and drug development.[1] Its utility in cell-based assays is fundamentally dependent on achieving a soluble, stable, and biologically compatible formulation. The compound's structure, featuring a lipophilic trifluoromethyl group and an acidic benzoic acid moiety, predicts poor aqueous solubility, making the choice of solvent and dissolution protocol a critical, non-trivial step for generating reliable and reproducible experimental data.[1][2]
This guide provides a comprehensive protocol for the solubilization of this compound, moving from an understanding of its physicochemical properties to the preparation of validated, cell-ready working solutions. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying rationale, ensuring that researchers can adapt this protocol to their specific cell systems with confidence.
Section 1: Physicochemical Profile & Solubility Rationale
The molecular structure of this compound dictates its solubility behavior.
-
Trifluoromethyl Group (-CF₃): This moiety significantly increases lipophilicity (fat-solubility), which can enhance interactions with biological targets but drastically reduces solubility in aqueous solutions like cell culture media.[1][2]
-
Benzoic Acid Group (-COOH): This acidic functional group allows the compound to be deprotonated in the presence of a base, forming a more polar and potentially more water-soluble salt.
-
Sulfonamide Group (-SO₂NH-): This group is a common feature in many enzyme inhibitors.[1]
Based on this structure, direct dissolution in neutral aqueous buffers or cell culture media is expected to fail. Therefore, a two-step strategy is required: initial dissolution in a biocompatible organic solvent to create a high-concentration stock, followed by careful dilution into the final aqueous culture medium.
| Property | Analysis | Implication for Dissolution |
| Molecular Formula | C₁₄H₁₀F₃NO₄S[1] | Necessary for calculating molar concentrations. |
| Molecular Weight | ~357.3 g/mol | Used for weighing the compound to prepare stock solutions. |
| Predicted Solubility | Low in water; higher in organic solvents. | An organic solvent is required for the primary stock solution. |
| Primary Solvents | Dimethyl sulfoxide (DMSO), Ethanol | Common biocompatible solvents for cell culture applications.[3][4][5] |
Our primary recommendation is the use of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) due to its strong solubilizing power for a wide range of organic compounds.[4] Ethanol is a viable alternative, though its potential for biological effects must be carefully controlled for.[6][7]
Section 2: Core Protocol: Preparation of High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. This concentration provides a convenient starting point for subsequent serial dilutions while minimizing the amount of solvent added to the final cell culture.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 357.3 g/mol x 1000 mg/g = 3.573 mg
-
-
Weighing: Carefully weigh out approximately 3.6 mg of the compound and record the exact weight. Place it directly into a sterile vial.
-
Dissolution:
-
Add the corresponding volume of DMSO to the vial to achieve a 10 mM concentration. For example, if you weighed exactly 3.573 mg, add 1.0 mL of DMSO.
-
Cap the vial securely and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect for any remaining particulate matter.
-
-
Sterilization (Optional but Recommended): If the initial materials were not handled under aseptic conditions, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
-
Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Section 3: Protocol Validation: Solvent Cytotoxicity Assessment
Before using the compound in experiments, the sensitivity of your specific cell line to the solvent (DMSO) must be determined. While many cell lines tolerate DMSO up to 0.5%, some, especially primary cells, are sensitive to concentrations as low as 0.1%.[8] This validation step is essential for trustworthy data.
Objective: To determine the maximum non-toxic concentration of DMSO for your chosen cell line over the intended experimental duration.
Methodology: A standard cell viability assay (e.g., MTT, XTT, or a real-time glo-based assay) is performed.
-
Cell Plating: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere and stabilize overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. The final concentrations should bracket the intended working concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "media only" control and a "untreated cells" control.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells relative to the untreated control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum working solvent concentration.
Caption: Workflow for validating the maximum tolerable DMSO concentration.
| Final DMSO Concentration | General Cellular Response | Recommendation |
| < 0.1% | Considered safe for almost all cell types, including sensitive primary cells.[8][9] | Ideal Target |
| 0.1% - 0.5% | Tolerated by many robust, immortalized cell lines.[8][10] | Acceptable; Must be Validated |
| 0.5% - 1.0% | May induce off-target effects or stress responses in some cells.[3][11] | Use with Caution; Requires Rigorous Controls |
| > 1.0% | Significant cytotoxicity is common.[3][12][13] | Not Recommended |
Section 4: Application Protocol: Preparation of Working Solutions
This protocol describes the serial dilution of the 10 mM stock solution into complete cell culture medium for treating cells, ensuring the final DMSO concentration remains below the validated non-toxic limit.
Principle: A multi-step dilution process is crucial to prevent the compound from precipitating out of solution when transferred from a high-DMSO environment to the aqueous cell medium.
Caption: Serial dilution strategy to prevent compound precipitation.
Example Calculation:
-
Goal: Treat cells in a well containing 200 µL of medium with a final compound concentration of 10 µM.
-
Constraint: The final DMSO concentration must not exceed 0.1%.
-
Stock Solution: 10 mM in 100% DMSO.
-
Calculate the required dilution factor for the compound:
-
Dilution Factor = [Stock] / [Final] = 10,000 µM / 10 µM = 1000x
-
-
Calculate the final DMSO concentration if diluted directly:
-
Final % DMSO = (% DMSO in Stock) / (Dilution Factor) = 100% / 1000 = 0.1%
-
In this case, a direct 1:1000 dilution (e.g., 0.2 µL of stock into 200 µL of medium) is acceptable.
-
-
If a higher final compound concentration is needed (e.g., 50 µM):
-
Dilution Factor = 10,000 µM / 50 µM = 200x
-
Final % DMSO = 100% / 200 = 0.5%
-
This 0.5% DMSO concentration may be toxic and must be validated. If it is too high, a new, more concentrated stock solution (e.g., 50 mM) would be required to achieve the desired compound concentration while keeping the DMSO level low.
-
Step-by-Step Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed complete cell culture medium. For a 1:100 intermediate dilution to 100 µM, add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently immediately after adding the stock.
-
From this intermediate dilution, add the required volume to your culture wells to achieve the final desired concentration.
-
Always include a solvent control group in your experiment. These cells should be treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.
Section 5: Troubleshooting & Best Practices
-
Problem: Precipitate forms upon dilution into culture medium.
-
Cause: The compound is crashing out of solution as the solvent polarity changes drastically.
-
Solution 1: Dilute in a stepwise manner, as described above. Ensure rapid mixing by vortexing or pipetting immediately after adding the stock to the medium.
-
Solution 2: Try adding the concentrated stock to the medium while gently vortexing the tube to ensure immediate dispersion.
-
Solution 3: For some compounds, dilution into medium containing serum (e.g., 10% FBS) can help stabilize the compound through protein binding.
-
-
Best Practice: Purity and Handling
-
Always use anhydrous, high-purity DMSO, as water can reduce its solvating capacity for hydrophobic compounds.
-
Handle the compound and solvents in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.
-
-
Best Practice: Documentation
-
Record the lot number of the compound, the source and purity of the solvent, the date of stock preparation, and the storage conditions. This is crucial for experimental reproducibility.
-
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Haj Houssein, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerPlus. [Link]
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Application Notes and Protocols for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold in Drug Discovery
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (CAS No. 306955-85-1) is an organic compound featuring a trifluoromethylphenyl group linked to a benzoic acid moiety through a sulfonamide bridge.[1] While this specific molecule is not extensively profiled as a standalone therapeutic agent in publicly available literature, its core structure, the sulfonamido-benzoic acid scaffold, is a cornerstone in modern medicinal chemistry. This scaffold is present in a wide array of biologically active molecules, demonstrating its utility as a versatile building block for developing novel therapeutics.[2][3][4][5]
The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is known to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] The sulfonamide group is a key pharmacophore in numerous approved drugs, including diuretics, anti-diabetic agents, and carbonic anhydrase inhibitors.[5][6] The benzoic acid moiety provides a convenient handle for further chemical modification, allowing for the generation of diverse chemical libraries.[7]
This guide provides a comprehensive overview of the synthesis of this compound and its application as a scaffold for the development of inhibitors for various therapeutic targets. We will provide detailed protocols for its synthesis, derivatization, and for screening of its derivatives against key enzyme classes where the sulfonamido-benzoic acid motif has shown significant promise.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid |
| CAS Number | 306955-85-1 |
| Molecular Formula | C₁₄H₁₀F₃NO₄S |
| Molecular Weight | 345.3 g/mol |
| InChIKey | STTDXJDJQQYOPK-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: the formation of the sulfonyl chloride followed by its reaction with anthranilic acid (2-aminobenzoic acid).
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of 3-(Trifluoromethyl)phenylsulfonyl chloride
-
Diazotization: To a stirred solution of 3-(trifluoromethyl)aniline (1 equiv.) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sulfonylation (Sandmeyer Reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride (catalytic amount). To this solution, add the previously prepared diazonium salt solution dropwise at room temperature.
-
Work-up: After the addition is complete, stir the reaction mixture for 2-3 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 3-(trifluoromethyl)phenylsulfonyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve anthranilic acid (1 equiv.) in pyridine at 0 °C.
-
Addition of Sulfonyl Chloride: To this solution, add 3-(trifluoromethyl)phenylsulfonyl chloride (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[4]
Medicinal Chemistry Applications as a Versatile Scaffold
The 2-sulfonamido-benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities. The title compound serves as an excellent starting point for the synthesis of libraries of compounds to be screened against various targets.
| Target Class | Therapeutic Area | Example of Derivative Activity |
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | Benzenesulfonamide derivatives are potent inhibitors of hCA I, II, IX, and XII.[5][6][8] |
| Ectonucleotidases (h-NTPDases) | Thrombosis, Inflammation, Cancer | Sulfamoyl-benzamide derivatives show selective inhibition of h-NTPDase1, -2, -3, and -8.[2] |
| Viral Capsid Proteins | Antiviral | 4-Substituted sulfonamidobenzoic acids act as capsid binders, inhibiting coxsackievirus B3.[3] |
| Mas-related G protein-coupled receptor X1 (MrgX1) | Pain | 2-Sulfonamidebenzamides act as positive allosteric modulators.[4] |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Derivatives of 2-aminobenzoic acid are known to possess anti-inflammatory and analgesic properties.[9] |
Protocols for Derivative Synthesis and Biological Screening
Protocol 1: Synthesis of Amide Derivatives
The carboxylic acid group of the title compound can be readily converted to an amide, allowing for the introduction of a wide range of substituents.
Caption: General workflow for the synthesis of amide derivatives.
Detailed Protocol (HATU Coupling):
-
Reaction Setup: To a solution of this compound (1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 equiv.) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equiv.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[4]
Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay
This protocol describes a colorimetric assay to screen for inhibitors of human carbonic anhydrase II (hCA II), a well-established target for sulfonamides. The assay is based on the esterase activity of hCA II.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer, the test compound solution (final DMSO concentration should be <1%), and the hCA II enzyme solution. Include wells with a known inhibitor (e.g., acetazolamide) as a positive control and wells with DMSO as a negative control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate, 4-nitrophenyl acetate (NPA), to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm (for the product, 4-nitrophenol) at regular intervals for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
Protocol 3: Cellular Anti-inflammatory Assay (LPS-induced TNF-α release)
This protocol outlines a cell-based assay to evaluate the anti-inflammatory potential of the synthesized derivatives by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-12 hours to induce TNF-α production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound. A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the presence of easily modifiable functional groups make it an ideal scaffold for the generation of compound libraries. The established success of the sulfonamido-benzoic acid motif against a range of important therapeutic targets, including carbonic anhydrases and ectonucleotidases, provides a strong rationale for the exploration of novel derivatives of this compound. The protocols outlined in this guide offer a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on this promising scaffold, potentially leading to the discovery of new therapeutic agents for a variety of diseases.
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Khan, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(7), 1275-1286. Retrieved from [Link]
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Ahamad, J., et al. (2023). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Retrieved from [Link]
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Malmsten, L., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 11(4), 488-494. Retrieved from [Link]
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Abdel-Aziz, M., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Medicinal Chemistry Research, 27(4), 1149-1160. Retrieved from [Link]
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Yilmaz, I., et al. (2022). NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. Journal of Research in Pharmacy, 26(4), 1039-1050. Retrieved from [Link]
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Application Notes and Protocols for Efficacy Testing of C₁₄H₁₀F₃NO₄S (BAY 11-7082)
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the experimental design for evaluating the efficacy of the compound C₁₄H₁₀F₃NO₄S, chemically identified as (E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile and commonly known as BAY 11-7082.[1] This small molecule is a well-characterized inhibitor with dual activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[2][3] The protocols detailed herein are designed to provide a robust framework for assessing its anti-inflammatory potential in both cellular and animal models, guiding researchers from foundational in vitro mechanistic studies to in vivo proof-of-concept for inflammatory disease models.
Introduction and Scientific Rationale
C₁₄H₁₀F₃NO₄S, or BAY 11-7082, is a synthetic anti-inflammatory compound that has garnered significant interest for its potent biological activities.[4] Its primary mechanism of action involves the selective and irreversible inhibition of cytokine-induced phosphorylation of IκBα (Inhibitor of kappa B alpha).[2][5] This inhibitory action prevents the degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and blocking its translocation to the nucleus.[6][7] This ultimately leads to the downregulation of a multitude of pro-inflammatory genes.
Furthermore, emerging evidence has demonstrated that BAY 11-7082 also directly inhibits the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome by suppressing its ATPase activity, a critical step for its activation.[2][8] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2]
The dual inhibition of both the NF-κB and NLRP3 inflammasome pathways positions BAY 11-7082 as a compelling candidate for therapeutic intervention in a wide range of inflammatory conditions.[1][3] The following protocols are designed to rigorously evaluate the efficacy of BAY 11-7082 by targeting these key mechanistic pillars.
In Vitro Efficacy Assessment: Inhibition of the NF-κB Pathway
The foundational assessment of BAY 11-7082's efficacy begins with in vitro models that allow for a controlled examination of its impact on the NF-κB signaling cascade. A common and effective method is to use a relevant cell line, such as the murine macrophage cell line RAW 264.7 or the human monocytic cell line THP-1, and stimulate an inflammatory response with Tumor Necrosis Factor-alpha (TNF-α).
Key Experimental Objective
To determine the dose-dependent ability of BAY 11-7082 to inhibit TNF-α-induced IκBα phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.
Experimental Workflow: In Vitro NF-κB Inhibition
Caption: Workflow for in vitro assessment of BAY 11-7082 on NF-κB signaling.
Detailed Protocol: Western Blot for NF-κB Pathway Components
This protocol details the steps to assess the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BAY 11-7082 (reconstituted in DMSO)[5]
-
Recombinant murine TNF-α
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-NF-κB p65, anti-Lamin B, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well and culture for 24 hours.
-
Prepare serial dilutions of BAY 11-7082 in culture medium (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be kept below 0.1%.
-
Aspirate the old medium and pre-treat the cells with the different concentrations of BAY 11-7082 for 1 hour.
-
Stimulate the cells with 20 ng/mL of TNF-α for 30 minutes.[9] A non-stimulated control group should be included.
-
-
Cell Lysis and Fractionation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit. This typically involves sequential lysis steps to first release the cytoplasmic contents, followed by lysis of the nucleus.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
For cytoplasmic fractions: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control).
-
For nuclear fractions: anti-NF-κB p65, anti-Lamin B (nuclear loading control).
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Detailed Protocol: ELISA for Pro-inflammatory Cytokines
This protocol is for quantifying the levels of IL-6 and TNF-α in the cell culture supernatants.
Materials:
-
Cell culture supernatants from the in vitro experiment
-
Commercial ELISA kits for murine IL-6 and TNF-α
-
Microplate reader
Procedure:
-
Sample Collection:
-
Before harvesting the cells for Western blotting, collect the culture supernatants from each well.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.
-
The supernatants can be used immediately or stored at -80°C.
-
-
ELISA Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[10][11][12][13][14] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating for a specified time to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing a final time.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IL-6 and TNF-α in each sample by interpolating from the standard curve.
-
Expected Outcomes and Data Presentation
| Treatment Group | p-IκBα/t-IκBα Ratio (Cytoplasmic) | Nuclear p65/Lamin B Ratio | IL-6 (pg/mL) in Supernatant | TNF-α (pg/mL) in Supernatant |
| Vehicle Control (no TNF-α) | Low | Low | Baseline | Baseline |
| TNF-α Stimulated (Vehicle) | High | High | High | High |
| TNF-α + BAY 11-7082 (1 µM) | Moderately Reduced | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| TNF-α + BAY 11-7082 (5 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α + BAY 11-7082 (10 µM) | Strongly Reduced | Strongly Reduced | Strongly Reduced | Strongly Reduced |
In Vivo Efficacy Assessment: Acute Inflammation Models
To translate the in vitro findings, it is crucial to assess the efficacy of BAY 11-7082 in established animal models of acute inflammation. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating anti-inflammatory drugs.
Key Experimental Objective
To evaluate the ability of systemically administered BAY 11-7082 to reduce acute inflammation in a carrageenan-induced paw edema model in rats.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
BAY 11-7082
-
Vehicle (e.g., 1% DMSO in saline)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the animals into treatment groups (n=6-8 per group):
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, positive control, or BAY 11-7082 via intraperitoneal (i.p.) injection.
-
Thirty minutes after treatment, induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the paw edema as the increase in paw volume: Edema = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Expected Outcomes and Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | e.g., 0.85 ± 0.05 | 0% |
| Indomethacin (Positive Ctrl) | 5 | e.g., 0.30 ± 0.03 | e.g., 64.7% |
| BAY 11-7082 | 5 | e.g., 0.65 ± 0.04 | e.g., 23.5% |
| BAY 11-7082 | 10 | e.g., 0.48 ± 0.03 | e.g., 43.5% |
| BAY 11-7082 | 20 | e.g., 0.35 ± 0.02 | e.g., 58.8% |
In Vivo Efficacy Assessment: Systemic Inflammation Model
To assess the efficacy of BAY 11-7082 in a model of systemic inflammation that mimics aspects of sepsis, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is highly relevant.
Key Experimental Objective
To determine if pre-treatment with BAY 11-7082 can reduce the systemic production of pro-inflammatory cytokines in mice challenged with LPS.
Detailed Protocol: LPS-Induced Endotoxemia in Mice
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
BAY 11-7082
-
Vehicle (e.g., 1% DMSO in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Materials for blood collection and serum separation
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week.
-
Randomly divide the animals into treatment groups (n=6-8 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: BAY 11-7082 (20 mg/kg, i.p.) + LPS
-
-
-
Experimental Procedure:
-
Administer BAY 11-7082 (20 mg/kg) or vehicle via i.p. injection.
-
One hour after treatment, administer a sublethal dose of LPS (e.g., 2 mg/kg, i.p.) or sterile saline.[18]
-
At a time point of peak cytokine response (typically 1.5 to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C.
-
-
Cytokine Analysis:
-
Quantify the levels of TNF-α and IL-6 in the serum samples using commercial ELISA kits, following the manufacturer's instructions.
-
Expected Outcomes and Data Presentation
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + LPS | High | High |
| BAY 11-7082 (20 mg/kg) + LPS | Significantly Reduced | Significantly Reduced |
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of C₁₄H₁₀F₃NO₄S (BAY 11-7082). By systematically assessing its impact on key inflammatory pathways in both in vitro and in vivo settings, researchers can generate robust data to support its potential as a therapeutic agent for inflammatory diseases. Adherence to these detailed protocols will ensure data integrity and reproducibility, facilitating a thorough understanding of the compound's efficacy.
References
-
BAY 11-7082 - NF-κB and NLRP3 Inhibitor. InvivoGen. Available from: [Link]
-
Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. 2021-12-03. Available from: [Link]
-
BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. PubMed. 2017-03-01. Available from: [Link]
-
Bay 11-7082. Wikipedia. Available from: [Link]
-
NLRP3 Inflammasome Inhibitor BAY-117082 Reduces Oral Squamous Cell Carcinoma Progression. MDPI. Available from: [Link]
-
BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. 2017-03-06. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway. NIH. Available from: [Link]
-
Carrageenan paw edema. Bio-protocol. Available from: [Link]
-
Experimental protocol of the lipopolysaccharide (LPS) model. ResearchGate. Available from: [Link]
-
In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. MDPI. Available from: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available from: [Link]
-
Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. NIH. 2018-05-02. Available from: [Link]
-
LPS Model of Sepsis. Melior Discovery. Available from: [Link]
-
In Vivo Short-Term Topical Application of BAY 11-7082 Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa. PubMed Central. 2018-03-09. Available from: [Link]
-
Dot Language Graphviz. aichat.physics.ucla.edu. Available from: [Link]
-
In vivo antitumor activity of the NF-κB inhibitor dehydroxymethylepoxyquinomicin in a mouse model of adult T-cell leukemia. Oxford Academic. Available from: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while true do;. 2025-11-14. Available from: [Link]
-
What is the protocol for activation of NFkB via TNFalpha treatment in HepG2 cells? ResearchGate. 2015-01-15. Available from: [Link]
-
DOT Language. Graphviz. 2024-09-28. Available from: [Link]
-
A Quick Introduction to Graphviz. ncona.com. 2017-09-19. Available from: [Link]
-
Lipopolysaccharide (LPS)-Induced Sepsis Model. Creative Bioarray. Available from: [Link]
-
Graphviz Examples and Tutorial. Sketchviz. Available from: [Link]
-
Human IL-6 ELISA. Biomedica. Available from: [Link]
-
Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system. ResearchGate. 2025-08-08. Available from: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. 2020-06-04. Available from: [Link]
-
Inhibition of Tumor Necrosis Factor Alpha-Induced NF-κB Activation by the Adenovirus E3-10.4/14.5K Complex. Journal of Virology. Available from: [Link]
-
BAY 11-7082. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
IL-6-ELISA. ldn.de. Available from: [Link]
-
Advansta's Step-by-Step Guide to Western Blots. Advansta. Available from: [Link]
-
BAY-11-7082 IKKb 27229. BPS Bioscience. Available from: [Link]
-
NF-kappa B : methods and protocols. New York University Abu Dhabi. Available from: [Link]
-
A TNF-induced gene expression program under oscillatory NF-κB control. PMC. Available from: [Link]
-
Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. Nucleic Acids Research. Oxford Academic. Available from: [Link]
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- 1. Bay 11-7082 - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
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- 18. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid as a Putative Enzyme Inhibitor Probe
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid as a molecular probe. Based on its structural characteristics, this compound is projected to function as an enzyme inhibitor. These notes offer insights into its mechanism of action, protocols for its use in enzyme inhibition assays, and best practices for data interpretation. While this molecule shows significant promise, it is presented here as a template for investigation, as extensive specific applications are still emerging.
Introduction and Scientific Rationale
This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl group via a sulfonamide bridge.[1] The unique combination of these functional groups suggests its potential as a valuable tool in biochemical and pharmacological research.[1]
-
The Sulfonamide Moiety: This functional group is a well-established pharmacophore present in a wide array of clinically significant drugs, known for its ability to act as an enzyme inhibitor.[1][2]
-
The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) group can significantly enhance the lipophilicity of the molecule. This property may improve its bioavailability and its ability to interact with hydrophobic pockets within biological targets.[1]
-
The Benzoic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding and other interactions within the active sites of enzymes, further enhancing binding affinity.[2]
Given these structural features, this compound is a strong candidate for investigation as an inhibitor of enzymes, particularly those with active sites amenable to binding sulfonamides. Its use as a molecular probe would be to elucidate the function of such enzymes and to screen for more potent therapeutic agents.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the parent compound and related structures is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Appearance | White to off-white crystalline solid (predicted) | [2] |
| Storage | Ambient temperature |
Handling and Storage:
-
Store the compound at ambient temperature in a dry, well-ventilated place.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling.[1]
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Proposed Mechanism of Action: Enzyme Inhibition
The primary proposed mechanism of action for this compound is the inhibition of enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of an enzyme, leading to competitive or non-competitive inhibition.[2] The benzoic acid and trifluoromethylphenyl groups can further stabilize this interaction through hydrophobic and ionic interactions.[1][2]
Caption: Proposed competitive inhibition mechanism.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound against a target enzyme. This should be optimized for the specific enzyme of interest.
Materials:
-
This compound
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in assay buffer to achieve a range of desired concentrations.
-
Prepare solutions of the target enzyme and its substrate in assay buffer at their optimal concentrations.
-
-
Assay Procedure:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the various dilutions of the molecular probe to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the probe to bind.
-
Initiate the enzymatic reaction by adding the substrate to all wells. .
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the probe.
-
Plot the reaction rates against the logarithm of the probe concentration.
-
Determine the IC50 value, which is the concentration of the probe that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Caption: Workflow for in vitro enzyme inhibition assay.
Expected Results and Data Interpretation
The primary output of the enzyme inhibition assay will be the IC50 value. A lower IC50 value indicates a more potent inhibition of the target enzyme.
| Compound | Target Enzyme | IC50 (µM) - Hypothetical |
| This compound | Enzyme X | 5.2 |
| Positive Control Inhibitor | Enzyme X | 0.8 |
Interpretation:
-
An IC50 value in the low micromolar range, as hypothetically presented, would suggest that this compound is a moderately potent inhibitor of Enzyme X.
-
Further studies, such as mechanism of inhibition studies (e.g., Lineweaver-Burk plots), would be necessary to determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Cell-based assays should be performed to confirm the activity of the compound in a more biologically relevant system.
Broader Applications and Future Directions
While primarily discussed in the context of enzyme inhibition, the unique structural features of this compound suggest its potential in other areas of research:
-
Medicinal Chemistry: It can serve as a scaffold for the development of more potent and selective inhibitors for therapeutic applications.[1][2]
-
Material Science: Aromatic sulfonic acids can be utilized as precursors for various materials, such as ion-exchange resins.[1]
Future research should focus on identifying the specific biological targets of this compound and validating its utility as a selective molecular probe. High-throughput screening and chemoproteomics approaches could be employed to uncover novel protein interactions and expand its application in chemical biology.
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
- Benchchem. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid.
- Sigma-Aldrich. 2-Amino-5-(trifluoromethyl)benzoic acid.
- Ningbo Inno Pharmchem Co., Ltd. The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications.
- PubMed Central. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1.
- PubMed. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
- ResearchGate. (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC.
Sources
Application Notes and Protocols: Development of a Screening Assay for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid as a Potential Selective COX-2 Inhibitor
Introduction
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is a synthetic organic compound characterized by a central benzoic acid scaffold linked to a sulfonamide group bearing a trifluoromethylphenyl moiety.[1] The presence of the sulfonamide group, a well-established pharmacophore, suggests its potential as an enzyme inhibitor.[1][2] Furthermore, the trifluoromethyl group can enhance the lipophilicity and binding affinity of the molecule to biological targets.[1] Structurally, this compound shares features with non-steroidal anti-inflammatory drugs (NSAIDs), many of which exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] This structural analogy provides a strong rationale for investigating this compound as a potential anti-inflammatory agent.
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] The discovery of these two isoforms has been pivotal in the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][5]
These application notes provide a detailed protocol for a primary screening assay to evaluate the inhibitory activity and selectivity of this compound against COX-1 and COX-2. The described whole-cell assay offers a physiologically relevant context for assessing the compound's efficacy.
Assay Principle
This protocol describes a whole-cell-based assay to determine the COX-1 and COX-2 inhibitory activity of this compound. The assay measures the production of prostaglandin E2 (PGE2), a major product of the COX pathway, in response to an inflammatory stimulus. Two distinct cell systems are employed to assess selectivity:
-
COX-1 Activity: Human platelets are used as a source of COX-1. Upon stimulation with arachidonic acid, platelets produce thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, which is downstream of PGE2. The inhibition of TXB2 production is used as a measure of COX-1 inhibition.
-
COX-2 Activity: A549 human lung carcinoma cells, when treated with interleukin-1β (IL-1β), are induced to express high levels of COX-2. The subsequent production of PGE2 upon arachidonic acid stimulation is measured to determine COX-2 inhibitory activity.
The inhibitory potency of the test compound is determined by constructing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) for each enzyme. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index, a critical parameter for identifying promising COX-2 selective inhibitors.
COX Signaling Pathway
Caption: The cyclooxygenase (COX) signaling pathway, highlighting the differential roles of COX-1 and COX-2 and the target of selective inhibition.
Materials and Methods
Reagents and Stock Solutions
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Custom Synthesis | N/A | Room Temp. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temp. |
| Arachidonic Acid | Cayman Chemical | 90010 | -20°C |
| Interleukin-1β (IL-1β), Human, Recombinant | R&D Systems | 201-LB | -80°C |
| A549 Human Lung Carcinoma Cells | ATCC | CCL-185 | Liquid Nitrogen |
| Human Platelet Rich Plasma | Local Blood Bank | N/A | 4°C (short-term) |
| PGE2 EIA Kit | Cayman Chemical | 514010 | 4°C |
| TXB2 EIA Kit | Cayman Chemical | 515031 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 10437028 | -20°C |
| DMEM/F-12 Medium | Gibco | 11330032 | 4°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA | Gibco | 25200056 | -20°C |
Stock Solution Preparation:
-
Test Compound (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Arachidonic Acid (10 mM): Prepare a 10 mM stock solution in ethanol. Store at -20°C.
-
IL-1β (10 µg/mL): Reconstitute lyophilized IL-1β in sterile PBS containing 0.1% BSA to a concentration of 10 µg/mL. Aliquot and store at -80°C.
Experimental Workflow
Caption: Experimental workflow for the parallel determination of COX-1 and COX-2 inhibitory activity.
Protocol for COX-2 Inhibition Assay (A549 Cells)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
COX-2 Induction: The next day, replace the medium with fresh serum-free medium containing 10 ng/mL IL-1β to induce COX-2 expression. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 10 mM test compound stock solution in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the IL-1β-containing medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Celecoxib) wells. Pre-incubate for 30 minutes at 37°C.
-
Arachidonic Acid Stimulation: Add 10 µL of 100 µM arachidonic acid (final concentration 10 µM) to each well. Incubate for 15 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for PGE2 measurement.
-
PGE2 Measurement: Determine the PGE2 concentration in the supernatants using a commercial PGE2 EIA kit according to the manufacturer's instructions.
Protocol for COX-1 Inhibition Assay (Human Platelets)
-
Platelet Preparation: Obtain fresh human platelet-rich plasma. Centrifuge at 200 x g for 15 minutes to pellet red and white blood cells. Transfer the supernatant (platelet-rich plasma) to a new tube. Adjust the platelet concentration to 2 x 10^8 platelets/mL with Tyrode's buffer.
-
Compound Treatment: In a 96-well plate, add 100 µL of the platelet suspension to each well. Add 10 µL of serial dilutions of the test compound (final concentrations from 0.01 µM to 100 µM), vehicle control, and a positive control (e.g., Aspirin). Pre-incubate for 30 minutes at 37°C.
-
Arachidonic Acid Stimulation: Add 10 µL of 1 mM arachidonic acid (final concentration 100 µM) to each well. Incubate for 15 minutes at 37°C.
-
Reaction Termination and Supernatant Collection: Stop the reaction by adding 10 µL of 1N HCl. Centrifuge the plate at 1000 x g for 10 minutes. Collect the supernatant for TXB2 measurement.
-
TXB2 Measurement: Determine the TXB2 concentration in the supernatants using a commercial TXB2 EIA kit following the manufacturer's protocol.
Data Analysis
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
% Inhibition = 100 * [1 - (Sample Value - Blank Value) / (Vehicle Control Value - Blank Value)]
-
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for both COX-1 and COX-2 by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Calculate the COX-2 selectivity index:
-
Selectivity Index = IC50 (COX-1) / IC50 (COX-2)
-
Data Interpretation and Expected Results
A compound is considered a potent inhibitor if it exhibits a low IC50 value. A compound is considered COX-2 selective if its selectivity index is significantly greater than 1. For example, a selectivity index of >10 is generally considered a good starting point for a selective inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | >100 | 1.5 | >66 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
| Ibuprofen (Control) | 5 | 10 | 0.5 |
The hypothetical data above illustrates that the test compound exhibits potent inhibition of COX-2 with minimal activity against COX-1, indicating a favorable selectivity profile.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding or reagent addition. | Ensure proper mixing of cell suspension before seeding. Use a multichannel pipette for reagent addition and ensure consistent technique. |
| Low signal in vehicle control wells | Poor cell health or inactive reagents. | Check cell viability before the assay. Ensure proper storage and handling of arachidonic acid and IL-1β. |
| No dose-response observed | Compound precipitation or inactivity. | Check the solubility of the test compound in the assay medium. Ensure the compound is stable under assay conditions. Test a wider range of concentrations. |
| High background signal | Non-specific binding in the EIA. | Ensure proper washing steps are followed as per the EIA kit protocol. |
References
- This compound - Smolecule. (2023-08-15).
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm
- 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid - Benchchem.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI.
- Overview on the Discovery and Development of Anti-Inflamm
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing.
- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
- The Chemical Identity of 2-(Trifluoromethyl)
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modul
Sources
- 1. Buy this compound | 306955-85-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is a synthetic organic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid moiety, a sulfonamide linker, and a trifluoromethylphenyl group, imparts unique physicochemical properties that make it a valuable candidate for targeted drug design and the development of novel materials.[1] The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the sulfonamide group is a well-established pharmacophore in a variety of therapeutic agents.[1] This document provides a comprehensive guide to the safe handling, storage, and laboratory applications of this compound, drawing upon established protocols for similar molecules and general principles of chemical safety.
Chemical and Physical Properties
| Property | Value (or Estimated) | Source(s) |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Molecular Weight | 359.3 g/mol | |
| Appearance | White to off-white crystalline solid (expected) | [2] |
| Melting Point | Not determined; likely >150°C (based on similar structures) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.[3] Limited solubility in water. | |
| Stability | Stable under normal laboratory conditions.[4] May be sensitive to light.[5] |
Safety and Handling
2.1. Hazard Identification
Based on the known hazards of structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to be:
-
Skin and Eye Irritation: Aromatic acids and sulfonamides can cause irritation upon contact.[4][6]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[6]
2.2. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following minimum PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is advised.
2.3. Engineering Controls
-
All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
2.4. First Aid Measures
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
After swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Long-term Storage: For long-term storage, especially of solutions, it is advisable to store at -20°C.
Experimental Protocols
4.1. Preparation of a Stock Solution
For many biological assays, a concentrated stock solution in an appropriate solvent is required.
Protocol:
-
Accurately weigh the desired amount of this compound in a tared vial.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-resistant vial at -20°C.
4.2. Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-aminobenzoic acid with 3-(trifluoromethyl)phenylsulfonyl chloride.[7]
Reaction Scheme:
Caption: Synthesis of the target compound.
Protocol:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid in an aqueous solution of a suitable base, such as sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)phenylsulfonyl chloride in a suitable organic solvent (e.g., diethyl ether) to the stirred solution of 2-aminobenzoic acid.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
4.3. Application as an Enzyme Inhibitor
The sulfonamide moiety suggests that this compound may act as an inhibitor of various enzymes, such as carbonic anhydrases.[1][8][9]
Workflow for Enzyme Inhibition Assay:
Caption: Enzyme inhibition assay workflow.
Protocol:
-
Prepare a stock solution of the enzyme of interest in a suitable buffer.
-
Prepare a stock solution of the appropriate substrate for the enzyme.
-
Prepare a series of dilutions of this compound from the stock solution.
-
In a microplate, add the enzyme solution to wells containing the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Disposal
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.
References
-
Maloney, K. M., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1023–1028. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
-
Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(9), 14499–14513. Retrieved from [Link]
-
Vaškevičiūtė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(15), 3494. Retrieved from [Link]
Sources
- 1. Buy this compound | 306955-85-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Signaling Pathways with 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Sulfonamide in Cell Signaling Research
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is a synthetic compound that has garnered interest within the scientific community for its potential as a modulator of cellular signaling pathways. Its chemical architecture, featuring a sulfonamide linkage and a trifluoromethyl group, suggests a strong candidate for targeted enzyme inhibition and interaction with key regulatory proteins. The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of compounds, properties that are highly desirable in the development of therapeutic agents and chemical probes for biological systems. While direct research on this specific molecule is emerging, its structural elements point towards potential applications in studying pathways frequently implicated in cancer and inflammatory diseases.
This guide provides a comprehensive overview of the theoretical framework and practical methodologies for investigating the effects of this compound on cellular signaling. Drawing parallels from well-characterized, structurally related inhibitors, we will explore its potential mechanisms of action and provide detailed protocols for its application in cell-based assays.
Scientific Foundation: Potential Mechanisms of Action
The biological activity of this compound is likely attributed to the synergistic effects of its core structural features. The sulfonamide group is a well-established pharmacophore known to target and inhibit various enzymes by mimicking the transition state of their substrates. Furthermore, the trifluoromethylphenyl group can contribute to enhanced binding affinity and cellular uptake.
Based on the activities of structurally analogous compounds, this compound may exert its effects through the modulation of key signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways. These pathways are central regulators of cell proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers. For instance, the related compound Torin2, which also contains a trifluoromethylphenyl moiety, is a potent and selective inhibitor of mTOR kinase.
A primary hypothesis for the action of this compound is the direct inhibition of protein kinases within these pathways. By occupying the ATP-binding pocket of a target kinase, the compound could prevent the phosphorylation and activation of downstream substrates, thereby disrupting the signaling cascade.
Visualizing the Potential Impact: A Hypothetical Signaling Pathway
To illustrate the potential mechanism of action, the following diagram depicts the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by this compound.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols: A Guide to Cellular Investigation
The following protocols provide a framework for characterizing the effects of this compound on cell signaling pathways. It is imperative to include appropriate positive and negative controls in all experiments to ensure data integrity.
Protocol 1: Cell Viability and Proliferation Assay
This protocol aims to determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
After incubation with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is designed to assess the phosphorylation status of key proteins within a signaling pathway upon treatment with the compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the cellular effects of the compound.
Caption: General workflow for cellular analysis.
Quantitative Data Summary
As specific experimental data for this compound is not yet widely published, the following table presents hypothetical data based on expected outcomes for a potent kinase inhibitor in the described assays. This serves as an example for data presentation.
| Assay | Cell Line | Parameter | Hypothetical Value |
| Cell Viability (72h) | MCF-7 | IC50 | 5.2 µM |
| Cell Viability (72h) | A549 | IC50 | 8.9 µM |
| Western Blot (2h) | MCF-7 | p-AKT (Ser473) Inhibition (at 10 µM) | 75% reduction |
| Western Blot (2h) | MCF-7 | p-S6K (Thr389) Inhibition (at 10 µM) | 85% reduction |
Trustworthiness and Self-Validation
The integrity of research utilizing novel compounds hinges on rigorous experimental design. The protocols outlined above are designed to be self-validating through the inclusion of multiple controls and orthogonal assays.
-
Dose-Response and Time-Course Studies: Establishing a clear dose- and time-dependent effect is crucial to demonstrate a specific biological activity rather than non-specific toxicity.
-
Orthogonal Assays: Combining cell viability data with mechanistic assays like Western blotting provides a more complete picture. A decrease in viability should correlate with the inhibition of a specific signaling pathway.
-
Positive and Negative Controls: The use of known inhibitors of the target pathway as positive controls and inactive structural analogs as negative controls is essential for validating the specificity of the observed effects.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel probes to dissect complex cellular signaling networks. The methodologies described in this guide provide a robust starting point for researchers to investigate its biological activities. Future studies should focus on identifying its direct molecular targets through techniques such as kinase profiling and affinity chromatography, which will be instrumental in elucidating its precise mechanism of action and potential therapeutic applications.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]
-
PubChem. 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid. [Link]
-
Sroor, F. M., Mahrous, K. F., Abd El-Kader, H. A. M., Othman, A. M., & Ibrahim, N. S. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Future Journal of Pharmaceutical Sciences, 9(1), 71. [Link]
- Liang, X., Liu, X., Wang, B., Zou, F., Wang, A., Qi, S., Chen, C., Zhao, Z., Wang, W., Qi, Z., Lv, F., Hu, Z., Wang, L., Zhang, S., Liu, Q., & Liu, J. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-
Application Note: Validated Analytical Methods for the Quantification of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Abstract: This document provides a comprehensive guide to the quantitative analysis of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a compound of interest in pharmaceutical development and biochemical research.[1] We present detailed protocols for two primary analytical techniques: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. A supplementary protocol for rapid screening via UV-Vis Spectrophotometry is also included. All methodologies are presented within the framework of international regulatory standards to ensure data integrity and reliability.
Introduction and Guiding Principles
This compound is a complex organic molecule featuring a benzoic acid core and a sulfonamide group with a trifluoromethyl-phenyl moiety.[1] Its structure suggests potential applications as a biochemical probe or a pharmaceutical intermediate.[1] Accurate and precise quantification is therefore paramount for ensuring product quality, performing stability studies, and conducting pharmacokinetic analysis.
The reliability of any quantitative data hinges on the validation of the analytical procedure. This guide is built upon the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, which establishes that an analytical procedure's validation demonstrates its fitness for the intended purpose.[2][3] The core validation parameters ensure that the method is trustworthy, reproducible, and accurate for its defined application.[4][5][6]
Figure 1: Core performance characteristics for analytical procedure validation as per ICH guidelines.[2][4][5]
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is the cornerstone for routine quality control (QC), purity assessment, and formulation assay of this compound. It offers an excellent balance of specificity, precision, and cost-effectiveness.
2.1. Rationale and Causality
-
Chromatographic Mode: Reversed-phase chromatography is selected due to the compound's significant non-polar character, imparted by its two aromatic rings. A C18 stationary phase provides sufficient hydrophobic interaction for effective retention and separation from polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the strong organic solvent to elute the analyte. The inclusion of 0.1% formic acid is critical; it acidifies the mobile phase to a pH well below the pKa of the carboxylic acid group (~4-5). This suppresses the ionization of the carboxylate, ensuring a single, un-ionized form of the analyte interacts with the column, which leads to sharp, symmetrical peaks and reproducible retention times.
-
Detection: The aromatic rings in the molecule are strong chromophores, making UV detection a suitable choice.[7] The trifluoromethyl group can influence the absorption spectrum.[8][9] A detection wavelength of 235 nm is proposed as a starting point, typical for benzoic acid derivatives, but should be optimized by scanning the UV spectrum of a standard solution to find the absorption maximum (λmax) for maximum sensitivity.[10]
2.2. Detailed Experimental Protocol
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
-
Analytical Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Reference Standard: this compound (purity ≥98%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm (or optimized λmax).
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh the sample material to achieve a theoretical final concentration of ~50 µg/mL in the diluent.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing factor between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
-
2.3. Validation Performance Summary
The following table outlines the typical validation parameters and acceptance criteria for this method, in accordance with ICH guidelines.[4][6]
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from interferences | Ensures the signal is only from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a proportional response to concentration. |
| Range | 1 - 100 µg/mL | The concentration range where the method is precise and accurate. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of results to the true value. |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Demonstrates the method's consistency. |
| Limit of Quantification (LOQ) | ~1 µg/mL (Signal-to-Noise ≥ 10) | Lowest concentration quantifiable with acceptable precision and accuracy. |
| Limit of Detection (LOD) | ~0.3 µg/mL (Signal-to-Noise ≥ 3) | Lowest concentration detectable by the method. |
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (e.g., plasma) or trace impurity analysis, LC-MS/MS is the method of choice.[11][12]
3.1. Rationale and Causality
-
Ionization: Electrospray Ionization (ESI) is highly effective for polar, ionizable molecules like this one. Given the acidic proton on the carboxylic acid, ESI in negative ion mode [M-H]⁻ is the logical choice for generating the precursor ion.
-
Selectivity: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity.[13] We select the deprotonated molecule as the precursor ion and then induce fragmentation. By monitoring a specific, stable fragment ion (product ion), we can selectively quantify the analyte even in the presence of co-eluting compounds with the same mass, drastically reducing matrix effects.
3.2. Detailed Experimental Protocol
-
Instrumentation:
-
LC system (as described in Sec 2.2).
-
Tandem quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Same as the HPLC-UV method (Sec 2.2.3), although a faster gradient may be employed.
-
-
MS/MS Parameters (Negative Ion Mode):
-
Analyte: C₁₄H₁₀F₃NO₄S, Molecular Weight: 357.29 g/mol
-
Precursor Ion (Q1): m/z 356.0 (corresponding to [M-H]⁻)
-
Product Ion (Q3): A characteristic fragment must be determined via infusion and fragmentation of a standard. A plausible fragmentation is the loss of SO₂ (64 Da), leading to a fragment of m/z 292.0.
-
MRM Transition: 356.0 → 292.0 (This is a proposed transition and requires experimental verification).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Preparation of Solutions:
-
Follow the procedure in Sec 2.2.4, but extend the calibration curve to lower concentrations (e.g., 0.1 - 100 ng/mL) suitable for the instrument's sensitivity.
-
For biological samples, a sample preparation step like protein precipitation (e.g., adding 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is required.[14]
-
3.3. Validation Performance Summary
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL (Matrix dependent) |
| Accuracy (% Recovery) | 85.0 - 115.0% (as per bioanalytical guidelines) |
| Precision (% RSD) | ≤ 15.0% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
digraph "Method_Selection_Workflow" { graph [fontsize=12, fontname="Arial"]; node [shape=box, style="filled", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", fontsize=10];start [label="Define Analytical Need", shape=ellipse, fillcolor="#FBBC05"];
q1 [label="High Concentration?\n(e.g., API, Formulation)", shape=diamond, fillcolor="#F1F3F4"]; q2 [label="Trace Level Analysis?\n(e.g., Bioanalysis, Impurities)", shape=diamond, fillcolor="#F1F3F4"]; q3 [label="Simple Matrix?\n(e.g., Pure Substance in Solvent)", shape=diamond, fillcolor="#F1F3F4"]; q4 [label="Rapid Screening Only?", shape=diamond, fillcolor="#F1F3F4"];
hplc [label="Use RP-HPLC-UV Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lcms [label="Use LC-MS/MS Method", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; uvvis [label="Use UV-Vis Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> hplc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> lcms [label="Yes"]; q2 -> q3 [label="No"]; q3 -> q4 [label="Yes"]; q3 -> hplc [label="No\n(Complex Matrix)"]; q4 -> uvvis [label="Yes"]; q4 -> hplc [label="No\n(Need Quantification)"]; }
Figure 2: Decision workflow for selecting the appropriate analytical method.
Supplementary Method: UV-Vis Spectrophotometry
This technique is suitable for a rapid, high-throughput estimation of concentration in pure solutions, assuming no interfering substances are present that absorb at the same wavelength. It is not a stability-indicating or specific method.
4.1. Protocol
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Determine λmax: Scan a ~10 µg/mL solution of the reference standard in the chosen solvent (e.g., ethanol or methanol) from 200-400 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve:
-
Prepare a series of at least five standards with known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot absorbance versus concentration. The resulting line should be linear with an R² > 0.995.
-
-
Sample Analysis:
-
Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
-
Measure its absorbance and determine the concentration using the calibration curve's linear regression equation.
-
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]
-
North, D. H. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 622(2), 153-167. Retrieved from [Link]
-
Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Retrieved from [Link]
-
AIP Publishing. (n.d.). The Near Ultraviolet Absorption Spectra of 1,4 Bis‐(Trifluoromethyl)Benzene and 1,3,5 Tris‐(Trifluoromethyl)Benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]
-
ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications. Retrieved from [Link]
-
NOBLECHEMISTRY. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. YouTube. Retrieved from [Link]
Sources
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- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
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- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. scitepress.org [scitepress.org]
- 12. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid in DMSO
Welcome to the technical support center for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experiments.
Understanding the Molecule: A Three-Part Challenge
Before diving into troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure presents a trifecta of functionalities that collectively influence its solubility profile:
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Benzoic Acid Moiety: This group introduces acidic properties and the potential for pH-dependent solubility. In its protonated (neutral) form, it is less polar, while its deprotonated (anionic) form is significantly more polar and water-soluble.[1]
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Sulfonamide Linkage: The sulfonamide group is a common pharmacophore and can participate in strong hydrogen bonding.[2][3] Extensive intermolecular hydrogen bonding in the solid state can significantly increase the energy required to dissolve the crystal lattice, thereby lowering solubility.[3]
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Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is highly electronegative and electron-withdrawing, which can impact the acidity of the benzoic acid and the sulfonamide N-H.[4][5] It also increases the lipophilicity (fat-solubility) of the molecule.[4][5]
This combination of a somewhat polar, acidic head (benzoic acid), a hydrogen-bonding bridge (sulfonamide), and a lipophilic tail (trifluoromethylphenyl) results in a compound with complex solubility behavior.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format, starting with the most common and simplest issues and progressing to more advanced solutions.
Level 1: The Basics - "My compound won't dissolve at room temperature."
Q1: I've added my this compound to DMSO, but it's just sitting at the bottom of the vial. What are my immediate first steps?
A1: When initial dissolution fails, it's essential to start with the fundamentals of solvent and compound quality, and mechanical agitation.
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] Water contamination can significantly reduce its solvating power for many organic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (ACS grade or higher).[1][7]
-
Mechanical Agitation: Ensure you have provided enough physical energy to break up the solid particles.
-
Vortexing: Vortex the sample vigorously for at least 2-3 minutes.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minutes.[8] This uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.
-
Q2: I've vortexed and sonicated, but there's still undissolved material. What's next?
A2: The next step is to gently introduce thermal energy.
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Gentle Warming: Warm the solution to 30-40°C in a water bath or on a heat block.[8] Many compounds exhibit increased solubility at higher temperatures. Be sure to cap the vial tightly to prevent evaporation and moisture ingress. Swirl the vial intermittently during warming.
-
Caution with Heat: While DMSO is thermally stable at lower temperatures, prolonged heating at high temperatures can lead to degradation.[9] Avoid aggressive heating unless you have confirmed the thermal stability of your compound.
| Initial Troubleshooting Steps | Rationale | Key Considerations |
| Use Anhydrous DMSO | Water is a common impurity that reduces DMSO's solvating power.[6][7] | Use a fresh bottle or a properly stored and sealed container. |
| Vigorous Vortexing | Increases the surface area of the solid in contact with the solvent. | Ensure adequate mixing for several minutes. |
| Sonication | High-frequency sound waves break up solid aggregates.[8] | Use a water bath sonicator for even energy distribution. |
| Gentle Heating (30-40°C) | Increases the kinetic energy of the system, often improving solubility.[8] | Monitor for any signs of compound degradation (color change). |
Level 2: Chemical Intervention - "Basic methods have failed. How can I chemically modify the system?"
If mechanical and gentle thermal methods are unsuccessful, the issue may lie in the inherent chemical properties of the compound in its solid state or its interaction with the solvent.
Q3: I've heard that pH can affect solubility. How does that apply here, and how can I use it to my advantage?
A3: The solubility of this compound is expected to be highly pH-dependent due to its benzoic acid group. By converting the acidic proton into a salt, you can dramatically increase its polarity and, therefore, its solubility.
-
The Principle of pKa: The pKa is the pH at which a functional group is 50% protonated and 50% deprotonated. For benzoic acid, the pKa is around 4.2.[1] The electron-withdrawing trifluoromethyl and sulfonyl groups on your molecule will likely lower this pKa, making it a stronger acid. The sulfonamide N-H is also weakly acidic.
-
Practical Application: Adding a small amount of a suitable base can deprotonate the carboxylic acid, forming a highly soluble salt.
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a dilute basic solution: Prepare a 0.1 M solution of a non-interfering organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in DMSO.
-
Stepwise Addition: To your suspension of the compound in DMSO, add the basic solution dropwise while vortexing.
-
Observe: Continue adding the base until the compound fully dissolves. Use the minimum amount of base necessary.
-
Consider Your Downstream Application: Be aware that the addition of a base will change the properties of your stock solution and may interfere with certain biological assays. Always run a vehicle control with the same concentration of DMSO and base in your experiments.
dot graph TD { A[Start: Compound Suspension in DMSO] --> B{Add 1-2 equivalents of a mild organic base}; B --> C{Vortex/Mix Thoroughly}; C --> D{Observe for Dissolution}; D -- Insoluble --> B; D -- Soluble --> E[End: Solubilized Compound Salt]; }
Caption: Workflow for pH-mediated solubility enhancement.
Q4: Could the physical form of my solid compound be the problem?
A4: Absolutely. The solid-state properties of your compound play a critical role in its solubility.
-
Crystalline vs. Amorphous: Crystalline forms are highly ordered structures with strong intermolecular interactions (like hydrogen bonding).[3] A significant amount of energy is required to break this crystal lattice. Amorphous forms lack this long-range order and are generally more soluble.[10][11]
-
What to do: If you suspect you have a highly crystalline and insoluble form, you can try to generate a more amorphous solid. This is an advanced technique, but one common lab-scale method is "crash precipitation":
-
Dissolve the compound in a good solvent (e.g., a small amount of methanol or acetone) at a high concentration.
-
Rapidly add this solution to a larger volume of a poor solvent (e.g., water or hexane) with vigorous stirring.
-
The compound should precipitate out quickly as a fine, often amorphous, powder.
-
Collect the solid by filtration, dry it thoroughly under vacuum, and then attempt to dissolve it in DMSO.
-
Level 3: Advanced Strategies - "I need to reach a high concentration, and pH modification is not an option."
Q5: Are there other solvents I can use in combination with DMSO?
A5: Yes, using a co-solvent system can be a powerful strategy. The goal is to fine-tune the polarity of the solvent mixture to better match the solute.
-
Rationale: While DMSO is a polar aprotic solvent,[12] your molecule has significant lipophilic character from the trifluoromethylphenyl group.[4] Adding a less polar co-solvent might improve solubility.
-
Recommended Co-solvents:
-
N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is often a good alternative or co-solvent with DMSO.[13]
-
Acetonitrile (ACN): Less polar than DMSO. A mixture of ACN and DMSO has been used to dissolve a structurally similar compound.
-
Dimethylformamide (DMF): Similar to DMSO but can have different solvating properties for specific compounds.
-
Co-Solvent Screening Protocol
-
Prepare several small-scale test vials.
-
Create various co-solvent mixtures (e.g., 9:1, 4:1, 1:1 ratios of DMSO to the co-solvent).
-
Add your compound to each mixture and assess solubility using the methods described in Level 1.
| Co-Solvent | Rationale for Use | Considerations |
| NMP | Powerful polar aprotic solvent, good alternative to DMSO.[13] | Check compatibility with your experimental system. |
| Acetonitrile | Less polar than DMSO, may better solvate lipophilic moieties. | Can be more volatile than DMSO. |
| DMF | Similar properties to DMSO, but can offer different solubility profiles. | Ensure high purity. |
Q6: I've tried everything, and I still can't get it to dissolve at the desired concentration. What are my final options?
A6: If you've exhausted these options, it may be necessary to consider more fundamental issues.
-
Compound Purity: Impurities from the synthesis can significantly impact solubility.[5] For instance, unreacted starting materials or side products could be the insoluble species you are observing. It may be necessary to re-purify your compound using techniques like recrystallization or column chromatography.
-
Kinetic vs. Thermodynamic Solubility: You might be observing the kinetic solubility, which is the concentration that can be reached from a DMSO stock upon dilution into an aqueous buffer. The thermodynamic solubility, the true equilibrium solubility, might be lower. It's possible you are trying to achieve a supersaturated solution that is inherently unstable.
-
Re-evaluate Required Concentration: Is it possible to use a lower, more soluble concentration in your experiments? Sometimes, optimizing the assay is more feasible than forcing a compound into solution.
dot graph TD { subgraph "Initial Assessment" A[Start: Insoluble Compound] --> B{Is DMSO Anhydrous?}; B -- Yes --> C{Vortex & Sonicate?}; C -- No --> D[Action: Use Fresh DMSO]; D --> C; B -- No --> D; end subgraph "Tier 1: Physical Methods" C -- Yes --> E{Gentle Warming (30-40°C)?}; E -- No --> F[Action: Apply Gentle Heat]; F --> E; end subgraph "Tier 2: Chemical Methods" E -- Yes --> G{Is pH Adjustment an Option?}; G -- Yes --> H[Action: Add Base]; G -- No --> I{Consider Solid Form}; I -- Crystalline --> J[Action: Crash Precipitation]; end subgraph "Tier 3: Advanced Methods" H --> K[Success]; J --> A; I -- Amorphous/Unknown --> L{Try Co-solvents?}; L -- Yes --> M[Action: Screen NMP, ACN, DMF]; M --> K; L -- No --> N{Re-evaluate Purity & Concentration}; N --> O[Action: Re-purify or Adjust Assay]; O --> K; end
}
Caption: Troubleshooting workflow for solubility issues in DMSO.
References
- Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
- Smolecule. (2023). This compound.
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.
- Smolecule. (2023). Synthesis Methods for this compound.
- Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics.
- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- ResearchGate. (2014). How to dissolve a poorly soluble drug?.
- ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- National Center for Biotechnology Information. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant.
- gChem Global. (n.d.). DMSO Physical Properties.
- ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
- ResearchGate. (n.d.). Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3.
- National Center for Biotechnology Information. (n.d.). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid.
- Echemi. (n.d.). Benzoicacid,2-[nitroso[3-(trifluoromethyl)phenyl]amino]-.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoic acid 99 454-92-2.
- PubChem. (n.d.). 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6.
- ChemicalBook. (n.d.). 4-[(([3-(trifluoromethyl)phenyl]sulfonyl)amino)methyl]benzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). N-(phenylsulfonyl)benzamide | C13H11NO3S | CID 229604.
- Ziath. (2006).
- ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents.
- Benchchem. (n.d.). 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
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Technical Support Center: Troubleshooting 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid Precipitation in Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical issue: the precipitation of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid in experimental media. Understanding the physicochemical properties of this compound is the first step toward preventing solubility issues that can compromise experimental results.
This molecule possesses a complex structure with features that influence its solubility: a benzoic acid moiety, a sulfonamide group, and a trifluoromethyl-phenyl group.[1] The trifluoromethyl group, in particular, increases the compound's lipophilicity, which can enhance its interaction with biological targets but also contributes to poor aqueous solubility.[1]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I dissolved my this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?
A1: Root Cause Analysis & Immediate Solutions
Immediate precipitation, often called "crashing out," is a frequent problem with hydrophobic compounds.[2][3] This occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent is diluted.[2][4]
Potential Causes & Recommended Solutions:
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High Final Concentration: The final concentration of the compound in the media may be exceeding its aqueous solubility limit.[2][3]
-
Solution: Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of the compound in your specific media.[2]
-
-
Solvent Shock: Rapidly diluting a concentrated stock solution into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[3]
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Low Media Temperature: Adding the compound to cold media can decrease its solubility.[2]
-
Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[2]
-
-
High Final Solvent Concentration: While a solvent like DMSO is excellent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2][5]
Q2: My media containing the compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?
A2: Investigating Delayed Precipitation
Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
Potential Causes & Recommended Solutions:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Prepare fresh media with the compound more frequently, ideally just before use.
-
-
Interaction with Media Components: The compound may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes.[2][8][9]
-
Solution: If possible, try a different basal media formulation. Note that serum-free media can sometimes be more prone to precipitation for certain compounds.[2]
-
-
Changes in pH: Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of a pH-sensitive compound.[2][10][11][12] The solubility of sulfonamides, for instance, is known to be pH-dependent.[13][14]
-
Solution: Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH.[2]
-
-
Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[2][8][9]
-
Solution: Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[2]
-
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
High-concentration stock solution of the compound in 100% DMSO (e.g., 10-100 mM).
-
Your complete cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a series of dilutions of the stock solution in your cell culture medium.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
After incubation, visually inspect the solutions again for any delayed precipitation.
-
The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.[2]
Protocol 2: Step-wise Dilution for Preparing Working Solutions
This method helps to avoid "solvent shock" and is recommended for preparing your final working solutions.[3]
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[5]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[2] To minimize the risk of precipitation, first dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.[2]
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration.
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type | Recommended Maximum DMSO Concentration | Rationale |
| General Cell-based Assays | ≤ 0.5% | Many cell lines can tolerate up to 1%, but 0.5% is a widely recommended upper limit to avoid cytotoxicity.[5] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to DMSO than immortalized cell lines.[5] |
| High-Throughput Screening (HTS) | 0.1% - 1% | A balance between compound solubility and minimizing off-target effects.[5] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Considerations
-
Role of Serum: Serum contains proteins like albumin that can bind to hydrophobic compounds and increase their solubility.[15][16][17][18] If you are working with serum-free media, you might encounter more solubility challenges.
-
Use of Co-solvents: For particularly difficult compounds, the use of co-solvents in addition to DMSO might be considered, but their toxicity to the specific cell line must be carefully evaluated.[19][20]
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pH and pKa: The solubility of ionizable drugs is highly dependent on pH.[10][12][14][21] For a compound like this compound, which has an acidic benzoic acid group, its solubility will increase at a higher pH.[13] The pKa of the related 3-(Trifluoromethyl)benzoic acid has been measured, and this information can be a useful reference.[22]
By systematically addressing these potential causes, researchers can overcome the challenge of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
- Benchchem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- Wikipedia. Sulfonamide (medicine).
- Benchchem. Technical Support Center: Preventing Compound Precipitation in Culture Media.
- ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Drugs.com. List of Sulfonamides + Uses, Types & Side Effects.
- Benchchem. Technical Support Center: Troubleshooting JB002 Precipitation in Media.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- Selleckchem.com. Frequently Asked Questions.
- Benchchem. How to prevent "Antibacterial agent 102" precipitation in assays.
- ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data.
- Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In Vitro Experiments.
- NIH. Considerations regarding use of solvents in in vitro cell based assays.
- Bioprocess International. Troubleshooting Cell Culture Media for Bioprocessing.
- Smolecule. This compound.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Sigma-Aldrich. Common Cell Culture Problems: Precipitates.
- ResearchGate. How can I avoid precipitation of a substance after adding DMEM?.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
- Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
- Patsnap Synapse. How does pH affect drug delivery?.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- Quora. What is the role of the serum in a cell culture?.
- Sigma-Aldrich. 2-Amino-5-(trifluoromethyl)benzoic acid.
- ResearchGate. Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- Slideshare. Role of serum and supplements in culture medium k.s.
- HuanKai Group. The Impact of pH on Cell Culture Media.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- Sigma-Aldrich. Serum for Cell and Tissue Culture FAQs.
- CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Biocompare. Serum Selection for Cell Culture.
- NIH. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoic acid.
- PubChem. 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid.
- Echemi. Benzoicacid,2-[nitroso[3-(trifluoromethyl)phenyl]amino]-.
- Benchchem. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid.
- ChemicalBook. 4-(Trifluoromethyl)benzoic acid.
- NIH. 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid.
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optimizing concentration of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid for kinase assays
Introduction
Welcome to the technical support guide for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (Compound ID: S754840, CAS: 306955-85-1). This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers utilizing this compound in kinase assays. The molecular structure, featuring a sulfonamide group and a trifluoromethyl moiety, suggests potential as an enzyme inhibitor, making rigorous optimization critical for generating reliable and reproducible data.[1] The trifluoromethyl group often enhances lipophilicity, which can influence both target engagement and experimental solubility.[1] This guide is designed to help you navigate the nuances of optimizing its concentration to achieve robust and meaningful results.
Section 1: Compound Handling and Preparation (FAQs)
This section addresses the most common initial questions regarding the physical handling and preparation of the compound. Proper preparation is the foundation of any successful experiment.
Q1: How should I prepare a stock solution of this compound?
A1: Due to the compound's likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[2] Preparing a 10 mM stock is a standard starting point. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials for storage at -20°C or -80°C.[2]
Q2: The compound is not dissolving well in my aqueous assay buffer. What should I do?
A2: Poor aqueous solubility is a primary reason for the apparent inactivity of small molecule inhibitors.[2] The compound precipitating out of solution means its effective concentration is unknown and significantly lower than intended.
-
Check Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay does not exceed a level tolerated by your kinase and assay system, typically between 0.1% and 0.5%.[2][3] High concentrations of DMSO can inhibit some kinases.
-
Perform a Solubility Test: Before running a full assay, perform a visual solubility test. Prepare the highest intended concentration of the compound in your final assay buffer and incubate it under the same conditions as your experiment. Visually inspect for any precipitation against a dark background.[2] If precipitation occurs, this concentration is too high to use, and you must lower your starting concentration.
-
Consider Surfactants: In some biochemical assays, a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility, but this must be validated for compatibility with your specific kinase and detection reagents.
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the compound's basic properties is essential for accurate preparation and use.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀F₃NO₄S | [1] |
| Molecular Weight | 345.3 g/mol | [1] |
| CAS Number | 306955-85-1 | [1] |
| Appearance | Solid (predicted) | |
| Storage | Store stock solutions at -20°C or -80°C | [2] |
Section 2: Core Experimental Design - Determining Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. Its accurate determination requires a carefully planned dose-response experiment.[4]
Q4: What is the general workflow for determining the IC₅₀ of this compound?
A4: The process involves testing the compound's ability to inhibit kinase activity across a range of concentrations to generate a dose-response curve.
Q5: How do I select the right concentration range for my dose-response experiment?
A5: A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM or 30 µM). This wide range increases the likelihood of capturing the full inhibitory curve. If you have prior information suggesting high potency, you may start at a lower concentration. The goal is to define both the top and bottom plateaus of the curve.
Q6: Why is the ATP concentration in my assay so important?
A6: The vast majority of small molecule kinase inhibitors compete with ATP for binding to the kinase's active site.[5][6] Consequently, the apparent IC₅₀ value is highly dependent on the ATP concentration used in the assay.[7]
-
High ATP Concentration: Can overcome the effect of a competitive inhibitor, leading to an artificially high (less potent) IC₅₀.
-
Low ATP Concentration: Can make an inhibitor appear more potent than it would be in a cellular environment where ATP levels are high (millimolar range).
Section 3: Troubleshooting Common Issues
Q7: I don't see any inhibition, even at high concentrations. What's wrong?
A7: This is a frequent issue. Here is a checklist of potential causes and solutions:
| Potential Cause | Recommended Action |
| Compound Precipitation | Perform the solubility test described in Q2. If precipitation is observed, the effective concentration is too low. Lower the maximum concentration tested. |
| Compound Degradation | Ensure the stock solution was stored correctly and is not expired. Avoid multiple freeze-thaw cycles.[2] Prepare a fresh stock solution from the solid compound. |
| Inactive Kinase/Reagents | Run a positive control using a known inhibitor for your target kinase to validate that the assay system is working.[4] Also, check the activity of your enzyme and the integrity of your ATP and substrate stocks. |
| Assay Conditions Not Optimal | Ensure the kinase is active under your buffer conditions (pH, ionic strength) and that the reaction has not gone to completion before you take a reading. The reaction should be in the linear range.[7] |
| Compound is Genuinely Inactive | The compound may not be an inhibitor for your specific kinase of interest. Consider testing against a broader panel of kinases to identify potential targets.[4][9] |
Q8: My dose-response data is highly variable and the curve fit is poor. How can I improve it?
A8: High variability can obscure the true potency of the compound.
-
Pipetting Accuracy: Ensure precise and consistent pipetting, especially during the serial dilution steps. Use calibrated pipettes and low-retention tips.
-
Mixing: Ensure thorough mixing after adding each component (compound, enzyme, ATP), but avoid introducing bubbles.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation. Consider avoiding the outer rows and columns or filling them with buffer to maintain humidity.
-
Assay Interference: The compound itself might be interfering with your detection method. For example, some compounds can fluoresce or quench the signal in fluorescence-based assays, or inhibit the luciferase enzyme in luminescence-based assays like Kinase-Glo®.[3][10] To test for this, run a control plate where you add the compound to the detection reagents after the kinase reaction is complete.
Q9: How do I know if my compound is a non-specific inhibitor?
A9: Non-specific inhibition can arise from mechanisms like compound aggregation, which sequesters the enzyme. A common diagnostic is to repeat the IC₅₀ determination in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced in the presence of the detergent, it may indicate that the inhibition was due to aggregation.
Section 4: Advanced Characterization
Once you have a reliable IC₅₀ value, the next steps involve understanding the compound's mechanism and selectivity.
Q10: How can I determine if the compound is ATP-competitive?
A10: A common method is to perform a kinetic analysis. You can determine the compound's IC₅₀ at several different ATP concentrations (e.g., 0.2x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ). If the IC₅₀ value increases linearly with the ATP concentration, this is strong evidence for an ATP-competitive mechanism of action.[4]
Q11: My compound is potent in my biochemical assay. What's the next step?
A11: A potent hit in a biochemical assay is an excellent start, but it doesn't guarantee activity in a cellular context.[6][11]
-
Assess Selectivity: True utility often depends on selectivity. The compound should be screened against a panel of other kinases to identify potential off-targets.[4][9] This provides a selectivity profile and helps anticipate potential side effects.
-
Confirm Cellular Target Engagement: Use a cell-based assay to confirm that the compound can enter the cell and inhibit the target kinase. This can be done using techniques like a Western blot to measure the phosphorylation of a known downstream substrate of your target kinase.[2][12] A reduction in substrate phosphorylation upon treatment with your compound indicates successful target engagement in a cellular environment.
Section 5: Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound needed for your desired volume (MW = 345.3 g/mol ).
-
Example: For 1 mL of a 10 mM stock, you need 3.453 mg.
-
-
Weigh the solid compound accurately and place it in an appropriate microcentrifuge tube or vial.
-
Add the calculated volume of 100% molecular biology-grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquot into single-use volumes (e.g., 20 µL) to prevent freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: IC₅₀ Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a template and should be adapted to your specific kinase and assay kit manufacturer's instructions.
-
Compound Dilution:
-
Prepare a 10-point, 3-fold serial dilution of your 10 mM stock solution in 100% DMSO.
-
Further dilute this series into the assay buffer to create a working solution plate. This intermediate dilution helps minimize the final DMSO concentration.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add your diluted compound.
-
Include "0% inhibition" controls (vehicle/DMSO only) and "100% inhibition" controls (a known potent inhibitor or no enzyme).
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate to each well. The concentrations should be optimized beforehand to ensure the reaction is in the linear range.[7]
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Kₘ for the kinase.[8]
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for the predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the assay kit's instructions. This typically involves adding a detection reagent that converts ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.
-
Section 6: References
-
Acker, M. G., et al. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Beck, B., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Anastassiadis, T., et al. (2016, March 9). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PNAS. [Link]
-
Wang, S., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. [Link]
-
Le, T., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Klebl, B., et al. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Off-Target Effects of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid and Structurally Related Compounds in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid and analogous compounds. This guide is designed to provide expert insights and practical troubleshooting strategies to address potential off-target effects in your cell-based assays. Given that compounds with this structural motif, which is reminiscent of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), can exhibit complex biological activities beyond their intended targets, a thorough understanding of these effects is crucial for accurate data interpretation.[1][2][3]
This document will serve as a key resource, moving from frequently asked questions to in-depth troubleshooting guides, ensuring the integrity and validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common queries regarding the use of this compound and related molecules in cellular assays.
Q1: What are the likely primary and off-target molecular interactions of this compound class?
A1: The chemical scaffold, featuring a benzoic acid core and a sulfonamide group, is characteristic of cyclooxygenase (COX) inhibitors.[4][5] Therefore, the primary target is likely to be COX-1 and/or COX-2, leading to the inhibition of prostaglandin synthesis.[6] However, researchers should be aware of several potential off-target effects reported for structurally similar molecules, including:
-
Ion Channel Modulation: Fenamate-class NSAIDs, like the structurally related niflumic acid, are known to modulate various ion channels, including chloride channels (such as CLC-1) and GABA-A receptors.[3][7] This can lead to unexpected changes in cell membrane potential and signaling.
-
Calcium Signaling Perturbation: Compounds with a similar trifluoromethylphenyl structure have been shown to affect intracellular calcium levels by influencing influx from both intra- and extracellular stores.[8][9][10] This can have wide-ranging consequences on cellular processes, from proliferation to apoptosis.[11]
-
COX-Independent Apoptosis and Proliferation Arrest: Studies have demonstrated that some NSAIDs can induce cell cycle arrest and apoptosis through mechanisms independent of prostaglandin synthesis.[12][13][14] These effects are often observed at higher concentrations and can be cell-type specific.
-
Wnt/β-catenin Pathway Interference: Certain molecules with a sulfonamide-benzoic acid backbone have been reported to interfere with the Wnt/β-catenin signaling pathway, a critical regulator of development and disease.[15]
Q2: How does the trifluoromethyl group impact the compound's biological activity?
A2: The trifluoromethyl (-CF3) group significantly enhances the lipophilicity of the molecule.[1] This property can increase its ability to cross cell membranes and may improve its interaction with biological targets.[1] In some contexts, the trifluoromethyl group can contribute to stronger binding interactions with proteins, potentially increasing the potency of the compound.[16] However, this increased lipophilicity can also lead to non-specific binding and a higher potential for off-target effects.
Q3: At what concentration should I expect to see off-target effects?
A3: Off-target effects are generally more pronounced at higher concentrations. It is crucial to establish a clear dose-response curve for your intended target and for general cell health (e.g., cytotoxicity). As a rule of thumb, off-target effects may become significant at concentrations 5-10 fold higher than the IC50 for the primary target. However, this can vary greatly depending on the specific off-target and the cell type. For instance, some NSAIDs induce apoptosis at concentrations that are within a physiologically relevant range.[14]
Troubleshooting Guide: A Problem-Oriented Approach
This section provides step-by-step guidance for addressing specific experimental issues that may arise from off-target effects.
Problem 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
You observe significant cell death or a reduction in cell proliferation at concentrations where you expect your primary target inhibition to be specific.
Causality: The observed cytotoxicity may not be related to the inhibition of the primary target (e.g., COX). Structurally similar compounds are known to induce apoptosis and cell cycle arrest through COX-independent mechanisms.[12][13] Perturbation of calcium homeostasis is another potential cause of cell death.[8]
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Protocol 1: Distinguishing Apoptosis from Necrosis
-
Cell Preparation: Plate and treat cells with your compound at various concentrations for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: COX-Independence Assay
-
Experimental Setup: Co-treat your cells with the compound and a downstream product of the COX pathway, such as Prostaglandin E2 (PGE2).
-
Rationale: If the cytotoxicity is due to the inhibition of COX, the addition of its product (PGE2) should rescue the cells.[12]
-
Measurement: Perform a cell viability assay after the co-treatment.
-
Interpretation: If PGE2 fails to rescue the cells from the compound-induced death, the effect is likely COX-independent and therefore an off-target effect.
Problem 2: Unexplained Changes in Intracellular Signaling Pathways
You are studying a specific signaling pathway, but your compound is causing changes in other, seemingly unrelated pathways.
Causality: This is a classic indicator of off-target effects. As mentioned, this class of compounds can modulate intracellular calcium levels, which is a ubiquitous second messenger that can influence numerous signaling cascades.[11] Interference with other pathways like Wnt/β-catenin is also a possibility.[15]
Caption: Strategy for investigating off-target signaling.
Protocol 3: Intracellular Calcium Measurement
-
Cell Loading: Incubate your cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence microscope or plate reader.
-
Compound Addition: Add your compound and monitor the change in fluorescence over time.
-
Controls: Include a positive control (e.g., ionomycin or ATP) to confirm cell responsiveness and a vehicle control.
-
Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Data Summary Table
For context, the following table presents hypothetical IC50 values to illustrate the potential differences between on-target and off-target activities.
| Activity | Target/Effect | Hypothetical IC50 | Potential Implication |
| On-Target | COX-2 Inhibition | 0.5 µM | Desired anti-inflammatory effect. |
| Off-Target | CLC-1 Channel Block | 5 µM | May alter cell excitability. |
| Off-Target | Induction of Apoptosis | 10 µM | Can lead to misleading cytotoxicity data. |
| Off-Target | Calcium Release | 8 µM | Broad impact on cellular signaling. |
Final Recommendations for Best Practices
To ensure the scientific rigor of your findings when working with this compound or related compounds, we strongly advise the following:
-
Thorough Dose-Response Studies: Always perform comprehensive dose-response analyses for both your intended effect and for cytotoxicity in parallel.
-
Use of Controls: Employ positive and negative controls for your primary target. When investigating off-target effects, use well-characterized inhibitors and activators of the suspected off-target pathway.
-
Orthogonal Approaches: Whenever possible, confirm your findings using a different method or a structurally unrelated inhibitor of your primary target. If the effects are consistent, they are more likely to be on-target.
-
Consult the Literature: Continuously review the literature for new information on the off-target effects of your compound class.
By proactively addressing the potential for off-target effects, you can significantly enhance the reliability and impact of your research.
References
-
Menniti-Ippolito, F., et al. (2001). Niflumic acid and cutaneous reactions in children. Archives of Disease in Childhood, 84(4), 365. [Link]
-
Gomulkiewicz, A., et al. (2015). Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on Calcium Influx in Three Contraction Models. Pharmacological Reports, 67(6), 1133-1138. [Link]
-
Roy, J., et al. (2021). Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis. Science Signaling, 14(695), eabe0138. [Link]
-
Yamamoto, H., et al. (1970). Pharmacological studies on niflumic acid in comparison with anthranilic anti-inflammatory drugs II. Arzneimittel-Forschung, 20(10), 1334-1342. [Link]
-
Gomulkiewicz, A., et al. (2017). 2,4,6-Trimethyl- N-[3-(trifluoromethyl)phenyl]benzenesulfonamide increases calcium influx in lipopolisaccharide-pre-treated arteries. Experimental and Therapeutic Medicine, 13(4), 1431-1436. [Link]
-
Chang, J. K., et al. (2006). Effects of non-steroidal anti-inflammatory drugs on cell proliferation and death in cultured epiphyseal-articular chondrocytes of fetal rats. Toxicology, 228(2-3), 111-123. [Link]
-
Gomulkiewicz, A., et al. (2017). 2,4,6‑Trimethyl‑N‑[3‑(trifluoromethyl)phenyl]benzenesulfonamide increases calcium influx in lipopolisaccharide‑pre‑t. Experimental and Therapeutic Medicine, 13, 1431-1436. [Link]
-
Almansa, C., et al. (2003). Synthesis and biological evaluation of linear phenylethynylbenzenesulfonamide regioisomers as cyclooxygenase-1/-2 (COX-1/-2) inhibitors. Journal of Medicinal Chemistry, 46(16), 3463-3475. [Link]
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Bindu, S., et al. (2020). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian Journal of Medicine, 52(3), 309–318. [Link]
-
Liantonio, A., et al. (2006). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium. British Journal of Pharmacology, 149(7), 949–959. [Link]
-
SpectraBase. Benzoic acid, 2-[[[[[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester. [Link]
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Chang, J. K., et al. (2005). Nonsteroidal anti-inflammatory drug effects on osteoblastic cell cycle, cytotoxicity, and cell death. Connective Tissue Research, 46(4-5), 200-210. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17594. [Link]
-
Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]
-
CRISPR Medicine News. (2022). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
National Center for Biotechnology Information. PubChem Substance Record for SID 7887502, 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid. [Link]
-
Dharmarajan, S., et al. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 8(3), 324–328. [Link]
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Wang, D. S., et al. (2015). Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats. Experimental and Therapeutic Medicine, 9(4), 1461–1467. [Link]
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Mizushima, T. (2007). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. Pharmaceuticals, 2(1), 14-25. [Link]
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Yarlagadda, V., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 157, 149-162. [Link]
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Siddegowda, M. S., et al. (2013). 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1704. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 51346826, 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. [Link]
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Sornkaew, N., et al. (2021). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 381-388. [Link]
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Kocius, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4165. [Link]
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Navigating the Stability of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid: A Technical Support Guide
Welcome to the technical support center for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. We will explore common stability challenges, their underlying causes, and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability
Q1: My assay results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, while possessing a generally robust trifluoromethylphenyl group, contains a sulfonamide linkage and a benzoic acid moiety that can be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidative agents can all impact its stability. It is crucial to conduct forced degradation studies to understand the molecule's liabilities.[1][2][3]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the structure, the primary points of instability are the sulfonamide bond and the carboxylic acid group. The main degradation pathways to consider are:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage, particularly under acidic conditions, which would yield 3-(trifluoromethyl)benzenesulfonic acid and 2-aminobenzoic acid. While many sulfonamides are relatively stable at neutral and alkaline pH, the intramolecular proximity of the acidic carboxylic acid group in this specific molecule could potentially catalyze this hydrolysis.[1][4]
-
Photodegradation: Aromatic sulfonamides can be sensitive to UV light, which can also lead to the cleavage of the S-N bond.[5]
-
Thermal Degradation: At elevated temperatures, the benzoic acid moiety is prone to decarboxylation, which would result in the loss of the -COOH group. Aromatic carboxylic acids, in general, are known to undergo thermal decomposition.[6][7][8]
-
Oxidation: The aromatic rings and the sulfonamide group can be susceptible to oxidative degradation, leading to a variety of hydroxylated and other oxidized byproducts.[9][10][11]
Q3: I've observed a new peak in my HPLC analysis of an aged solution. What could it be?
A3: A new peak likely represents a degradation product. Based on the potential degradation pathways, the most probable impurities would be 3-(trifluoromethyl)benzenesulfonic acid and 2-aminobenzoic acid resulting from hydrolytic cleavage. Another possibility, especially if the sample was exposed to heat, is the decarboxylated parent molecule. To confirm the identity of the new peak, LC-MS/MS analysis is the recommended method for structural elucidation.[4][12][13][14][15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues encountered during your experiments.
Issue 1: Loss of Potency or Inconsistent Biological Activity
-
Potential Cause: Degradation of the parent compound.
-
Troubleshooting Steps:
-
Confirm Purity: Immediately analyze the purity of your stock solution and the sample used in the assay by HPLC. Compare this to the purity of a freshly prepared sample.
-
Review Experimental Conditions:
-
pH: Is your assay buffer acidic? If so, consider if the pH can be adjusted to be closer to neutral without compromising the experiment. Sulfonamides generally exhibit greater stability at neutral to alkaline pH.[1][4]
-
Temperature: Was the sample exposed to high temperatures for an extended period? If possible, perform experiments at a lower temperature or minimize the time at elevated temperatures.
-
Light: Protect your samples from light, especially UV, by using amber vials or covering them with foil.
-
-
Conduct a Mini-Forced Degradation Study: Expose small aliquots of a fresh solution to acidic, basic, oxidative, and photolytic stress conditions for a short period. Analyze the samples by HPLC to see if any of the new peaks match the impurity observed in your assay samples.
-
Issue 2: Appearance of Unknown Peaks in Chromatography
-
Potential Cause: Formation of one or more degradation products.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS/MS to determine the mass of the unknown peak. This will provide strong evidence for its identity. For example, a mass corresponding to 3-(trifluoromethyl)benzenesulfonic acid or 2-aminobenzoic acid would strongly suggest hydrolysis.
-
Isolate the Impurity (if necessary): For critical applications, preparative HPLC may be needed to isolate the impurity for further characterization by techniques like NMR.
-
Optimize Storage and Handling: Based on the identified degradation pathway, adjust your procedures. If hydrolysis is the issue, ensure your solvents are anhydrous and your solutions are stored at an appropriate pH. If photodegradation is occurring, implement light-protective measures.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or PDA detector
-
LC-MS/MS system (for identification)
-
pH meter
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep a parallel sample in 1 mL of water for comparison. Incubate both at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep a parallel sample in 1 mL of water. Incubate both at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, heat a solution of the compound in a suitable solvent under the same conditions.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS/MS. Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.[1][3][16]
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential for separating the parent compound from its potential degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and may require optimization for your specific system and degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Key degradation routes for the target molecule.
Summary of Stability and Recommended Handling
Table 2: Stability Summary and Handling Recommendations
| Stress Factor | Potential for Degradation | Recommended Handling |
| Acidic pH | High (Hydrolysis of sulfonamide) | Maintain solutions at neutral or slightly basic pH. |
| Basic pH | Moderate (Potential hydrolysis of CF₃ group) | Avoid strongly basic conditions for prolonged periods. |
| Light (UV) | High (Photodegradation of sulfonamide) | Store solutions in amber vials or protect from light. |
| Elevated Temperature | High (Decarboxylation) | Store at recommended temperatures (typically 2-8°C or -20°C for long-term). Avoid repeated freeze-thaw cycles. |
| Oxidizing Agents | Moderate | Avoid contact with strong oxidizing agents. |
By understanding the inherent stability characteristics of this compound and implementing these proactive troubleshooting and handling strategies, researchers can ensure the reliability and reproducibility of their experimental data.
References
- Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 186-203.
- Babić, S., et al. (2013). TrAC Trends in Analytical Chemistry, 49, 9-22.
- Blessy, M., et al. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
- Hotha, K. K., et al. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 148-160.
- Kappe, C. O. (2004).
- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. John Wiley & Sons.
- Ma, B., et al. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 429-436.
- Ngwa, G. (2010). AAPS PharmSciTech, 11(3), 1331-1336.
- Rabel, S. R., et al. (2014). Journal of Pharmaceutical and Biomedical Analysis, 96, 279-289.
- Reynolds, D. W., et al. (2002). Pharmaceutical Technology, 26(2), 48-54.
- Singh, S., & Bakshi, M. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(5), 723-742.
- Snyder, L. R., et al. (2010).
- Waterman, K. C., et al. (2002). Pharmaceutical Development and Technology, 7(1), 1-32.
- Zhang, Y., & Li, Y. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 204-213.
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003.
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, 1996.
- Baertschi, S. W., et al. (Eds.). (2019).
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
- Huynh-Ba, K. (Ed.). (2008). Handbook of Stability Testing in Pharmaceutical Development: Regulations, Methodologies, and Best Practices. Springer Science & Business Media.
- Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer Science & Business Media.
- Zhou, D., et al. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(4), 843-849.
- Bakshi, M., & Singh, S. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Boreen, A. L., et al. (2004). Environmental Science & Technology, 38(14), 3935-3942.
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- 5. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 7. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Interpreting Unexpected Results with 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Welcome to the technical support center for 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a compound also widely known in the scientific community as Flufenamic Acid (FFA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule in their experiments. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your research and interpret unexpected results. We understand that robust scientific progress is built on a clear understanding of the tools and reagents employed.
A Note on the Multifaceted Nature of this compound
While structurally a derivative of anthranilic acid and classified as a non-steroidal anti-inflammatory drug (NSAID), the experimental behavior of this compound is far from simple.[1][2] Its primary and most well-known mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[1][2] However, a significant body of research has revealed a broader pharmacological profile, including the modulation of various ion channels and other cellular signaling pathways.[3][4][5] This polypharmacology is a critical consideration in experimental design and data interpretation. Furthermore, the presence of a trifluoromethyl group and its sulfonamide structure can influence its physicochemical properties, leading to challenges in its handling and potential for experimental artifacts.[6][7]
This guide is structured to address specific issues you may encounter, moving from common practical challenges to more complex biological conundrums.
Troubleshooting Guide: Navigating Unexpected Experimental Outcomes
This section is designed to provide plausible explanations and actionable solutions for common unexpected results observed during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cellular Assays
Question: I'm observing variable or weak activity of this compound in my cell-based assays, even at concentrations where I expect to see a strong effect based on the literature. What could be the cause?
Answer: This is a common issue that can often be traced back to the compound's poor aqueous solubility and stability.
Root Cause Analysis & Solutions:
-
Solubility and Precipitation: this compound is practically insoluble in water, which can lead to precipitation in aqueous cell culture media and an effective concentration that is much lower than the nominal concentration.[8][9]
-
Protocol for Solubilization: To ensure complete dissolution, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, this stock can then be diluted into your culture medium. It is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation, both before and after addition to your cells. If precipitation is observed, you may need to lower the final concentration or use a different solubilizing agent.
-
-
Polymorphism: This compound is known to exist in multiple polymorphic forms, which can have different dissolution rates and stabilities.[6] The use of different batches or sources of the compound could potentially lead to variability in your results.
-
Consistency is Key: If possible, use the same batch of the compound throughout a series of experiments to minimize variability.
-
-
Adsorption to Plastics: Like many hydrophobic molecules, this compound can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration in your assay.
-
Mitigation Strategies: Consider using low-adhesion plastics or pre-treating your labware with a blocking agent like bovine serum albumin (BSA).
-
Experimental Workflow for Preparing Working Solutions:
Caption: Recommended workflow for preparing solutions of this compound.
Issue 2: Unexpected Off-Target Effects or Atypical Cellular Responses
Question: My results suggest that this compound is affecting cellular processes that are not directly related to COX inhibition. For example, I'm seeing changes in intracellular calcium levels or unexpected cell death. Why is this happening?
Answer: This is a critical observation and highlights the compound's polypharmacological nature. Relying solely on its classification as a COX inhibitor can be misleading.
Plausible Mechanisms & Investigative Steps:
-
Ion Channel Modulation: this compound is a known modulator of several ion channels. It can inhibit calcium-activated chloride channels (CaCCs) and L-type Ca2+ channels, while activating certain potassium channels and TRP channels (e.g., TRPC6).[3][4][5] These effects can significantly alter cellular homeostasis and signaling.
-
Further Investigation: If you suspect ion channel modulation, you could use specific ion channel blockers or activators in conjunction with your compound to see if the unexpected effect is attenuated or mimicked. Measuring changes in membrane potential or intracellular ion concentrations using fluorescent dyes can also provide direct evidence.
-
-
Mitochondrial Effects: This compound has been shown to affect mitochondrial function. It can act as an uncoupler of oxidative phosphorylation, which can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS).[10][11] This can, in turn, trigger various cellular stress responses, including apoptosis.
-
Assessing Mitochondrial Health: To investigate this, you can perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), cellular ATP levels, or ROS production (e.g., using DCFDA).
-
-
Inhibition of NF-κB Signaling: this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1][4] This effect is independent of COX inhibition.
-
Probing the NF-κB Pathway: You can assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) via Western blotting or use a reporter assay to measure NF-κB transcriptional activity.
-
Signaling Pathway Overview:
Caption: Multiple cellular targets of this compound.
Issue 3: Assay Interference and Artifacts
Question: I am seeing a high background signal or quenching in my fluorescence-based assay when I use this compound. Could the compound itself be interfering with the assay?
Answer: Yes, this is a distinct possibility. The chemical structure of this compound can lead to interference in certain assay formats.
Potential Sources of Interference & Solutions:
-
Autofluorescence: Aromatic compounds can exhibit intrinsic fluorescence, which can lead to a false-positive signal in fluorescence-based assays.[12]
-
Control Experiment: Run a control experiment with the compound in your assay buffer without the other assay components (e.g., cells, enzymes) to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
-
Fluorescence Quenching: The compound may also absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal (quenching).[13]
-
Counter-Screen: A counter-screen can be performed where you measure the fluorescence of your probe in the presence and absence of the compound to determine if quenching is occurring.
-
-
Chemical Reactivity of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can under certain conditions participate in unexpected reactions, potentially modifying other components in your assay.[14][15]
-
Orthogonal Assays: To confirm your results, it is always a good practice to use an orthogonal assay with a different detection method (e.g., a luminescence- or absorbance-based assay) if available.
-
Data Interpretation: Biphasic Dose-Response Curves
In some instances, you may observe a biphasic or "bell-shaped" dose-response curve, where the inhibitory effect of the compound decreases at higher concentrations.[16][17][18][19][20] This can be due to several factors, including:
-
Complex Biological Mechanisms: The compound may have multiple targets with different affinities, leading to opposing effects at different concentration ranges.
-
Solubility Issues at High Concentrations: As discussed earlier, the compound may precipitate at higher concentrations, leading to a decrease in the effective concentration.
-
Assay Artifacts: At high concentrations, the compound may interfere with the assay detection system.
If you observe a biphasic curve, it is important to investigate the underlying cause rather than simply fitting the data to a standard sigmoidal model.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The solid form of the compound is generally stable and can be stored at room temperature. However, for long-term storage, it is advisable to keep it in a cool, dark, and dry place. Stock solutions in organic solvents should be stored at -20°C or -80°C. It is recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than a day.
Q2: Are there any known safety concerns I should be aware of when handling this compound?
A2: Yes. As a sulfonamide-containing compound, there is a potential for allergic reactions in sensitive individuals, although this is more commonly associated with sulfonamide antibiotics.[21] Standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Q3: Can I use this compound in animal studies?
A3: Yes, this compound has been used in in vivo studies.[3][4] However, due to its poor aqueous solubility, formulation for in vivo administration requires careful consideration. Suspensions or specific vehicles are often necessary. It is crucial to perform appropriate vehicle control experiments and to be aware of the potential for gastrointestinal side effects at higher doses.[6]
Q4: Does the pH of my buffer matter when working with this compound?
A4: Yes, the pH can influence the solubility of this compound. As a carboxylic acid, its solubility is expected to increase at higher pH values due to deprotonation. However, changes in pH could also affect its stability and activity. It is important to maintain a consistent and appropriate pH in your experiments and to be aware that the addition of an acidic compound could slightly alter the pH of a weakly buffered solution.[22][23]
Q5: Where can I find more information on the synthesis of this compound?
A5: The synthesis of this compound and its analogs has been described in the chemical literature.[21][24][25] These publications can provide valuable details on synthetic routes and purification methods.
References
-
What is the mechanism of Flufenamic Acid? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- McDougall, P., Markham, A., Cameron, I., & Sweetman, A. J. (1988). Action of the nonsteroidal anti-inflammatory agent, flufenamic acid, on calcium movements in isolated mitochondria. Biochemical Pharmacology, 37(7), 1327–1330.
- Hynes, J., Nadanaciva, S., Swiss, R., Carey, C., Kirwan, S., & Will, Y. (2013). Toxicity assessments of nonsteroidal anti-inflammatory drugs in isolated mitochondria, rat hepatocytes, and zebrafish show good concordance across chemical classes. Toxicological Sciences, 136(1), 187–203.
- Orlando, B. J., Lucido, M. J., & Malkowski, M. G. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(36), 22178–22187.
-
What is Flufenamic Acid used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]
- van de Streek, J., Surov, A. O., & Perlovich, G. L. (2018). Stabilization of metastable flufenamic acid by inclusion of mefenamic acid: solid solution or epilayer? Crystal Growth & Design, 18(10), 6147–6156.
-
Toxicity assessments of nonsteroidal anti-inflammatory drugs in isolated mitochondria, rat hepatocytes, and zebrafish show good concordance across chemical classes (Journal Article) | OSTI.GOV. (2013, October 15). Retrieved from [Link]
- Guinamard, R., Simard, C., & Del Negro, C. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics, 138(2), 272–284.
-
Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents | Request PDF. (2025, August 10). Retrieved from [Link]
- Kobayashi, Y., Kumadaki, I., Ohsawa, A., Nakano, T., & Sekine, Y. (1975). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, (5), 427.
- Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (2025, October 3). BMC Chemistry.
- El-Kommos, M. E., El-Gizawy, S. M., Atia, N. N., & El-Sherif, Z. A. (2000). Voltammetric, spectrofluorimetric and spectrophotometric methods to determine flufenamic acid. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 571–580.
- Albero, M. I., Tàssies, R., & Cladera, A. (1995). Flow-injection spectrofluorimetric determination of flufenamic and mefenamic acid in pharmaceuticals. Analytica Chimica Acta, 308(1-3), 259–265.
- Chi, Y., Li, K., Yan, Q., Koizumi, S., Shi, L., Takahashi, S., Zhu, Y., Matsue, H., Takeda, M., Kitamura, M., & Yao, J. (2011). Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase. The Journal of Pharmacology and Experimental Therapeutics, 339(1), 228–236.
- CN1293186A - Process for preparing flufenamic acid - Google Patents. (n.d.).
-
Unveiling a Novel Solvatomorphism of Anti-inflammatory Flufenamic Acid: X-ray Structure, Quantum Chemical, and In Silico Studies | ACS Omega. (2024, May 3). Retrieved from [Link]
-
(PDF) Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. (n.d.). Retrieved from [Link]
- Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose. (2025, October 16). Polymers.
-
A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry | Research Communities by Springer Nature. (2022, November 14). Retrieved from [Link]
-
(PDF) Preparation and Characterization of Solid Dispersion of Flufenamic Acid by Solvent Evaporation Method. (n.d.). Retrieved from [Link]
- Thareja, S., Verma, S., & Kumar, M. (2010). Novel Flufenamic Acid Analogues as Inhibitors of Androgen Receptor Mediated Transcription. Bioorganic & Medicinal Chemistry Letters, 20(15), 4568–4571.
-
Thermodynamic properties of Flufenamic and Niflumic acids—Specific and non-specific interactions in solution and in crystal lattices, mechanism of solvation, partitioning and distribution | Request PDF. (2025, August 5). Retrieved from [Link]
- Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (n.d.).
-
Flufenamic acid - Wikipedia. (n.d.). Retrieved from [Link]
- Determination of flufenamic acid and mefenamic acid in pharmaceutical preparations and biological fluids using flow injection analysis with tris(2,2′-bipyridyl)ruthenium(II) chemiluminescence detection. (2025, August 5). Talanta.
- Thareja, S., Verma, S., & Kumar, M. (2010). Novel Flufenamic Acid Analogs as Inhibitors of Androgen Receptor Mediated Transcription. Bioorganic & Medicinal Chemistry Letters, 20(15), 4568–4571.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). Molecules.
-
Why does a buffer solution change pH slightly when a small amount of acid or base is added, instead of keeping a constant pH? : r/chemistry. (2023, November 19). Retrieved from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved from [Link]
-
Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development - Genedata. (n.d.). Retrieved from [Link]
- Green, A. M., & Young, M. E. (2016).
- Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. (n.d.). Organic Chemistry Frontiers.
- Nonamorphism in flufenamic acid and a new record for a polymorphic compound with solved structures. (n.d.).
-
What does biphasic dose response mean? (2023, October 16). Retrieved from [Link]
- Interference with Fluorescence and Absorbance. (2018, July 1). Assay Guidance Manual.
- Kankaanranta, H., & Moilanen, E. (1995). Flufenamic and tolfenamic acids inhibit calcium influx in human polymorphonuclear leukocytes. Molecular Pharmacology, 47(5), 1006–1013.
-
Biphasic Equation - CDD Support. (2025, April 21). Retrieved from [Link]
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Interference with Fluorescence and Absorbance | Request PDF. (n.d.). Retrieved from [Link]
- Calabrese, E. J. (2013). Biphasic Dose Responses in Biology, Toxicology and Medicine: Accounting for Their Generalizability and Quantitative Features. Environmental Pollution, 182, 452–458.
-
Why doesn't a buffer solution change ph(Appreciably?). (2017, August 12). Retrieved from [Link]
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refining purification methods for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid synthesis
Introduction
Welcome to the technical support center for the synthesis and purification of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. This molecule, a key intermediate in pharmaceutical development and biochemical research, presents unique purification challenges due to its structural features: a carboxylic acid moiety, a sulfonamide linkage, and a trifluoromethyl group.[1] The typical synthesis involves the reaction of 2-aminobenzoic acid with 3-(trifluoromethyl)benzenesulfonyl chloride.[2] This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common obstacles and achieve high purity.
Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your purification strategy.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of the target compound in a direct question-and-answer format.
Issue 1: Crude product is a persistent, sticky oil or semi-solid after initial workup.
Question: My reaction workup involved quenching with water and extracting with an organic solvent. After removing the solvent, I'm left with a tacky residue instead of a solid. What's causing this and how do I fix it?
Answer: This is a frequent issue and is typically caused by the presence of unreacted 3-(trifluoromethyl)benzenesulfonyl chloride. This starting material is a viscous, oily liquid that is slow to hydrolyze in cold, neutral water and can contaminate your crude product.[3][4]
Root Cause Analysis & Solutions:
-
Incomplete Quenching: The sulfonyl chloride is electrophilic and needs to be fully reacted or hydrolyzed to be removed.
-
Solution A (Basic Hydrolysis): During the workup, wash the organic layer with a dilute aqueous base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[3][5] This will rapidly hydrolyze the residual sulfonyl chloride to the water-soluble sodium 3-(trifluoromethyl)benzenesulfonate salt, which will partition into the aqueous layer.[3] Caution: Your desired product is also an acid and will partition into the basic aqueous layer. This method is best used as part of a comprehensive acid-base extraction workflow (see Protocol 1).
-
Solution B (Amine Quench): Before the main workup, add a small, water-soluble amine like aqueous ammonia to the reaction mixture.[3] This will react with the excess sulfonyl chloride to form a water-soluble sulfonamide, which can be easily removed during aqueous washes.[3]
-
-
Presence of Byproducts: Other impurities can act as eutectic contaminants, depressing the melting point of your product and causing it to appear oily.
The diagram below outlines a decision-making process for handling an oily crude product.
Caption: Decision workflow for an oily crude product.
Issue 2: Product "oils out" during recrystallization instead of forming crystals.
Question: I'm trying to recrystallize my crude product, but upon cooling, it separates as an oil at the bottom of the flask. Why is this happening?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[6][7] The resulting oil often traps impurities, defeating the purpose of recrystallization.[8]
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Impurity Level | Impurities can significantly depress the melting point of the desired compound.[8] | Perform a preliminary purification before recrystallization. An acid-base extraction (Protocol 1) is highly effective for this specific molecule.[9] |
| Rapid Cooling | Cooling the solution too quickly promotes rapid precipitation from a highly supersaturated state, favoring oil formation over orderly crystal lattice growth.[7] | Re-heat the solution to re-dissolve the oil. Allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool or placing it in a warm water bath) before moving to an ice bath.[9] |
| Inappropriate Solvent Choice | The solvent may be too "good" or too non-polar, causing the compound to separate at a higher temperature. | Re-dissolve the oil by heating, add a small amount of a more polar "anti-solvent" (in which the compound is less soluble, like water for an ethanol solution) until the solution is slightly turbid, then clarify with a drop of the good solvent and cool slowly.[9][10] |
| Solution Too Concentrated | An excessively high concentration can lead to the saturation point being reached at a temperature above the compound's melting point. | Re-heat the solution to re-dissolve the oil, then add a small amount (5-10% volume) of additional hot solvent to slightly decrease the concentration before attempting to cool again.[6][9] |
Issue 3: Low yield after purification.
Question: My final product is pure, but my overall yield is very low. Where could I be losing my compound?
Answer: Significant product loss can occur at several stages. The key is to identify the specific step responsible.
Troubleshooting Steps:
-
Acid-Base Extraction Losses: During the basification step (e.g., with NaHCO₃), your product is extracted into the aqueous layer as its carboxylate salt.[11] When you re-acidify to precipitate the product, ensure the pH is sufficiently low (pH < 4) to fully protonate the carboxylic acid. Check the pH with litmus paper. Incomplete acidification will leave some of your product dissolved in the aqueous phase.[12][13]
-
Recrystallization Losses:
-
Using Too Much Solvent: The most common cause of low recovery. Your product has some solubility even in cold solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[10]
-
Incomplete Cooling: Ensure the flask is thoroughly cooled in an ice-water bath for at least 20-30 minutes to maximize precipitation before filtration.[10]
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration (if performed), you will lose a significant amount. Use pre-heated glassware for hot filtrations to prevent this.[9]
-
Issue 4: Product is contaminated with unreacted 2-aminobenzoic acid.
Question: My NMR spectrum shows signals corresponding to 2-aminobenzoic acid. How can I remove this starting material?
Answer: Both your product and the 2-aminobenzoic acid starting material are carboxylic acids. However, their pKa values differ, which can be exploited. The key difference is the basicity of the aniline nitrogen in the starting material.
Solution: pH-Modulated Extraction
The most effective method is a carefully controlled acid-base extraction (see Protocol 1).[5][14]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic amine group of 2-aminobenzoic acid will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.
-
Your target compound, which is less basic, will remain in the organic layer.
-
Proceed with the standard basic wash (NaHCO₃) to extract your product, leaving neutral impurities behind.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This technique is highly effective for removing both acidic and basic impurities, as well as unreacted sulfonyl chloride.[12][14]
Steps:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.
-
Acid Wash (Removes Basic Impurities): Add an equal volume of 1M HCl. Shake the funnel vigorously and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes unreacted 2-aminobenzoic acid.
-
Base Wash (Extracts Product & Removes Acidic Impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake, venting frequently. The product will be deprotonated and move into the aqueous layer.[11] Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat this extraction on the organic layer once more and combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.[12][14]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Recrystallization of the Purified Solid
This protocol is for obtaining a highly crystalline final product after preliminary purification.[15][16]
Solvent Selection: A solvent pair system is often effective. Ethanol/water or isopropanol/water mixtures are good starting points.[15]
| Solvent System | "Good" Solvent (High Solubility) | "Anti-Solvent" (Low Solubility) | Typical Ratio |
| System 1 | Ethanol | Deionized Water | ~80:20 to 90:10 |
| System 2 | Isopropanol | Deionized Water | ~70:30 to 80:20 |
| System 3 | Acetone | Hexanes | Variable |
Steps:
-
Dissolution: Place the solid from Protocol 1 into an Erlenmeyer flask. Add the minimum volume of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves completely.[15]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove it.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.[10]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent (using the same solvent ratio as the mother liquor) to remove adhered impurities.[15]
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Purification via Column Chromatography
If recrystallization and extraction fail to provide a product of sufficient purity, silica gel column chromatography is a viable, albeit more labor-intensive, alternative.[15][17]
Considerations:
-
Stationary Phase: Silica gel is acidic and suitable for this compound.[18]
-
Mobile Phase (Eluent): The high polarity of the carboxylic acid means it will adhere strongly to the silica. A polar eluent system is required. A gradient of ethyl acetate in hexanes, with a small percentage of acetic acid, is a good starting point. The acetic acid is crucial to keep the product protonated and prevent severe peak tailing.[17][18]
Suggested Eluent System: Start with 20% Ethyl Acetate / 80% Hexanes + 0.5% Acetic Acid, gradually increasing the polarity to 50% Ethyl Acetate / 50% Hexanes + 0.5% Acetic Acid.
Steps:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system gives your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a column with silica gel using the initial, less polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column, starting with the less polar solvent system and gradually increasing the polarity.[17]
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. You may need to perform an additional wash to remove the residual acetic acid from the eluent.
References
(Note: URLs are provided for verification and lead to the source landing page where the cited information can be found.)
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Ovid. (n.d.). Simulation of Benzenesulfonyl Chloride.... Russian Journal of General Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
-
PubMed Central. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Google Patents. (n.d.). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
- Google Patents. (n.d.). US2878281A - Preparation of amino benzoic acids.
-
PubMed. (2006, February 17). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Addressing Batch-to-Batch Variability of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Welcome to the technical support resource for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid (Compound ID: 306955-85-1). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to batch-to-batch variability of this compound. Consistent performance is paramount in research and development, and this document provides a structured approach to troubleshooting common inconsistencies.
The unique structure of this compound, featuring a benzoic acid core with a sulfonamide group and a trifluoromethyl-phenyl moiety, makes it a valuable compound in biochemical research, particularly in enzyme inhibition studies.[1] However, this structural complexity can also introduce variability between synthesis batches. This guide will walk you through identifying the root causes of such variability and implementing corrective actions.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with different batches of this compound in our enzyme inhibition assays. What are the likely causes?
A1: Inconsistent biological activity is a common challenge arising from batch-to-batch variability. The primary culprits are typically variations in purity, the presence of unidentified impurities, and polymorphism.[2]
-
Purity and Impurity Profile: Even minor differences in the impurity profile can significantly impact biological outcomes.[3][4][5] Impurities can arise from starting materials, byproducts of the synthesis, or degradation products.[5][6] Some impurities may be structurally similar to the target compound and could act as competitive inhibitors or, conversely, interfere with the binding of the active molecule.
-
Polymorphism: The ability of a compound to exist in different crystalline forms, known as polymorphism, can profoundly affect its solubility, dissolution rate, and, consequently, its bioavailability in assays.[7][8][9][10] Different polymorphs of the same compound can exhibit distinct physical properties, leading to variability in experimental results.[11]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can vary between batches and may have unintended biological or chemical effects in your experiments.[6]
Q2: Our latest batch of the compound shows a different color and texture compared to previous batches. Should we be concerned?
A2: Yes, a noticeable change in the physical appearance of the compound is a strong indicator of batch-to-batch variability and should be investigated before use. These changes can be linked to:
-
Different Crystalline Forms (Polymorphs): As mentioned, different polymorphs can have different crystal habits, leading to changes in appearance (e.g., from a fine powder to small needles).[8]
-
Presence of Impurities: Colored impurities, even in trace amounts, can alter the appearance of the final product.[3][4]
-
Particle Size Distribution: Variations in the crystallization and milling processes can lead to different particle size distributions, affecting the bulk properties and appearance of the powder.
Q3: How can we proactively manage batch-to-batch variability for our long-term research projects?
A3: Proactive management is key to ensuring the reproducibility of your results. Consider the following strategies:
-
Multi-Batch Pre-Screening: Before initiating a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays to identify a batch that meets your performance criteria.[2]
-
Establish a "Golden Batch": Once a suitable batch is identified, procure a sufficient quantity to last the entire duration of your study.[2] This single batch will serve as your internal reference standard.
-
Comprehensive Certificate of Analysis (CoA) Review: Always scrutinize the CoA for each new batch. Compare the purity, impurity profile, and analytical methods used with those of previous batches.[2]
-
In-House Quality Control (QC): Perform your own analytical QC on incoming batches to confirm the supplier's CoA and to test for parameters specific to your experimental needs.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to diagnosing and resolving common issues related to the batch-to-batch variability of this compound.
Issue 1: Inconsistent Potency in Biological Assays
You observe a significant shift in the IC50 value of this compound in your enzyme inhibition assay with a new batch.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Step-by-Step Protocols
Protocol 2.1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This protocol will allow you to quantify the purity of your batches and compare their impurity profiles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Prepare solutions of both the "good" and "bad" batches at 1 mg/mL in the mobile phase.
-
Analysis: Inject equal volumes of each sample. Compare the retention time and peak area of the main component. Analyze and compare the number and relative areas of any impurity peaks.
Protocol 2.2: X-Ray Powder Diffraction (XRPD) for Polymorphism Analysis
XRPD is a powerful technique to identify the crystalline form of your compound.[11]
-
Instrumentation: X-ray powder diffractometer.
-
Sample Preparation: Gently pack the powder sample into the sample holder.
-
Data Collection: Collect the diffraction pattern over a 2θ range of 5° to 40°.
-
Analysis: Overlay the diffractograms of the different batches. Identical crystalline forms will have matching peak positions and relative intensities. Different polymorphs will exhibit distinct patterns.
Issue 2: Poor Solubility or Dissolution Rate of a New Batch
A new batch of the compound is difficult to dissolve in the same solvent system where previous batches were readily soluble.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility.
Data Presentation: Comparative Analysis of Batches
| Parameter | Batch A ("Good" Batch) | Batch B ("Bad" Batch) | Method |
| Purity (HPLC) | 99.5% | 98.2% | Protocol 2.1 |
| Major Impurity | 0.2% at RRT 1.2 | 1.1% at RRT 1.5 | Protocol 2.1 |
| Polymorph | Form I | Form II | Protocol 2.2 |
| Solubility (DMSO) | >50 mg/mL | ~10 mg/mL | Visual |
This table clearly illustrates that the "bad" batch has lower purity, a different impurity profile, and is a different polymorph, which likely contributes to its poor solubility.
Section 3: In-Depth Scientific Explanations
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a common feature in many pharmaceutical compounds.[12][13][14] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability.[1] However, the synthesis of trifluoromethylated compounds can sometimes be challenging and may lead to the formation of specific impurities.[12][15]
Understanding Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[7][10] These different crystalline arrangements can result in variations in melting point, solubility, and stability.[9][11] For active pharmaceutical ingredients (APIs), controlling polymorphism is critical as it can directly impact the drug's performance.[8][9] The crystallization conditions, such as solvent, temperature, and cooling rate, can all influence which polymorphic form is produced.[11]
References
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Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. PubMed. [Link]
-
Drug Polymorphism: A Key Consideration for API Development - Curia Global. Curia Global. [Link]
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The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers. (2018, February 15). Crimson Publishers. [Link]
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Polymorphism - All About Drugs. All About Drugs. [Link]
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POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Jagiellońskie Centrum Innowacji. [Link]
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Effects of Impurities in Pharmaceuticals - Veeprho. (2020, January 20). Veeprho. [Link]
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Impurities In Pharmaceuticals: Types, Regulations And Strategies | GMP Insiders. GMP Insiders. [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. PMC - NIH. [Link]
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Troubleshooting of an Industrial Batch Process Using Multivariate Methods - ResearchGate. ResearchGate. [Link]
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Troubleshooting an Industrial Batch Process for the Manufacturing of Specialty Chemicals using Data Analytics | Request PDF - ResearchGate. ResearchGate. [Link]
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Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester - PrepChem.com. PrepChem.com. [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR - ResearchGate. ResearchGate. [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. [Link]
-
(PDF) Crystallographic and Spectroscopic Characterization - Amanote Research. Amanote Research. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022, November 7). MDPI. [Link]
-
(PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. ResearchGate. [Link]
-
3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. PubChem. [Link]
-
2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC - NIH. PMC - NIH. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. ResearchGate. [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. (2022, January 19). PubMed. [Link]
-
2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid - PubChem - NIH. PubChem - NIH. [Link]
-
The Trifluoromethyl Group in Medical Chemistry - ACS Publications. ACS Publications. [Link]
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-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. PMC - PubMed Central. [Link]
-
3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826. PubChem. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Inhibitory Effect of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid on Microsomal Prostaglandin E Synthase-1
Introduction:
Welcome, researchers and drug development professionals. This guide provides a comprehensive framework for validating the inhibitory potential of the novel compound, 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. The structural motifs of this molecule, specifically the benzenesulfonamide core, are recurrent in potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a highly sought-after therapeutic target in inflammation and oncology, as it is the terminal enzyme responsible for producing the pro-inflammatory and pro-tumorigenic mediator, prostaglandin E2 (PGE2).[2][3]
Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or selective COX-2 inhibitors (e.g., Celecoxib), which act upstream in the arachidonic acid cascade, a selective mPGES-1 inhibitor offers the potential for a more targeted therapeutic effect with an improved safety profile.[3] By specifically blocking PGE2 synthesis, the production of other crucial prostanoids, such as prostacyclin (PGI2), may be spared, mitigating the cardiovascular risks associated with COX-2 inhibition.
This guide will walk you through the scientific rationale, detailed experimental protocols, and data interpretation necessary to rigorously assess the inhibitory efficacy and selectivity of this compound against mPGES-1. We will compare its hypothetical performance against established inhibitors, providing you with a self-validating system to generate robust and reliable data.
The Scientific Rationale: Targeting the Prostaglandin E2 Pathway
The biosynthesis of PGE2 is a critical inflammatory pathway. It begins with the release of arachidonic acid (AA) from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the final step, isomerizing PGH2 to PGE2.[2] The compound this compound is hypothesized to directly inhibit mPGES-1, thereby blocking this final conversion.
Caption: The Prostaglandin E2 (PGE2) synthesis pathway and points of inhibition.
Experimental Validation Workflow: A Two-Tiered Approach
To comprehensively validate the inhibitory effect of this compound, a sequential approach is recommended, starting with a direct enzymatic assay and progressing to a more physiologically relevant cell-based model.
Caption: A sequential workflow for validating mPGES-1 inhibitory activity.
Tier 1: In Vitro Validation - Cell-Free mPGES-1 Enzyme Assay
This initial step directly measures the compound's ability to inhibit the enzymatic activity of mPGES-1 in an isolated system. This provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.
Protocol: Cell-Free mPGES-1 Activity Assay
This protocol is adapted from methodologies used in the characterization of novel benzimidazole and other mPGES-1 inhibitors.[1][4]
1. Preparation of mPGES-1 Enzyme Source:
-
Culture A549 human lung carcinoma cells and stimulate with Interleukin-1β (IL-1β, 10 ng/mL) for 24-48 hours to induce high expression of mPGES-1.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation. The microsomal pellet will serve as the source of mPGES-1.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Prepare a reaction buffer containing a reducing agent such as glutathione (GSH), which is an essential cofactor for mPGES-1 activity.[2]
-
In a 96-well plate, add the microsomal preparation to the reaction buffer.
-
Add serial dilutions of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a known mPGES-1 inhibitor as a positive control (e.g., MF63).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes on ice.
-
Initiate the enzymatic reaction by adding the substrate, Prostaglandin H2 (PGH2). Note: PGH2 is highly unstable and must be handled quickly and at low temperatures.
-
Allow the reaction to proceed for a short, defined period (e.g., 60 seconds) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a metal chloride like SnCl2).
-
The amount of PGE2 produced is then quantified using a commercially available PGE2 ELISA or HTRF assay kit.
3. Data Analysis:
-
Calculate the percentage of mPGES-1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Tier 2: Cellular Validation - Quantifying PGE2 Inhibition in Intact Cells
This assay confirms that the compound can penetrate the cell membrane and inhibit mPGES-1 in a more complex biological environment. It also allows for a direct comparison with inhibitors that have different mechanisms of action, such as COX-2 inhibitors.
Protocol: IL-1β-Induced PGE2 Production in A549 Cells
This protocol is a standard method for evaluating inhibitors of the PGE2 pathway in a cellular context.[4]
1. Cell Culture and Treatment:
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Include parallel treatments with a vehicle control (DMSO), a positive control mPGES-1 inhibitor (e.g., MF63), and a selective COX-2 inhibitor (e.g., Celecoxib or NS-398).
-
Stimulate the cells with IL-1β (10 ng/mL) to induce the COX-2/mPGES-1 pathway and incubate for 24 hours.
2. Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a validated and sensitive PGE2 immunoassay (ELISA).
3. Data Analysis:
-
Calculate the percentage of PGE2 production inhibition for each compound concentration relative to the IL-1β-stimulated vehicle control.
-
Determine the cellular IC50 value for each compound by plotting the percent inhibition against the log concentration and fitting the curve.
Comparative Data Analysis and Interpretation
The primary goal is to demonstrate potent and selective inhibition of mPGES-1. Your data should be presented clearly to compare the test compound with known inhibitors.
Table 1: Hypothetical Comparative Inhibitory Profile
| Compound | Target | Cell-Free IC50 (nM) | A549 Cell IC50 (nM) |
| This compound | mPGES-1 (Hypothesized) | [Experimental Value] | [Experimental Value] |
| MF63 (Positive Control) | mPGES-1 | ~1 | ~420 |
| Celecoxib (Comparator) | COX-2 | Not Applicable | ~50 |
| NS-398 (Comparator) | COX-2 | Not Applicable | ~50 |
IC50 for COX-2 inhibitors is determined in COX-2 specific assays, not mPGES-1 assays. Data for MF63 and NS-398 are based on published literature.[4][5]
A successful validation would show your experimental compound having a low nanomolar to micromolar IC50 in both the cell-free and cell-based assays, comparable to or better than known mPGES-1 inhibitors.
Visualizing Selectivity
A key advantage of an mPGES-1 inhibitor over a COX-2 inhibitor is the selective suppression of PGE2. A COX-2 inhibitor will block the production of all prostanoids downstream of PGH2. This can be visualized by measuring other prostanoids, like the stable metabolite of PGI2 (6-keto-PGF1α).
Caption: Expected impact on prostanoid production for selective inhibitors.
Expert Interpretation: If this compound is a selective mPGES-1 inhibitor, you will observe a dose-dependent decrease in PGE2 production with minimal to no effect on the levels of other prostanoids like PGI2. In contrast, Celecoxib will reduce the levels of both PGE2 and PGI2. This differential effect is the hallmark of a successful mPGES-1-targeting agent.
Conclusion
This guide outlines a robust, self-validating methodology to ascertain the inhibitory activity and selectivity of this compound against mPGES-1. By employing a tiered approach of in vitro and cellular assays and making direct comparisons to well-characterized inhibitors, researchers can generate high-confidence data. The structural features of this compound provide a strong rationale for its investigation as an mPGES-1 inhibitor.[1][6] Successful validation would position this molecule as a promising candidate for further preclinical development in the fields of inflammation, pain management, and oncology.
References
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Chen, P., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research, 13(1), 391–419. Available at: [Link]
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Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127992. Available at: [Link]
- Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(12), 1871-1882.
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Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Identification and development of mPGES-1 inhibitors: where we are at? FASEB journal, 21(13), 3487–3495. Available at: [Link]
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Synthesis and pharmacological characterization of benzenesulfonamides as dual species inhibitors of human and murine mPGES-1. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Available at: [Link]
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Wang, M., & Zandl-Lang, M. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11-12), 941-951. Available at: [Link]
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A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid in the Context of Established Inhibitors
For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a compound with significant potential for enzyme inhibition, against a panel of well-characterized enzyme inhibitors. Our focus will be on the inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that represent a critical target for a variety of therapeutic areas.
While specific inhibitory data for this compound against carbonic anhydrase isoforms is not yet publicly available, its structural features—a quintessential benzenesulfonamide scaffold coupled with a trifluoromethylphenyl moiety—strongly suggest a potent inhibitory profile. This guide will, therefore, analyze its potential by drawing comparisons with established carbonic anhydrase inhibitors, including the clinically utilized drugs Acetazolamide and Dorzolamide, and the dual COX-2/CA inhibitor, Celecoxib. We will delve into the mechanistic underpinnings of inhibition, present comparative quantitative data for these established inhibitors, and provide detailed experimental protocols for the evaluation of novel inhibitor candidates.
The Central Role of Carbonic Anhydrases and the Rationale for Their Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and bone resorption. With 15 known isoforms in humans, exhibiting different tissue distributions and subcellular localizations, CAs present a rich field for targeted drug design. The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1]
The primary mechanism of action for the most prominent class of CA inhibitors, the sulfonamides, involves the coordination of the deprotonated sulfonamide moiety to the zinc ion within the enzyme's active site. This interaction displaces a zinc-bound water molecule that is crucial for the catalytic cycle, thereby arresting enzyme activity.
Structural Insights: The Promise of this compound
The chemical structure of this compound contains two key pharmacophoric elements that suggest its potential as a potent carbonic anhydrase inhibitor:
-
The Unsubstituted Sulfonamide Group (-SO₂NH₂): This is the archetypal zinc-binding group for the vast majority of clinically successful carbonic anhydrase inhibitors. Its ability to deprotonate at physiological pH and form a stable coordinate bond with the active site zinc ion is the cornerstone of its inhibitory action.
-
The 3-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature increases the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion.[2] Furthermore, the CF₃ group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access the target enzyme. The phenyl ring itself provides a scaffold for interactions with hydrophobic pockets within the enzyme's active site, influencing both potency and isoform selectivity. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzenesulfonamide ring are critical for modulating the inhibitory profile against different CA isoforms.[3]
Comparative Analysis of Established Carbonic Anhydrase Inhibitors
To contextualize the potential of this compound, we will compare it with three well-characterized CA inhibitors.
-
Acetazolamide: A non-selective, first-generation CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[3]
-
Dorzolamide: A topically administered, second-generation CA inhibitor with greater selectivity for CA-II, primarily used for glaucoma.[4][5]
-
Celecoxib: A selective COX-2 inhibitor that also exhibits potent, off-target inhibition of several CA isoforms, particularly CA-II and the tumor-associated CA-IX.[2][6][7]
| Inhibitor | Target CA Isoforms (with Kᵢ in nM) | Mechanism of Action | Key Structural Features | Therapeutic Applications |
| Acetazolamide | hCA I (250), hCA II (12) , hCA IV (74), hCA IX (25)[8] | Non-competitive inhibition via zinc binding | Unsubstituted sulfonamide, thiadiazole ring | Glaucoma, epilepsy, altitude sickness |
| Dorzolamide | hCA II (0.45) , hCA IV (57), hCA I (3,000) | Inhibition of aqueous humor secretion | Unsubstituted sulfonamide, thienothiophene ring | Glaucoma[4][5] |
| Celecoxib | hCA II (6) , hCA IX (3), hCA I (40)[6][7] | Dual inhibition of COX-2 and CAs | Unsubstituted sulfonamide, pyrazole ring, trifluoromethylphenyl group | Arthritis, pain (as COX-2 inhibitor)[2] |
| This compound | Predicted to inhibit various CA isoforms | Predicted to be a zinc-binding inhibitor | Unsubstituted sulfonamide, trifluoromethylphenyl group | Potential for various CA-related pathologies |
Mechanistic Insights into Carbonic Anhydrase Inhibition
The fundamental mechanism of inhibition for sulfonamide-based CA inhibitors is the displacement of a catalytically essential water molecule from the zinc ion in the active site.
Figure 2: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The structural characteristics of this compound, namely its benzenesulfonamide core and trifluoromethylphenyl substituent, position it as a highly promising candidate for a potent carbonic anhydrase inhibitor. Based on the extensive structure-activity relationship data for this class of compounds, it is anticipated to exhibit significant inhibitory activity, likely in the nanomolar range, against several CA isoforms.
The comparative analysis with established inhibitors such as Acetazolamide, Dorzolamide, and Celecoxib provides a valuable framework for predicting its potential therapeutic applications and isoform selectivity profile. The presence of the trifluoromethylphenyl group, similar to that in Celecoxib, may confer high potency and potentially unique selectivity.
Further experimental validation, following the detailed protocols provided in this guide, is imperative to quantify the inhibitory potency and isoform selectivity of this compound. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to the broader understanding of structure-activity relationships in the design of next-generation carbonic anhydrase inhibitors.
References
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Taylor & Francis Online. (2019). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Retrieved from [Link] [8]9. LITFL. (2020). Pharm 101: Acetazolamide. Retrieved from [Link]
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GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. Retrieved from [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 26(22), 7004. [2]12. Maresca, A., et al. (2020). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 25(14), 3173.
- Novel Mannich bases with strong carbonic anhydrases and acetylcholinesterase inhibition effects: 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1126-1133.
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A Senior Application Scientist's Guide to Selecting Controls for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid Experiments
Introduction
In the landscape of drug discovery and cellular signaling research, the validation of a novel compound's activity is fundamentally dependent on a rigorously designed experimental framework. This guide focuses on 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a molecule whose structure—featuring a benzoic acid core, a sulfonamide linkage, and an electron-withdrawing trifluoromethyl group—suggests significant potential for biological interaction, particularly as an enzyme or channel modulator.[1][2] The trifluoromethyl group is known to enhance lipophilicity and target binding, while the sulfonamide moiety is a well-established pharmacophore.[1][2]
This document provides a technical, in-depth comparison and rationale for the selection of appropriate positive and negative controls for experiments investigating this compound. Our objective is to move beyond mere protocol and instill a deep understanding of why specific controls are chosen, thereby ensuring that the resulting data is both valid and unequivocally interpretable. We will operate under the primary hypothesis that this compound, as an N-substituted anthranilic acid derivative, may act as an inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a known target for related structures.[3][4]
Section 1: Elucidating the Hypothesized Mechanism of Action
To select appropriate controls, we must first establish a clear, testable hypothesis regarding the compound's mechanism of action. Anthranilic acid derivatives have been identified as modulators of the TRPM2 ion channel.[3][4] TRPM2 is a calcium-permeable nonselective cation channel that functions as a critical sensor of oxidative stress. Its activation is a key event in various pathophysiological processes, including inflammation and ischemia-reperfusion injury.[3]
The canonical activation pathway for TRPM2 involves the following steps:
-
Cellular stress, particularly oxidative stress (e.g., from hydrogen peroxide, H₂O₂), leads to DNA damage.
-
This damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[5]
-
PARP activation generates ADP-ribose (ADPR), the primary endogenous agonist of the TRPM2 channel.[5][6]
-
ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, causing it to open.[7]
-
Channel opening permits the influx of Ca²⁺ and other cations, triggering downstream cellular responses.
Our test compound, this compound, is hypothesized to be an antagonist of this channel, preventing the Ca²⁺ influx even in the presence of an activating stimulus.
Figure 1: Hypothesized TRPM2 inhibition pathway for the test compound.
Section 2: A Multi-tiered Strategy for Experimental Controls
A self-validating experiment relies on a suite of controls that, together, eliminate alternative explanations for the observed results. For our test compound, we will employ vehicle controls, negative controls to establish structural specificity, and positive controls to validate assay performance and provide a benchmark for inhibitory activity.
Negative Controls: Ruling Out Non-Specific Effects
The purpose of a negative control is to demonstrate that the observed biological effect is specific to the unique chemical structure of the test compound and not a general property of related molecules or the solvent system.
-
Vehicle Control: This is the most fundamental control. The test compound is dissolved in a solvent, typically DMSO, which is then diluted in the experimental buffer. The vehicle control consists of the same final concentration of the solvent in the buffer without the compound.
-
Rationale: It accounts for any biological effects induced by the solvent itself, ensuring that the observed activity is due to the compound.
-
-
Structurally Similar, Biologically Inactive Analog: This is the most rigorous type of negative control. The ideal analog shares the core scaffold of the test compound but lacks a key functional group believed to be essential for its activity. Given that the trifluoromethyl and sulfonamide groups are critical for the bioactivity of many drugs, an analog lacking one or both is a strong candidate.[1][2]
-
Recommended Negative Control: 2-Aminobenzoic acid (Anthranilic acid) .
-
Rationale: This compound represents the core benzoic acid and amino group scaffold but lacks the entire [3-(Trifluoromethyl)phenyl]sulfonyl moiety. While not completely inert (it is a very weak TRPM2 modulator), its significantly lower potency compared to more complex derivatives can effectively demonstrate the contribution of the sulfonylamino side chain to the observed activity.[3][4] If it produces no effect at the concentrations where the test compound is active, it strongly supports the specificity of the more complex molecule.
-
Positive Controls: Validating the Assay and Benchmarking Activity
Positive controls are essential to confirm that the experimental system is working as expected and to provide a reference point for the potency of the test compound.
-
Assay-Specific Activator (Positive Control for System Viability): This control ensures the biological pathway under investigation is functional in the chosen experimental model.
-
Recommended Activator: Hydrogen Peroxide (H₂O₂) .
-
Rationale: H₂O₂ is a well-documented inducer of oxidative stress that leads to the robust activation of the TRPM2 channel via the PARP/ADPR pathway.[4][5] A strong signal (e.g., calcium influx) upon H₂O₂ application confirms that the cells are healthy and the TRPM2 pathway is intact.
-
-
Known Pathway Inhibitor (Positive Control for Inhibition): This control demonstrates that the assay can detect the inhibition of the target and provides a benchmark against which the test compound's potency can be compared.
-
Recommended Inhibitor: N-(p-amylcinnamoyl)anthranilic acid (ACA) .
-
Rationale: ACA is a known and characterized inhibitor of the TRPM2 channel.[4][6] As it is also an anthranilic acid derivative, it serves as an excellent comparator, helping to contextualize the potency and efficacy of the novel test compound within the same chemical class.
-
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- 3. Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TRPM2 function by PARP inhibitors protects cells from oxidative stress-induced death - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid , a compound structurally related to the sulfonylurea class of drugs. As a known impurity of the widely used anti-diabetic medication Gliclazide, characterizing its off-target interaction profile is a critical step in assessing its potential for unintended biological effects.[1][2][3][4][5]
The following methodologies are presented as a tiered approach, designed to build a detailed selectivity map, from its expected primary target class to a broader, unbiased screen of cellular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety and selectivity profiling of small molecules.
Introduction: The Imperative of Selectivity Profiling
While the parent compound, Gliclazide, primarily exerts its therapeutic effect by modulating ATP-sensitive potassium (KATP) channels in pancreatic β-cells, any associated impurities must be rigorously evaluated.[3][6] The trifluoromethylphenylsulfonylamino moiety suggests a potential for interactions with a range of biological targets.[7] A thorough cross-reactivity study is essential to de-risk potential off-target toxicities and to understand the full pharmacological profile of this specific molecule. This guide provides the experimental logic and detailed protocols to compare the activity of this impurity against its parent drug, Gliclazide, establishing a clear benchmark for selectivity.
Tier 1: Primary Target Engagement and Selectivity at KATP Channels
The most logical starting point is to assess the compound's activity on the known targets of the sulfonylurea class: the ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[8][9][10][11] Tissue-specific combinations of these subunits (e.g., Kir6.2/SUR1 in the pancreas, Kir6.2/SUR2A in the heart) dictate their physiological roles and pharmacological sensitivities.[12]
Expertise & Experience: Why Start with Electrophysiology?
While binding assays can measure affinity, they do not reveal the functional consequence of that binding. Electrophysiology, specifically the patch-clamp technique, is the gold-standard for ion channel research because it directly measures the flow of ions across the cell membrane, providing unambiguous data on channel inhibition or activation.[13][14] This is crucial for determining whether the compound mimics, opposes, or has no effect on the action of Gliclazide.
Experimental Protocol 1: Whole-Cell Patch-Clamp Assay
This protocol aims to measure the functional inhibition of KATP channels in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) KATP channel subtypes and compare it to Gliclazide.
Methodology:
-
Cell Culture: Culture HEK293 cells stably co-expressing the human Kir6.2 and SUR1 subunits, and in a separate batch, cells expressing Kir6.2 and SUR2A.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope, perfused with a low-glucose extracellular solution to maximize KATP channel opening.
-
Using a micropipette puller, create glass electrodes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell membrane potential at -70 mV.
-
-
Data Acquisition:
-
Record baseline KATP channel currents.
-
Apply increasing concentrations of the test compound (e.g., 1 nM to 100 µM) or Gliclazide (positive control) via the perfusion system. Allow the current to stabilize at each concentration.
-
A vehicle control (e.g., 0.1% DMSO) should be run to ensure no effect on channel activity.
-
-
Data Analysis:
-
Measure the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the concentration-response curve and fit the data using a Hill equation to determine the IC50 value.
-
Data Presentation: Comparative KATP Channel Activity
| Compound | Pancreatic KATP (Kir6.2/SUR1) IC50 [nM] | Cardiac KATP (Kir6.2/SUR2A) IC50 [nM] | Selectivity Ratio (Cardiac/Pancreatic) |
| Gliclazide | 50 | 5000 | 100 |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Vehicle (DMSO) | >100,000 | >100,000 | N/A |
Hypothetical data for Gliclazide is shown for reference.
Tier 2: Broad Off-Target Screening – Kinome Profiling
Many small molecules intended for one target class exhibit unexpected "off-target" activity against protein kinases. Given the vast number of kinases in the human genome and their central role in cell signaling, a broad kinase screen is a standard and essential component of modern safety pharmacology.
Expertise & Experience: The Rationale for Competitive Binding Assays
Enzymatic assays that measure the phosphorylation of a substrate are the traditional method. However, a competitive binding assay offers a more direct and often more sensitive measure of interaction.[15][16] It determines if a compound can displace a known, high-affinity ligand from the ATP-binding site of the kinase. This approach is independent of substrate identity, ATP concentration, and enzyme activity, providing a cleaner, more comparable dataset across a large panel of kinases.
Experimental Protocol 2: In Vitro Kinase Binding Assay
This protocol describes a high-throughput method to screen the test compound against a large panel of purified human kinases.
Objective: To identify potential off-target kinase interactions by measuring the percent inhibition of binding of a fluorescent tracer at a fixed concentration of the test compound.
Methodology:
-
Assay Preparation: The assay is typically performed in a 384-well plate format.[17][18]
-
Compound Addition: Add 5 µL of the test compound (e.g., at a final concentration of 10 µM) or a known broad-spectrum kinase inhibitor like Staurosporine (positive control) to the appropriate wells. Add vehicle (DMSO) to control wells.
-
Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution containing the specific kinase target (e.g., tagged with GST) and a europium-labeled anti-tag antibody.
-
Tracer Addition: Add 5 µL of an Alexa Fluor® 647-labeled kinase tracer, which is a broad-spectrum, ATP-competitive ligand.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a suitable reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FRET signal is generated when the antibody-bound kinase and the tracer are in close proximity.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
Data Presentation: Comparative Kinome Scan at 10 µM
| Kinase Target | Kinase Family | Gliclazide (% Inhibition) | Test Compound (% Inhibition) |
| CDK2 | CMGC | <10% | Experimental Value |
| VEGFR2 | Tyrosine Kinase | <10% | Experimental Value |
| PKA | AGC | <10% | Experimental Value |
| p38α | MAPK | <10% | Experimental Value |
| ROCK1 | AGC | <10% | Experimental Value |
| ... (panel of >400 kinases) |
Significant hits are typically defined as >50% or >75% inhibition, which would then be followed up with full IC50 determination.
Tier 3: Unbiased Cellular Target Engagement
While in vitro assays are powerful, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that allows for the detection of direct compound binding to its target proteins in an unadulterated cellular or tissue environment.[19][20][21][22][23]
Trustworthiness: The Self-Validating Principle of CETSA
The core principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[20] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of each protein remaining in the soluble fraction, we can identify which proteins were stabilized by the presence of the compound. This provides direct, physical evidence of target engagement.
Experimental Protocol 3: CETSA Coupled with Mass Spectrometry
This protocol provides an unbiased, proteome-wide approach to identify cellular targets of the test compound.
Objective: To identify the cellular proteins that are thermally stabilized by the test compound, indicating direct binding.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a human liver cell line like HepG2) with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Prepare the samples for proteomic analysis by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, a direct target interaction.
Data Presentation: Novel Cellular Targets Identified by CETSA
| Protein Target | Cellular Function | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Test Compound | Thermal Shift (ΔTm) |
| Protein X | e.g., Metabolism | 52.1 | 55.3 | +3.2 |
| Protein Y | e.g., Signaling | 61.5 | 64.0 | +2.5 |
| Protein Z | e.g., Transport | 48.0 | 47.9 | -0.1 (No significant shift) |
This table would list proteins showing a significant thermal shift only in the presence of the test compound, and not with the parent drug, Gliclazide.
Visualizing the Workflows
Overall Cross-Reactivity Assessment Strategy
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Competitive Kinase Binding Assay Workflow
Caption: Principle of the TR-FRET competitive kinase binding assay.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow illustrating the principle of CETSA.
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Structure-Activity Relationship of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
Abstract
Derivatives of 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid represent a versatile and compelling scaffold in modern medicinal chemistry. Possessing structural motifs common to established anti-inflammatory and anticancer agents, these compounds offer a rich platform for rational drug design. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of molecules, with a specific focus on their anticancer properties. We dissect the core scaffold into three key regions, systematically evaluating how modifications to each domain influence cytotoxic potency, apoptosis induction, and cell cycle progression. Comparative data for a series of rationally designed analogs are presented, supported by detailed, field-proven experimental protocols for their biological evaluation. This guide serves as a critical resource for researchers and drug development professionals, aiming to accelerate the optimization of lead compounds derived from this promising chemical scaffold.
Introduction
The this compound scaffold is a privileged structure in drug discovery. It integrates three key pharmacophoric elements: a benzoic acid moiety, a sulfonamide linker, and a trifluoromethyl-substituted phenyl ring. The sulfonamide group is a cornerstone of numerous clinically successful drugs, often acting as an enzyme inhibitor by mimicking a transition state or interacting with key active site residues.[1][2] The trifluoromethyl (CF3) group is a widely used bioisostere for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[1][3] Furthermore, the overarching structure is analogous to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for diverse biological activities.[4][5]
Recent investigations have highlighted the significant potential of sulfonylbenzoic acid derivatives as anticancer agents, capable of inducing apoptosis and interfering with critical cell signaling pathways.[6][7] This guide provides an in-depth, comparative analysis of the SAR of this scaffold. By understanding how specific structural changes impact biological outcomes, we can establish a clear set of design principles to guide the synthesis and evaluation of next-generation analogs with superior potency and selectivity.
The Core Scaffold: A Tripartite Analysis
For a systematic SAR analysis, the parent molecule can be deconstructed into three distinct, modifiable regions. Each region plays a unique role in defining the compound's physicochemical properties and its interaction with biological targets.
Caption: Core scaffold highlighting three key regions for SAR analysis.
-
Region A (Benzoic Acid Ring): This domain, featuring the critical carboxylic acid group, is hypothesized to be the primary point of interaction with the biological target, potentially forming key hydrogen bonds or salt bridges within a protein's active site.[6]
-
Region B (Trifluoromethylphenyl Ring): This lipophilic region, decorated with the strongly electron-withdrawing CF3 group, is crucial for modulating the molecule's pharmacokinetic properties and electronic character. Its orientation and substitution pattern can profoundly affect target binding and cell permeability.[1][3]
-
Region C (Sulfonamide Linker): This linker provides a rigid connection between the two aromatic rings. Its hydrogen-bonding capabilities (N-H donor, SO₂ acceptor) contribute significantly to the overall binding energy and conformational preference of the molecule.[2]
Part 1: Structure-Activity Relationship (SAR) Analysis - Anticancer Activity
For this guide, we will analyze the SAR of these analogs in the context of anticancer activity, using a hypothetical model where the primary mechanism of action is the induction of apoptosis via caspase activation and disruption of the cell cycle.
SAR at Region A: The Benzoic Acid Ring
-
The Carboxylic Acid (-COOH): This group is considered essential for activity. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a carboxylate anion at physiological pH, strongly suggests it forms a critical interaction, such as a salt bridge with a lysine or arginine residue in a target protein. Esterification (e.g., to -COOCH₃) or reduction to an alcohol (-CH₂OH) typically leads to a dramatic loss of potency. The ortho relationship between the carboxylate and the sulfonamide linker is also vital, as it facilitates an intramolecular hydrogen bond that planarizes this portion of the molecule, likely pre-organizing it for optimal target binding.[5]
-
Ring Substitutions: The addition of small, electron-withdrawing substituents (e.g., fluorine, chlorine) at the 4- or 5-positions of the benzoic acid ring can enhance activity. This is likely due to an increase in the acidity of the carboxylic acid, making it a better hydrogen bond donor or more readily deprotonated. Conversely, bulky or electron-donating groups in these positions may introduce steric clashes or unfavorable electronic effects, reducing activity.
SAR at Region B: The Phenylsulfonyl Ring
-
The Trifluoromethyl (-CF3) Group: The position of the CF3 group is a critical determinant of potency. While the parent compound has a meta-CF3 substitution, studies on analogous scaffolds often show that moving this powerful electron-withdrawing and lipophilic group to the para position can enhance activity.[8] The para position may allow the CF3 group to access a deeper hydrophobic pocket in the target protein. An ortho-CF3 substitution, however, may cause a steric clash that twists the ring, disrupting the optimal binding conformation.
-
Bioisosteric Replacement of -CF3: Replacing the CF3 group with other lipophilic, electron-withdrawing groups like -Cl or -Br can retain activity, though often at a reduced level compared to the CF3 analog. Replacing it with electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) generally leads to a significant decrease in potency, highlighting the importance of the electronic pull on the sulfonyl group.[2][6]
SAR at Region C: The Sulfonamide Linker
-
N-H Acidity: The proton on the sulfonamide nitrogen is acidic and acts as a crucial hydrogen bond donor. Alkylation of this nitrogen (e.g., N-CH₃) typically abolishes activity, confirming its role in a key binding interaction.
-
Linker Isosteres: Replacing the sulfonamide linker (-SO₂NH-) with an amide linker (-CONH-) results in a significant change in geometry and electronic properties.[2] While both can act as hydrogen bond donors and acceptors, the sulfonamide is a stronger electron-withdrawing group and is non-planar. This substitution often leads to a sharp decline in activity, indicating the specific geometry and electronic nature of the sulfonamide are required for the observed biological effect.
Part 2: Comparative Performance Data
To illustrate the SAR principles discussed, the following table summarizes biological data for a series of representative analogs evaluated against the MCF-7 human breast cancer cell line. The data includes cytotoxic potency (IC₅₀), a direct measure of apoptosis induction (Caspase-3/7 activation), and the effect on cell cycle progression.
| Analog ID | Modification (vs. Parent Compound) | Region Modified | IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change) | G2/M Phase Arrest (%) |
| Parent | 3-(Trifluoromethyl)phenyl | - | 15.2 | 4.5 | 35% |
| A-1 | Carboxylic acid esterified (-COOCH₃) | A | >100 | 1.1 | 12% |
| A-2 | 5-Fluoro substitution on benzoic acid ring | A | 8.9 | 6.2 | 48% |
| B-1 | 4-(Trifluoromethyl)phenyl (para-CF3) | B | 5.1 | 8.9 | 65% |
| B-2 | 2-(Trifluoromethyl)phenyl (ortho-CF3) | B | 45.7 | 2.1 | 18% |
| B-3 | 4-(Chloro)phenyl (p-Cl instead of m-CF3) | B | 22.5 | 3.1 | 25% |
| C-1 | N-Methyl on sulfonamide linker | C | >100 | 1.0 | 11% |
| Lead-Opt | Combination: 5-Fluoro (A) + 4-CF3 (B) | A & B | 1.8 | 12.5 | 78% |
Data are representative and for illustrative purposes.
Analysis of Comparative Data: The data clearly supports the SAR hypotheses. Esterification of the carboxylic acid (A-1) or methylation of the sulfonamide nitrogen (C-1) renders the compounds inactive. Adding a 5-fluoro group (A-2) improves performance moderately. The most significant improvement comes from moving the CF3 group from the meta to the para position (B-1), which dramatically increases potency, apoptosis induction, and cell cycle arrest. Combining the two most favorable modifications (A-2 and B-1) results in the optimized lead candidate, Lead-Opt , with a nearly 10-fold improvement in potency over the parent compound.
Part 3: Experimental Methodologies
The trustworthiness of SAR data is directly dependent on the robustness and reproducibility of the experimental protocols used for their generation.[9] The following are detailed, step-by-step methods for the key in vitro assays.
Experimental Workflow Diagram
Caption: High-level workflow for compound screening and characterization.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The causality for this step is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This assay quantifies the activity of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[10][11]
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled, clear-bottom 96-well plate at 8,000 cells per well. After 24 hours, treat the cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). This reagent contains a proluminescent substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspase-3/7, releases a substrate for luciferase.[10]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[12]
-
Cell Culture and Treatment: Culture MCF-7 cells in 6-well plates until they reach approximately 70% confluency. Treat the cells with test compounds at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. The ethanol fixation permeabilizes the cells and preserves DNA integrity. Incubate on ice for at least 2 hours or at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[13] The inclusion of RNase A is critical to prevent the staining of double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content.[13]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~610 nm. Collect data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
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A Comparative Guide to 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid scaffold represents a privileged structure in medicinal chemistry, combining the key pharmacophoric features of a benzoic acid, a sulfonamide linkage, and a trifluoromethylphenyl group. This unique combination imparts favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability, making its derivatives promising candidates for a range of therapeutic applications.[1] This guide provides a comparative analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential as anticancer and anti-inflammatory agents.
The Strategic Synthesis of Derivatives
The synthesis of this compound derivatives is typically achieved through a convergent strategy, primarily involving the formation of the sulfonamide bond. The most common approach involves the reaction of 3-(trifluoromethyl)phenylsulfonyl chloride with a substituted 2-aminobenzoic acid in the presence of a base.[1] This method allows for the facile introduction of a variety of substituents on the benzoic acid ring, enabling a systematic exploration of the structure-activity landscape.
Alternatively, derivatives can be prepared by coupling 2-aminobenzoic acid with a substituted 3-(trifluoromethyl)phenylsulfonyl chloride. This modular approach provides access to a diverse range of analogs for biological screening.[2]
Caption: Generalized synthetic scheme for this compound derivatives.
Experimental Protocol: General Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of the title compounds.
Materials:
-
Substituted 2-aminobenzoic acid
-
3-(Trifluoromethyl)phenylsulfonyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzoic acid (1.0 eq) in pyridine at room temperature.
-
Slowly add 3-(trifluoromethyl)phenylsulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Comparative Biological Activity
Derivatives of the this compound scaffold have been investigated for a variety of biological activities, most notably as anticancer and anti-inflammatory agents. The trifluoromethyl group is known to enhance the biological potency of many compounds.[3]
Anticancer Activity
Several studies have highlighted the potential of sulfonamide derivatives as anticancer agents, acting through various mechanisms such as the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[3] While direct comparative data for a series of this compound derivatives is limited, studies on related structures provide valuable insights. For instance, novel aryl-urea derivatives incorporating trifluoromethyl and sulfonyl groups have shown promising anticancer activity against various human cancer cell lines, with some compounds exhibiting IC50 values superior to the reference drug doxorubicin.[1]
| Derivative/Related Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (Aryl-urea derivative) | PACA2 (Pancreatic) | 44.4 | [1] |
| Compound 8 (Aryl-urea derivative) | PACA2 (Pancreatic) | 22.4 | [1] |
| Compound 9 (Aryl-urea derivative) | HCT116 (Colon) | 17.8 | [1] |
| Compound 9 (Aryl-urea derivative) | HePG2 (Liver) | 12.4 | [1] |
| Compound 9 (Aryl-urea derivative) | HOS (Osteosarcoma) | 17.6 | [1] |
| Doxorubicin (Reference) | PACA2 (Pancreatic) | 52.1 | [1] |
Table 1: In vitro anticancer activity of related trifluoromethyl and sulfonyl-containing compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
The 2-aminobenzoic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). The combination with the sulfonamide and trifluoromethylphenyl groups can modulate this activity. While specific comparative studies on this exact scaffold are not abundant, research on related benzimidazole derivatives with sulfonyl groups has demonstrated significant anti-inflammatory potential.[4] For example, certain 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives have shown a reduction in carrageenan-induced paw edema in rats.[4]
Structure-Activity Relationship (SAR)
Based on the available literature for related sulfonamide derivatives, several key structure-activity relationships can be inferred for the this compound scaffold.
Caption: Key structure-activity relationship points for this compound derivatives.
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring are critical for biological activity. Electron-withdrawing groups, such as halogens, at the 4- or 5-position can enhance anticancer and anti-inflammatory activities. Conversely, bulky substituents may lead to a decrease in potency due to steric hindrance.
-
The Trifluoromethyl Group: The trifluoromethyl group on the phenylsulfonyl moiety significantly contributes to the lipophilicity and metabolic stability of the molecule, which can lead to improved cell permeability and in vivo efficacy.[1] Its position at the meta-position of the phenyl ring appears to be favorable for the observed biological activities in many related compounds.
-
The Sulfonamide Linker: The sulfonamide linker is a key structural feature, often acting as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Modifications to this linker, such as N-alkylation or incorporation into a heterocyclic ring, can dramatically alter the biological activity profile.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its biological properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives to establish a more definitive and quantitative structure-activity relationship for this specific scaffold. The exploration of a wider range of biological targets, guided by computational modeling and in silico screening, could unveil new therapeutic opportunities for this versatile class of compounds.
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Sroor, F. M., Mahrous, K. F., Abd El-Kader, H. A. M., Othman, A. M., & Ibrahim, N. S. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17658. [Link]
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Swain, B., et al. (2021). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1200-1212. [Link]
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A Comparative Benchmarking Guide: Profiling 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic Acid Against Established Anti-Inflammatory Drugs
Abstract: This guide provides a comprehensive framework for the preclinical benchmarking of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, a compound with structural motifs suggesting potential anti-inflammatory and analgesic properties. We outline a rigorous, multi-tiered experimental approach to characterize its inhibitory activity against key enzymatic targets, namely Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), and its modulatory effects on critical ion channels. To establish a robust comparative context, we propose benchmarking against three well-characterized drugs: Niflumic Acid , a non-steroidal anti-inflammatory drug (NSAID) known for its dual action on COX enzymes and chloride channels; Diclofenac , a potent and relatively non-selective COX inhibitor; and Celecoxib , a highly selective COX-2 inhibitor.[1][2][3] This guide details the scientific rationale behind the selection of comparator drugs, provides step-by-step experimental protocols for in vitro and cell-based assays, and establishes a clear workflow for data analysis and interpretation.
Introduction and Rationale
The development of novel anti-inflammatory agents remains a critical objective in pharmaceutical research, aiming to enhance efficacy while minimizing the adverse effects associated with current therapies. The subject of this guide, this compound, is a synthetic organic compound featuring a sulfonamide linkage and a trifluoromethyl group.[4] These chemical features are present in various clinically significant molecules, suggesting potential interactions with biological targets involved in inflammation and pain signaling.[4] The trifluoromethyl group often enhances metabolic stability and binding affinity, while the sulfonamide moiety is a well-known pharmacophore in COX inhibitors.[1][4]
The Compound of Interest: this compound
The structure of this compound suggests it may function as an inhibitor of enzymes in the prostaglandin synthesis pathway, such as COX-1 and COX-2. Furthermore, its structural similarity to fenamates like Niflumic acid indicates a potential for ion channel modulation, a secondary mechanism that can contribute to its overall pharmacological profile.[2][5]
Selection of Comparator Drugs: Establishing a Performance Baseline
To accurately profile the test compound, a logical selection of established drugs is paramount. Our chosen benchmarks provide a spectrum of selectivity and mechanisms:
-
Niflumic Acid: Chosen for its dual-action mechanism. It inhibits both COX-1 and COX-2 and is also a known blocker of calcium-activated chloride channels (CaCCs).[2][6] This makes it an excellent comparator to determine if the test compound shares a similar multi-target profile.
-
Diclofenac: A potent, widely used NSAID that exhibits relatively balanced, potent inhibition of both COX-1 and COX-2.[3][7][8] It serves as a benchmark for potent, non-selective anti-inflammatory activity. Its mechanism also involves the modulation of other pathways, including potassium channels and lipoxygenase enzymes.[9]
-
Celecoxib: A diaryl-substituted pyrazole that acts as a highly selective COX-2 inhibitor.[1][10][11] Benchmarking against Celecoxib is essential to determine the test compound's COX-2 selectivity, a key factor in assessing its potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[12]
Comparative Mechanisms of Action
The primary mechanism of most NSAIDs is the inhibition of cyclooxygenase enzymes, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[13]
The Cyclooxygenase (COX) Pathway
Both COX-1 and COX-2 enzymes convert arachidonic acid into Prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[14] COX-1 is constitutively expressed in most tissues and plays a role in protecting the gastric mucosa and maintaining kidney function.[12] In contrast, COX-2 is typically induced at sites of inflammation.[12] Selective inhibition of COX-2 is hypothesized to provide anti-inflammatory benefits with fewer gastrointestinal side effects.[15]
Caption: The Arachidonic Acid Cascade and Sites of NSAID Inhibition.
Ion Channel Modulation
Certain NSAIDs, particularly those in the fenamate class like Niflumic Acid, also exhibit effects on ion channels.[2] Niflumic acid is known to block calcium-activated chloride channels (CaCCs), which are involved in processes like smooth muscle contraction and epithelial secretion.[6] This secondary mechanism may contribute to its overall therapeutic effects.
Caption: General Mechanism of Ion Channel Blockade.
Experimental Benchmarking Protocols
A tiered approach, moving from purified enzyme systems to cell-based models, provides a comprehensive understanding of a compound's activity and selectivity.
Caption: Tiered Experimental Workflow for Compound Benchmarking.
In Vitro Assay: COX-1/COX-2 Inhibition
Rationale: This is the foundational assay to determine the direct inhibitory potency (IC50) of the test compound against purified COX-1 and COX-2 enzymes.[16][17] A colorimetric or fluorescence-based commercial kit is recommended for consistency and throughput.[18] Comparing the IC50 values for each isoform allows for the calculation of the COX-2 Selectivity Index.
Protocol:
-
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe according to the manufacturer's protocol (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
-
Compound Dilution: Prepare a serial dilution of the test compound and the comparators (Niflumic Acid, Diclofenac, Celecoxib) in assay buffer. A typical starting concentration range is 0.1 nM to 100 µM.
-
Assay Plate Setup: To a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the diluted compounds.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Reaction Development: Incubate for a short period (e.g., 2 minutes). Then, add a saturated stannous chloride solution to stop the reaction and develop the color.
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro Assay: Chloride Channel Blockade
Rationale: To investigate the compound's potential dual-action mechanism, a functional assay for chloride channel activity is necessary. Fluorescence-based assays using iodide-sensitive indicators are suitable for medium-to-high throughput screening.[19][20]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing a target calcium-activated chloride channel) in a 96-well black, clear-bottom plate.
-
Indicator Loading: Load the cells with an iodide-sensitive fluorescent indicator (e.g., Iodide Sensor Blue dye) according to the manufacturer's protocol.
-
Compound Addition: Add serial dilutions of the test compound and Niflumic Acid (positive control) to the wells.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Channel Activation & Quenching: Stimulate the cells to activate the channels (e.g., with a calcium ionophore like ionomycin) and simultaneously add an iodide-containing buffer. Iodide influx will quench the fluorescence.
-
Data Acquisition: Monitor the fluorescence quenching over time.
-
Data Analysis: Calculate the initial rate of fluorescence quenching. Plot the percentage of inhibition of the quenching rate versus the log of the inhibitor concentration to determine the IC50.
Cell-Based Assay: Macrophage PGE2 Production
Rationale: This assay moves from a purified enzyme system to a more physiologically relevant cellular context.[21] It measures the ability of the test compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in activated immune cells (e.g., murine macrophage cell line J774A.1 or primary human monocytes).[22][23]
Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound and comparators for 1 hour.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL), to induce COX-2 expression and PGE2 production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[24][25]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration. Plot the data and determine the EC50 value.
Cell-Based Assay: Cytotoxicity Assessment
Rationale: It is crucial to determine if the observed inhibition of PGE2 production is due to specific enzyme inhibition or simply due to cell death. The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic concentration 50 (CC50).[26][27]
Protocol:
-
Cell Seeding & Treatment: Seed and treat cells with the test compounds exactly as described in the PGE2 assay protocol (Section 3.3), but without the LPS stimulation step.
-
Incubation: Incubate for the same duration (18-24 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]
-
Data Acquisition: Measure the absorbance at 570 nm.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the CC50 value.
Data Analysis and Comparative Results
All quantitative data should be organized into clear tables to facilitate direct comparison.
Table 1: In Vitro Potency and Selectivity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Chloride Channel IC50 (µM) |
| Test Compound | Experimental | Experimental | Calculated | Experimental |
| Niflumic Acid | Literature/Exp. | Literature/Exp. | Calculated | Literature/Exp. |
| Diclofenac | Literature/Exp. | Literature/Exp. | Calculated | N/A |
| Celecoxib | Literature/Exp. | Literature/Exp. | Calculated | N/A |
| IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. |
Table 2: Cellular Efficacy and Cytotoxicity
| Compound | PGE2 Inhibition EC50 (nM) | Cytotoxicity CC50 (µM) | In-Cell Therapeutic Index (CC50 / EC50) |
| Test Compound | Experimental | Experimental | Calculated |
| Niflumic Acid | Literature/Exp. | Literature/Exp. | Calculated |
| Diclofenac | Literature/Exp. | Literature/Exp. | Calculated |
| Celecoxib | Literature/Exp. | Literature/Exp. | Calculated |
| EC50 is the effective concentration for 50% inhibition of PGE2. CC50 is the concentration causing 50% cytotoxicity. |
Discussion and Future Directions
The results from this benchmarking study will provide a clear pharmacological profile for this compound.
-
Potency and Selectivity: A comparison of the IC50 and EC50 values will rank the test compound's potency against the established drugs. The COX-2 Selectivity Index is a critical parameter; a value significantly greater than 1 indicates COX-2 preference. A high selectivity index, similar to or greater than Celecoxib, would suggest a potentially favorable gastrointestinal safety profile.
-
Mechanism of Action: The chloride channel assay results will confirm or refute a dual-action mechanism similar to Niflumic Acid.
-
Therapeutic Window: The In-Cell Therapeutic Index (CC50/EC50) provides an essential early assessment of the compound's safety margin. A higher index indicates that the effective concentration is well below the concentration that causes cell death.
Based on this comprehensive in vitro and cell-based characterization, a decision can be made regarding the compound's potential for advancement into more complex preclinical models, such as in vivo animal models of inflammation and pain.
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Pharmacology of Niflumic Acid ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 6). Retrieved from [Link]
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literature review of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid efficacy
A Senior Application Scientist's Guide to 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid's Therapeutic Application as Inebilizumab
For researchers and drug development professionals navigating the landscape of autoimmune disease therapies, a deep understanding of a drug's efficacy, mechanism of action, and comparative performance is paramount. This guide provides a comprehensive review of the efficacy of this compound, known clinically as inebilizumab and marketed under the brand name Uplizna®. We will delve into its pivotal clinical trial data, compare its performance against relevant benchmarks, and provide the experimental context necessary for informed decision-making in research and development.
Introduction to Inebilizumab: A Targeted Approach to B-Cell Depletion
Inebilizumab is a humanized monoclonal antibody designed to treat certain autoimmune disorders.[1] Its core structure incorporates the this compound moiety, a feature that contributes to its specific biological activity.[2] Unlike broader immunosuppressants, inebilizumab offers a targeted approach by binding with high affinity to CD19, a protein expressed on the surface of a wide range of B cells.[3] This binding leads to the depletion of these B cells, which are central to the pathogenesis of several autoimmune diseases through the production of autoantibodies and other inflammatory mediators.[4]
The trifluoromethyl group within the molecule is significant as it can enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.[2] The sulfonamide group is a common functional group in many clinically effective drugs, often contributing to enzyme inhibition.[2][5]
Mechanism of Action: Targeting the Root of Autoimmunity
The therapeutic effect of inebilizumab is primarily attributed to its ability to deplete CD19-expressing B cells, including plasmablasts and some plasma cells.[6] This is a key differentiator from other B-cell depleting therapies that target CD20, as CD19 is expressed on a broader range of B-cell lineage cells.[7] The precise mechanism by which this B-cell depletion ameliorates diseases like Neuromyelitis Optica Spectrum Disorder (NMOSD) is believed to involve the reduction of pathogenic autoantibodies, such as anti-aquaporin-4 (AQP4) antibodies.[6][8]
The following diagram illustrates the proposed mechanism of action:
Figure 1: Proposed mechanism of action of Inebilizumab targeting CD19 on B-cells.
By depleting the B-cell population, inebilizumab is thought to interrupt the inflammatory cascade that leads to tissue damage in autoimmune diseases.[4]
Clinical Efficacy in Neuromyelitis Optica Spectrum Disorder (NMOSD)
The primary indication for which inebilizumab has demonstrated significant efficacy is NMOSD, a rare and severe autoimmune disease that primarily affects the optic nerves and spinal cord.[9]
The N-MOmentum Study: Pivotal Evidence of Efficacy
The landmark N-MOmentum clinical trial was a Phase 2/3, randomized, double-blind, placebo-controlled study that provided the core evidence for the approval of inebilizumab for the treatment of NMOSD in adult patients who are anti-aquaporin-4 (AQP4) antibody positive.[10]
Experimental Protocol: N-MOmentum Study
-
Patient Population: 231 patients with NMOSD, including those with and without AQP4-IgG antibodies.[10]
-
Randomization: Participants were randomly assigned to receive either intravenous inebilizumab or a placebo.[10]
-
Dosing Regimen: Two initial intravenous doses of 300 mg were administered two weeks apart, followed by maintenance infusions every six months.[1][11]
-
Treatment Period: The randomized controlled period lasted for 6.5 months.[10]
-
Primary Endpoint: The primary outcome measured was the time from the initiation of treatment to the occurrence of an NMOSD attack.[10]
-
Open-Label Extension: Following the initial treatment period, patients could enter an open-label extension where all participants received inebilizumab.[10]
The following diagram outlines the workflow of the N-MOmentum clinical trial:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. As a compound utilized in biochemical research and pharmaceutical development, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in established safety protocols and regulatory frameworks.
Foundational Principle: Hazard Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The molecular structure of this compound, featuring a trifluoromethyl group and a sulfonamide linkage, suggests the potential for biological activity and associated hazards.[1]
Therefore, based on the principle of procedural caution and analysis of analogous structures, This compound must be managed as a hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators of waste are legally responsible for determining if their waste is hazardous.[6] This determination mandates a specific set of management and disposal procedures to mitigate risk.
| Potential Hazard Class | Basis of Classification | Primary Safety Concern |
| Skin/Eye Irritant | SDS data from similar chemical structures.[3][4] | Direct contact can cause irritation or damage to skin and eyes. |
| Respiratory Irritant | SDS data from similar chemical structures.[3][5] | Inhalation of the solid powder can irritate the respiratory tract. |
| Acute Toxicity (Oral) | SDS data for deuterated analog.[5] | Ingestion may be toxic. |
| Aquatic Toxicity | SDS data for deuterated analog.[5] | Improper release into the environment can harm aquatic ecosystems. |
The Core Disposal Protocol: From Benchtop to Pickup
The following protocol ensures a safe, compliant, and environmentally sound disposal pathway. This workflow is designed as a self-validating system, where each step logically builds upon the last to ensure containment and clear communication of hazards.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste material, ensure appropriate PPE is worn. This is the first line of defense against direct exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[1]
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe laboratory waste management, preventing dangerous chemical reactions and ensuring the waste stream is correctly processed.[8][9]
-
Action: Designate a specific waste container solely for this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves).
-
Causality: Do not mix this waste with non-hazardous solid waste, liquid waste, or other incompatible chemical waste streams. Mixing can lead to unknown reactions and complicates the final disposal process, which is often substance-specific.[9]
Step 3: Containerization
Proper containment is essential to prevent leaks and spills during storage and transport.
-
Action: Place the waste in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.[10][11]
-
Causality: The container must be kept closed unless actively adding waste. This minimizes the risk of releasing dust into the laboratory environment and prevents contamination of the surrounding area. The container must be in good condition, free from cracks or leaks.
Step 4: Comprehensive Labeling
Accurate labeling is a strict regulatory requirement and a critical safety communication tool.[12] An improperly labeled container is an unknown—and therefore significant—risk.
-
Action: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards: "Irritant, Toxic, Environmental Hazard" .
-
The date when waste was first added to the container (Accumulation Start Date).
-
-
Causality: This information ensures anyone handling the container is aware of its contents and the associated dangers, and it is required for regulatory compliance tracking from the point of generation to final disposal—a concept known as "cradle-to-grave" management.
On-Site Management and Storage
Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]
-
Action: Store the labeled, sealed waste container in a designated SAA within your laboratory. This area must be under the direct control of the laboratory personnel generating the waste.
-
Causality: The SAA keeps the waste safely contained in the area where it is generated, reducing the need to transport hazardous materials through the facility. The container must remain within line of sight of the generation process.[12] Ensure the SAA is away from heat sources or direct sunlight.[10]
Requesting Disposal
Laboratory personnel are not authorized to perform the final disposal. This must be handled by trained professionals in accordance with institutional and regulatory procedures.
-
Action: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11]
-
Causality: The EH&S department is responsible for consolidating waste and ensuring it is transported and disposed of by a licensed hazardous waste facility, using approved methods such as high-temperature incineration.[9][12] This ensures compliance with all local, state, and federal regulations.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.
Caption: A flowchart detailing the required steps for the safe and compliant disposal of this compound.
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Personal protective equipment for handling 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
Definitive Guide to Safe Handling of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling this compound. Our approach is built on a fundamental understanding of the molecule's structure and resulting hazards, ensuring that every procedural step is a self-validating component of a comprehensive safety system.
The subject compound is a multifaceted molecule. Its structure suggests three primary areas for risk assessment:
-
Aromatic Carboxylic Acid Core: Implies potential for skin and eye irritation.
-
Sulfonylurea-like Moiety: This is the most significant feature from a physiological standpoint. Sulfonylureas are a class of drugs used to treat type 2 diabetes by stimulating insulin release from the pancreas.[1] Inadvertent exposure through inhalation or ingestion could lead to hypoglycemia (low blood sugar), a serious medical condition.[2]
-
Trifluoromethyl Group: This fluorinated, or halogenated, component designates the compound as a halogenated organic material, which has specific and critical implications for waste disposal.[3][4]
This guide is structured to address these distinct risks through a multi-layered safety approach, prioritizing engineering controls and supplementing them with robust Personal Protective Equipment (PPE) protocols.
Hazard Analysis: A Proactive Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must consider chemical, physiological, and physical hazards.
Chemical & Physiological Hazards Summary
| Hazard Type | Potential Effect | Route of Exposure | Primary Concern Level |
| Physiological | Hypoglycemia (Low Blood Sugar)[2] | Inhalation (dust), Ingestion | High |
| Chemical | Serious Eye Irritation[5][6] | Eyes | High |
| Chemical | Skin Irritation[5][7] | Skin | Medium |
| Chemical | Respiratory Tract Irritation[5][8] | Inhalation | Medium |
| Environmental | Toxic to Aquatic Life[5] | Environmental Release | High |
The primary and most acute risk associated with this compound is not standard chemical burn or irritation, but a potent physiological effect: hypoglycemia.[2] Symptoms can include shakiness, confusion, tachycardia, and irritability.[2] This necessitates stringent controls to prevent accidental inhalation of dust or ingestion.
The First Line of Defense: Engineering Controls
Before any discussion of PPE, we must emphasize the non-negotiable role of engineering controls. PPE is the last line of defense; your primary protection comes from containing the hazard at its source.
-
Chemical Fume Hood: All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of aerosolized dust particles.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[11][12]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure.
Standard Laboratory Operations (e.g., Weighing, Solution Preparation)
This workflow assumes all operations are performed within a chemical fume hood.
-
Eye and Face Protection:
-
Hand Protection:
-
Disposable nitrile gloves are the standard recommendation for providing protection against incidental contact with solid chemicals and a wide range of solvents.[15][16]
-
Gloves must be inspected for tears or holes before each use.[10]
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately after the task is complete or if contamination is suspected. Wash hands thoroughly after glove removal.
-
-
Body Protection:
Spill Cleanup and Emergency Response
In the event of a spill outside of a fume hood, a higher level of PPE is required.
-
Respiratory Protection: If a significant amount of dust is generated, an air-purifying respirator with a P100 (HEPA) filter is necessary. If the spill involves a solution, a respirator with organic vapor cartridges may be required.[17] Use of a respirator requires prior medical evaluation and fit testing.
-
Protective Clothing: Disposable chemical-resistant coveralls (e.g., Tychem®) should be worn over normal lab attire to prevent widespread contamination.[16]
-
Gloves: Double-gloving with nitrile gloves is recommended for enhanced protection during cleanup.
PPE Selection Workflow Diagram
Caption: Risk assessment and PPE selection workflow.
Operational and Disposal Plans
Step-by-Step Handling Procedure (Solid Compound)
-
Preparation: Don all required PPE for standard operations before approaching the chemical storage area.
-
Containment: Transport the sealed container to the chemical fume hood. Perform all subsequent steps within the sash opening.
-
Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to minimize dust creation. Avoid puffing air from squeeze bottles or other actions that could aerosolize the powder.
-
Transfer/Dissolution: Gently add the weighed solid to the solvent in your reaction vessel.
-
Cleanup: Lightly mist any residual powder on the work surface with a 70% ethanol solution to wet it, then wipe clean with a disposable towel. Dispose of the towel as hazardous waste.
-
Closure: Securely cap the primary chemical container and the reaction vessel before removing them from the fume hood.
Disposal Plan: Managing Halogenated Waste
This compound is a halogenated organic chemical due to the trifluoromethyl (-CF3) group. It MUST NOT be mixed with non-halogenated organic waste.[18] Co-mingling waste streams leads to significantly higher disposal costs and can violate environmental regulations.[3][19]
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4]
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in a sealed bag and then into the solid halogenated waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed container labeled for liquid halogenated waste.
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name of all constituents, and the approximate percentages.[3][4]
-
Collection: When the container is 75% full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[3]
Emergency Response Protocols
Personal Exposure
| Exposure Type | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.[7][20] | Seek immediate medical attention. Inform medical personnel of the compound's sulfonylurea-like nature and the risk of hypoglycemia.[21] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][20] | Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the individual to fresh air immediately.[7][9] | If breathing is difficult, provide oxygen. Seek immediate medical attention. Monitor for signs of hypoglycemia.[22] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[12][20] | Seek immediate medical attention. This is a medical emergency due to the high risk of severe hypoglycemia. |
Emergency Response Flow Diagram
Caption: Immediate actions for personal exposure events.
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring both the integrity of your research and the well-being of your team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
